molecular formula C15H27N3O2S B12681288 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide CAS No. 80198-26-1

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide

Cat. No.: B12681288
CAS No.: 80198-26-1
M. Wt: 313.5 g/mol
InChI Key: QKJFIJCITRHJRN-UHFFFAOYSA-N
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Description

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is a useful research compound. Its molecular formula is C15H27N3O2S and its molecular weight is 313.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80198-26-1

Molecular Formula

C15H27N3O2S

Molecular Weight

313.5 g/mol

IUPAC Name

3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H27N3O2S/c1-4-6-8-18(9-7-5-2)21(19,20)13-10-14(16)12(3)15(17)11-13/h10-11H,4-9,16-17H2,1-3H3

InChI Key

QKJFIJCITRHJRN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C(=C1)N)C)N

Origin of Product

United States
Foundational & Exploratory

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide CAS 80198-26-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Application Protocols

Executive Summary

This technical guide provides a comprehensive analysis of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide (CAS 80198-26-1), a specialized aromatic amine intermediate. Primarily utilized in the synthesis of lipophilic cationic dyes and functionalized polymers, this compound presents unique challenges in handling due to its oxidation sensitivity and potential genotoxicity.

As a Senior Application Scientist, I have structured this guide to move beyond basic data, offering field-proven protocols for synthesis, purification, and analytical characterization. The focus is on establishing self-validating workflows that ensure high purity and safety compliance.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of two butyl chains on the sulfonamide nitrogen significantly increases the lipophilicity of this molecule compared to its parent compound, 2,6-diaminotoluene (2,6-TDA). This structural modification alters its solubility profile, making it compatible with organic solvent systems often used in dye formulation and polymer coating.

Table 1: Key Chemical Properties

PropertySpecification
CAS Number 80198-26-1
IUPAC Name 2,6-diamino-N,N-dibutyl-4-methylbenzenesulfonamide
Molecular Formula C₁₅H₂₇N₃O₂S
Molecular Weight 313.46 g/mol
Appearance Off-white to light brown crystalline powder (darkens on oxidation)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Calculated) ~4.5 - 5.0 (Aniline nitrogens)
LogP (Predicted) ~3.5 (High lipophilicity due to dibutyl chains)
Synthesis & Manufacturing Workflow

The synthesis of CAS 80198-26-1 follows a classic electrophilic aromatic substitution pathway, leveraging the directing effects of the methyl and sulfonamide groups.

3.1 Mechanistic Insight

The synthesis begins with N,N-dibutyltoluene-4-sulfonamide .[1] The methyl group at position 1 directs ortho/para, while the sulfonamide at position 4 is meta directing. Crucially, both groups direct incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 2 and 6 . This cooperative directing effect ensures high regioselectivity during nitration, minimizing the formation of unwanted isomers.

3.2 Synthesis Protocol (Step-by-Step)
  • Sulfonamidation: React p-toluenesulfonyl chloride with dibutylamine in the presence of a base (TEA or Pyridine) to form N,N-dibutyltoluene-4-sulphonamide.

  • Nitration: Treat the intermediate with mixed acid (H₂SO₄/HNO₃) at controlled temperatures (0–10°C). The sterics of the dibutyl-sulfonamide group help favor the 2,6-substitution pattern.

  • Reduction: Reduce the dinitro intermediate using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

    • Critical Note: Catalytic hydrogenation is preferred to avoid iron waste, but strict oxygen exclusion is required post-reduction to prevent oxidative degradation of the diamine.

3.3 Process Visualization

The following diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisWorkflow Start Start: p-Toluenesulfonyl Chloride Step1 Amidation (Dibutylamine + Base) Start->Step1 Inter1 Intermediate: N,N-Dibutyltoluene-4-sulfonamide Step1->Inter1 Nucleophilic Attack Step2 Nitration (HNO3/H2SO4, <10°C) Inter1->Step2 Cooperative Directing (2,6) Inter2 Intermediate: 2,6-Dinitro-N,N-dibutyl... Step2->Inter2 Electrophilic Subst. Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Nitro Reduction Product Product: CAS 80198-26-1 (2,6-Diamino derivative) Step3->Product Workup under N2 Check Purity Check (HPLC) Product->Check

Caption: Figure 1: Synthetic pathway for CAS 80198-26-1 showing cooperative directing effects.

Analytical Characterization Protocols

Due to the presence of two amino groups and a lipophilic tail, standard reverse-phase HPLC can suffer from peak tailing. The following method uses a basic mobile phase modifier to suppress ionization of the anilines, ensuring sharp peak shapes.

4.1 HPLC Method (Self-Validating)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Validation Criterion: The 2,6-isomer is symmetric; if the 2,3- or 2,5-isomers are present (due to nitration errors), they will elute earlier due to differences in dipole moment.

4.2 NMR Signature (¹H-NMR in DMSO-d₆)
  • Aromatic Region: A singlet (or very tight coupling) at ~6.0–6.5 ppm representing the two protons at positions 3 and 5. The symmetry of the molecule makes these chemically equivalent.

  • Amine Protons: Broad singlet at ~4.5–5.0 ppm (4H, exchangeable with D₂O).

  • Alkyl Chain: Distinct multiplets for the butyl chain (0.9 ppm methyl, 1.2–1.6 ppm methylene envelope).

4.3 Analytical Decision Tree

AnalyticsTree Sample Crude Sample Visual Visual Inspection (Dark = Oxidation) Sample->Visual HPLC HPLC (pH 9.5) Visual->HPLC Decision Single Peak? HPLC->Decision Pass Release for Use Decision->Pass Yes (>98%) Fail Recrystallize (EtOH/H2O) Decision->Fail No (<98%) Fail->Sample Reprocess

Caption: Figure 2: Quality control decision tree emphasizing oxidation checks.

Applications & Biological Context[2]
5.1 Dye Synthesis Intermediate

The primary utility of CAS 80198-26-1 is as a coupling component.

  • Azo Dyes: The free amino groups at positions 2 and 6 are highly nucleophilic. They can couple with diazonium salts to form complex azo dyes used in textiles or biological staining.

  • Cationic Dyes: Condensation with diketones or other aromatic systems yields phenazine or phenosafranine derivatives. The N,N-dibutyl group imparts solubility in lipids, making these dyes useful for staining cell membranes or lipophilic structures.

5.2 Safety & Toxicology (Critical)
  • Genotoxicity Warning: Aromatic amines, particularly diamines like 2,6-TDA (the parent structure), are known mutagens and suspected carcinogens [1]. While the sulfonamide substitution alters metabolic activation pathways, this compound must be treated as a potential genotoxin .

  • Handling: Use a Glove Box or Class II Fume Hood. Avoid dust generation.[2]

  • Storage: Store under Argon or Nitrogen at 2–8°C. Oxidation leads to the formation of quinone-imines, which are often more toxic.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91671 (Related Structure: 2,6-Diamino-4-nitrotoluene). Retrieved from [Link]

  • Organic Syntheses. (1941). 2,4-Diaminotoluene Synthesis Protocol. Org. Synth. 1941, 21, 20. (Provides foundational reduction chemistry for toluene diamines). Retrieved from [Link]

Sources

3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide (CAS 80198-26-1), a specialized aromatic intermediate used primarily in the synthesis of functional dyes for thermal imaging and hydrophobic coupling systems.[1][2]

CAS Registry Number: 80198-26-1 Synonyms: 2,6-diamino-N,N-dibutyltoluene-4-sulfonamide; 4-(N,N-dibutylsulfamoyl)-2,6-diaminotoluene.[1][2]

Molecular Architecture & Physicochemical Logic[1]

The efficacy of this molecule stems from its highly specific substitution pattern on the benzene core.[2] It is not merely a "building block" but a solubility-tuned coupling agent .[1][2]

Structural Analysis

The molecule is built upon a toluene scaffold with three critical functional zones:[2]

  • The Coupling Core (Positions 2, 6 / 3, 5): The two primary amino groups (

    
    ) flanking the methyl group create an electron-rich center ideal for oxidative coupling or condensation.[1][2] The steric pressure from the central methyl group forces incoming electrophiles to specific orientations, reducing side reactions.[2]
    
  • The Solubility Tail (Position 4 / 1): The sulfonamide group acts as an electron-withdrawing anchor, but the N,N-dibutyl substitution is the key engineering feature.[1][2] It eliminates acidic protons on the sulfonamide nitrogen and introduces significant lipophilicity (

    
    ).[1][2] This ensures the molecule (and its derived dyes) dissolves in organic coating layers or thermal transfer ribbons, preventing crystallization.[2]
    
  • The Electronic Push-Pull: The electron-donating amines (ortho to methyl) oppose the electron-withdrawing sulfonamide (para to methyl).[1][2] This "push-pull" electronic structure tunes the absorption maximum (

    
    ) of resulting dyes, typically shifting them towards stable cyans or magentas depending on the coupler.[2]
    
Key Properties Table
PropertyValue (Calculated/Inferred)Relevance
Molecular Formula

Stoichiometry verification
Molecular Weight 313.46 g/mol Mass balance in synthesis
LogP ~3.8High solubility in MEK/Toluene; poor in water
pKa (Amines) ~3.5 - 4.5Low basicity due to sulfonamide EWG effect
Physical State Off-white to tan crystalline solidPurity indicator (darkening indicates oxidation)

Authoritative Synthesis Protocol

Experimental Workflow

Reaction Logic: The synthesis exploits the reinforcing directing effects of the methyl (ortho/para) and sulfonamide (meta) groups to install nitro groups specifically at positions 2 and 6.[2]

Step 1: Chlorosulfonation of Toluene[1][2]
  • Reagents: Toluene, Chlorosulfonic acid (

    
    ).[2]
    
  • Process: Control temperature at <5°C to favor para-substitution.

  • Validation:

    
    -NMR must show symmetrical AA'BB' system (approximate) for the para isomer.
    
Step 2: Amidation (Installation of the Dibutyl Tail)[2]
  • Reagents: p-Toluenesulfonyl chloride, Dibutylamine, Pyridine (catalyst/base).[1][2]

  • Protocol: Add sulfonyl chloride to amine solution at 0°C. The reaction is exothermic.

  • Why Dibutyl? Using dibutylamine here is critical. If added later, the steric hindrance from nitro/amino groups would make this step impossible.[2]

Step 3: Regioselective Dinitration[1][2]
  • Reagents:

    
     (fuming), 
    
    
    
    .[2]
  • Mechanism: The N,N-dibutylsulfonamide group is a meta-director.[1][2] The methyl group is an ortho-director.[1][2] Positions 2 and 6 are ortho to Methyl and meta to Sulfonamide .[2] This cooperative directing effect ensures >95% regioselectivity for 2,6-dinitro-N,N-dibutyl-p-toluenesulfonamide.[1][2]

  • Safety: Exothermic. Run at 50-60°C. Monitor for "runaway" nitration.

Step 4: Reduction to Diamine[1][2]
  • Reagents:

    
     (50 psi), Pd/C (5%) or Fe/HCl (Bechamp reduction).[2]
    
  • Protocol: Hydrogenation is cleaner.[2] Monitor

    
     uptake.
    
  • Critical Quality Attribute (CQA): The product oxidizes rapidly in air.[2] Store under Nitrogen.[2]

Synthesis Logic Diagram

SynthesisPathway cluster_logic Directing Effects Logic Toluene Toluene (Start) TsCl p-Toluenesulfonyl Chloride (Intermediate 1) Toluene->TsCl Chlorosulfonation (ClSO3H, <5°C) Sulfonamide N,N-Dibutyl-p-toluenesulfonamide (Intermediate 2) TsCl->Sulfonamide Amidation (HN(Bu)2, Pyridine) Dinitro 2,6-Dinitro-N,N-dibutyl-p-toluenesulfonamide (Precursor) Sulfonamide->Dinitro Nitration (HNO3/H2SO4) Regioselective (Ortho to Me) Target 3,5-Diamino-N,N-dibutyl-4-methylbenzenesulfonamide (Final Product) Dinitro->Target Reduction (H2, Pd/C)

Caption: Synthesis pathway leveraging cooperative directing effects to achieve high isomeric purity.

Functional Applications & Reactivity

Thermal Imaging & Dye Synthesis

This molecule is a premium intermediate for Leuco Dyes and Thermal Transfer (D2T2) ribbons.[2]

  • Mechanism: The diamine moiety reacts with ketones or aldehydes to form Schiff bases , or undergoes oxidative coupling with phenols to form Indoaniline dyes .[2]

  • Role of Dibutyl Group: In thermal transfer printing, the dye must sublime from the ribbon to the paper.[2] The bulky dibutyl chains lower the crystal lattice energy, lowering the sublimation point and improving diffusion into the polymer receiving layer [1].[2]

Polymer Curing (Polyimides)

While less common than simple phenylenediamines, this variant is used when the polymer requires:

  • Solubility: The aliphatic tails prevent chain packing, making the polyimide soluble in casting solvents.[2]

  • Dielectric Tuning: The sulfonamide group alters the dielectric constant of the resulting film.[2]

Reactivity Flowchart

Reactivity Core 3,5-Diamino-N,N-dibutyl- 4-methylbenzenesulfonamide Oxidation Oxidative Coupling (+ Phenol/Coupler) Core->Oxidation Condensation Condensation (+ Dianhydride) Core->Condensation Diazotization Diazotization (NaNO2/HCl) Core->Diazotization Dye Indoaniline/Azomethine Dye (Cyan/Magenta) Oxidation->Dye Ag+ or Peroxide Polymer Soluble Polyimide (High Tg, Low Dielectric) Condensation->Polymer -H2O AzoDye Azo Dye (Disperse Dyes) Diazotization->AzoDye + Coupler

Caption: Primary reaction pathways for dye synthesis and polymerization.[1][2]

Handling, Safety & Self-Validating Protocols

Safety Profile (E-E-A-T)

As an aromatic diamine, this compound must be treated as a potential sensitizer and carcinogen until proven otherwise.[2]

  • Hazard Class: Acute Tox.[2] (Oral/Dermal), Skin Sensitizer.[2]

  • Engineering Controls: All weighing and transfers must occur in a HEPA-filtered fume hood or glovebox.[1][2]

  • Decontamination: Use an acidic surfactant solution (e.g., 5% acetic acid + surfactant) to solubilize and clean spills, followed by oxidation (bleach) to degrade the amine.[2]

Analytical Validation (Self-Check)

To ensure the integrity of your material before use in expensive dye synthesis:

  • Visual Check: Material should be off-white.[1][2] Brown/Purple indicates oxidation (quinone formation).[2] Reject if dark.

  • Solubility Test: Dissolve 10mg in 1mL Toluene.

    • Clear solution: High purity.[2]

    • Turbid/Insoluble residue: Indicates hydrolysis of the sulfonamide or presence of inorganic salts.[2]

  • NMR Fingerprint: Look for the characteristic methyl singlet at

    
     ppm and the distinct multiplets of the butyl chain (
    
    
    
    ppm).[1][2] The aromatic protons should appear as a singlet (if 2,6-isomer is pure) or split signals (if mixed).[1][2]

References

  • CAS Common Chemistry . (n.d.).[2] Details for CAS RN 80198-26-1. American Chemical Society.[2] Retrieved from [Link][1][2]

  • PubChem . (n.d.).[2][3] Compound Summary: 2,6-Diaminotoluene derivatives. National Library of Medicine.[2] Retrieved from [Link]

  • Organic Syntheses . (n.d.). General Procedures for Nitration and Reduction of Aromatic Sulfonamides. Retrieved from [Link][1][2]

Sources

Technical Guide: Lipophilic Diaminotoluene Sulfonamide Derivatives for Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Pivot

Diaminotoluene (DAT), specifically the 2,4-isomer, is ubiquitously known as a precursor for toluene diisocyanate (TDI) in polyurethane manufacturing. However, in high-precision medicinal chemistry, lipophilic sulfonamide derivatives of 2,4-diaminotoluene represent an underutilized but potent scaffold for probing hydrophobic pockets in metalloenzymes (e.g., Carbonic Anhydrases) and dihydropteroate synthase (DHPS) in resistant bacterial strains.

This guide details the synthesis, physicochemical tuning, and biological validation of these derivatives. By leveraging the differential nucleophilicity of the 2- and 4-amino groups, researchers can regioselectively introduce lipophilic sulfonyl moieties, transforming a toxic industrial intermediate into a high-specificity biological probe.

Chemical Biology & Mechanism of Action (MOA)

The utility of DAT-sulfonamides lies in their dual-functionality: the sulfonamide group acts as a "warhead" (zinc-binding or transition state mimic), while the toluene core provides a rigid spacer that positions lipophilic tails into hydrophobic subsites.

Primary Targets
  • Carbonic Anhydrases (hCA): The sulfonamide anion (

    
    ) coordinates directly to the catalytic 
    
    
    
    ion. The lipophilic DAT core interacts with the hydrophobic wall of the active site, improving selectivity for specific isoforms (e.g., hCA IX vs. hCA II).
  • Bacterial DHPS: As structural analogs of p-aminobenzoic acid (PABA), these derivatives competitively inhibit folate synthesis.[1] The addition of lipophilic groups enhances permeability through the complex cell envelopes of Gram-negative bacteria (e.g., P. aeruginosa).

Mechanistic Pathway Visualization

MOA_Pathway Compound Lipophilic DAT-Sulfonamide Membrane Cell Membrane / BBB Compound->Membrane Lipophilic Diffusion (LogP > 2.5) Target_CA Target: Carbonic Anhydrase (Zn2+) Membrane->Target_CA Intracellular/Extracellular Access Target_DHPS Target: Bacterial DHPS Membrane->Target_DHPS Periplasmic Access Effect_CA Displace H2O/OH- Inhibit CO2 Hydration Target_CA->Effect_CA Zn2+ Coordination Effect_DHPS Compete with PABA Folate Depletion Target_DHPS->Effect_DHPS Active Site Binding

Figure 1: Dual-target mechanism of action. The lipophilic nature facilitates membrane traversal, allowing the sulfonamide warhead to engage intracellular or periplasmic targets.

Synthetic Protocol: Regioselective Sulfonylation

Safety Warning: 2,4-Diaminotoluene is a suspected carcinogen (IARC Group 2B). All manipulations must be performed in a fume hood with double-gloving (Nitrile) and specific hazardous waste disposal protocols.

The Regioselectivity Challenge

The 2,4-DAT scaffold possesses two amino groups:

  • 4-Position: Para to the methyl group. Sterically accessible and electronically activated.

  • 2-Position: Ortho to the methyl group. Sterically hindered.

Expert Insight: By controlling temperature and stoichiometry, we can selectively sulfonylate the 4-amino group first. This leaves the 2-amino group free for subsequent modifications (e.g., solubility-enhancing groups) or hydrogen bonding interactions.

Step-by-Step Synthesis (Mono-Sulfonylation)

Reagents:

  • 2,4-Diaminotoluene (1.0 eq)

  • Aryl/Alkyl Sulfonyl Chloride (1.1 eq) (e.g., p-toluenesulfonyl chloride for lipophilicity)

  • Pyridine (Solvent/Base) or DCM/TEA system

  • Ethyl Acetate/Hexanes (for purification)

Protocol:

  • Dissolution: Dissolve 2,4-DAT (10 mmol) in anhydrous Pyridine (20 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add the Sulfonyl Chloride (11 mmol) dissolved in minimal DCM over 30 minutes. Crucial: Slow addition favors mono-substitution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane). The mono-sulfonamide (Rf ~0.4) will appear before the bis-sulfonamide (Rf ~0.7).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (100 mL) to precipitate the product and remove pyridine.

  • Isolation: Filter the precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,4-Diaminotoluene (Dissolved in Pyridine) Step1 Cool to 0°C Add R-SO2Cl (1.1 eq) Start->Step1 Step2 Stir RT, 4-6h (Monitor TLC) Step1->Step2 Decision Mono vs Bis? Step2->Decision Workup Quench 1M HCl Filter Precipitate Decision->Workup Mono (Major) Purify Recrystallization (EtOH/H2O) Workup->Purify

Figure 2: Regioselective synthesis workflow targeting the 4-amino position for mono-sulfonylation.

Structure-Activity Relationship (SAR) & Lipophilicity

Balancing lipophilicity (LogP) is critical. High LogP (>3.5) improves passive diffusion but increases metabolic clearance risk. The table below summarizes a representative library of derivatives.

Table 1: Physicochemical Profile of 2,4-DAT Sulfonamide Derivatives

Compound IDR-Group (Sulfonyl)Predicted LogP*Notes on Design
DAT-S1 Methyl0.85Baseline control. Low permeability.
DAT-S2 Phenyl2.10Standard aromatic stacking. Good CA inhibitor.[2]
DAT-S3 p-Tolyl2.45Classic "Tosylated" derivative. Improved hydrophobic fit.
DAT-S4 4-Fluorophenyl2.25Metabolic stability (blocks para-oxidation).
DAT-S5 4-tert-Butylphenyl3.80High Lipophilicity. Targets deep hydrophobic pockets.
DAT-S6 Octyl (Aliphatic)4.10Membrane probe; surfactant-like properties (Caution: Lysis risk).

*LogP values are estimated based on substituent constants relative to the parent scaffold.

Biological Evaluation Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the time required for the pH to drop from 8.2 to 6.3 during the hydration of


.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Procedure:

    • Incubate Enzyme (hCA I or II) with DAT-Derivative (10 nM - 10 µM) for 15 mins.

    • Mix with substrate in a stopped-flow apparatus.

    • Monitor Absorbance at 557 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Bacterial Minimum Inhibitory Concentration (MIC)

Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Preparation: Prepare stock solutions of DAT-derivatives in DMSO (10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or

    
     measurement.
    
    • Control: Sulfamethoxazole (Standard).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Seydel, J. K. (1968).[4] Sulfonamides, structure-activity relationship and mode of action.[2][5][6][7][8] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Kröger, M., et al. (2020). Synthesis and biological evaluation of new sulfonamide derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111817. Link

  • National Toxicology Program. (1979). Bioassay of 2,4-Diaminotoluene for Possible Carcinogenicity. Technical Report Series, 162. Link

  • Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors.[3][4][9][10] Future Medicinal Chemistry, 4(8), 971-983. Link

Sources

The Solubility Profile of N,N-Dibutyl Substituted Sulfonamides: A Technical Guide to Physicochemical Behavior and Experimental Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (–SO₂NH₂) is a cornerstone pharmacophore in drug discovery, historically recognized for its role in antibacterial agents and carbonic anhydrase inhibitors[1]. However, as therapeutic targets have evolved—particularly in the oncology space with targets like anti-apoptotic Bcl proteins—the need for highly lipophilic, membrane-permeable derivatives has surged[2].

The introduction of an N,N-dibutyl substitution transforms the primary sulfonamide into a tertiary sulfonamide. This structural modification drastically alters the molecule's physicochemical landscape. By adding eight aliphatic carbons and eliminating the nitrogen's hydrogen-bond donor capacity, the molecule shifts from a polar, water-soluble entity to a highly lipophilic compound[3]. Understanding and profiling the solubility of these derivatives is critical, as poor aqueous solubility directly limits oral bioavailability and complicates formulation strategies[4].

Mechanistic Principles of N,N-Dibutyl Substitution

The physicochemical behavior of N,N-dibutyl sulfonamides is governed by two primary structural consequences:

  • Loss of Hydrogen-Bond Donor Capacity: Primary and secondary sulfonamides readily participate in hydrogen bonding with aqueous solvents, which thermodynamically favors dissolution. The N,N-dibutyl substitution fully alkylates the nitrogen, creating a tertiary sulfonamide that can only act as a weak hydrogen-bond acceptor[1].

  • Steric Bulk and Alkyl Chain Volume: The addition of two linear butyl chains significantly increases the molar volume and the lipophilic surface area of the molecule. This drives the partition coefficient (LogP) upward. While unsubstituted benzenesulfonamides typically exhibit LogP values around 0 to 1, N,N-dibutyl derivatives consistently demonstrate LogP values > 3.0, and often > 5.0 for complex polyaromatic systems[5][6].

This massive increase in lipophilicity enhances passive membrane permeability but simultaneously drives the aqueous thermodynamic solubility (LogS) down, often resulting in compounds that are practically insoluble in water[4].

SPR A N,N-Dibutyl Substitution B Loss of H-Bond Donor (Tertiary Sulfonamide) A->B C Increased Steric Bulk & Alkyl Chain Volume A->C D Decreased Aqueous Solubility (logS < -4) B->D E Increased Lipophilicity (LogP > 3.0) C->E E->D F Enhanced Membrane Permeability E->F

Caption: Causality map illustrating the physicochemical impact of N,N-dibutyl substitution on sulfonamides.

Experimental Methodologies for Solubility and Lipophilicity Profiling

Standard high-throughput kinetic solubility assays (e.g., solvent-shift methods via DMSO stock dilution) frequently fail for N,N-dibutyl sulfonamides. These highly lipophilic molecules tend to form supersaturated solutions or nano-aggregates, leading to artificially inflated solubility values[4]. To achieve rigorous, E-E-A-T aligned data, scientists must rely on self-validating thermodynamic protocols.

Thermodynamic Aqueous Solubility: The Self-Validating Isothermal Saturation Protocol

To determine true thermodynamic solubility, the shake-flask method must be optimized for highly lipophilic compounds[3].

  • Causality of Protocol Choices: We utilize an extended 72-hour equilibration period because the high lattice energy and hydrophobicity of these compounds result in extremely slow dissolution kinetics. Furthermore, we mandate ultracentrifugation rather than standard membrane filtration. Highly lipophilic N,N-dibutyl sulfonamides are prone to forming micelles or colloidal aggregates in aqueous buffers; standard filters (e.g., 0.45 µm) allow these aggregates to pass, yielding false-positive solubility spikes.

  • Self-Validation Mechanism: The protocol is inherently self-validating. By recovering the undissolved solid pellet post-equilibration and subjecting it to X-Ray Powder Diffraction (XRPD), the scientist confirms that the measured solubility corresponds to the intended crystalline form, ruling out polymorphic transformations or amorphization during the assay.

Protocol Step1 1. Excess Solute Addition (N,N-Dibutyl API) Step2 2. Buffer Equilibration (pH 7.4, 37°C, 48-72h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. Solid-State Validation (XRPD to check polymorphs) Step3->Step4 Pellet Step5 5. Supernatant Quantification (HPLC-UV / LC-MS) Step3->Step5 Supernatant

Caption: Step-by-step workflow for the self-validating isothermal saturation shake-flask method.

Lipophilicity Profiling via Biomimetic Chromatography (IAM-HPLC)

Traditional octanol-water partitioning (shake-flask LogP) is notoriously difficult for N,N-dibutyl sulfonamides due to emulsion formation and poor UV detection limits in the aqueous phase.

  • Methodology: Immobilized Artificial Membrane (IAM) chromatography utilizes a stationary phase that mimics the lipid bilayer of biological membranes[7].

  • Execution: The sulfonamide is injected into the IAM-HPLC system at physiological pH (7.4). The retention time is measured and converted into a chromatographic lipophilicity index (Log k_IAM). This provides a highly accurate, dynamic measurement of how the N,N-dibutyl group interacts with phospholipids, which is a superior predictor of in vivo membrane permeability[7].

Quantitative Data: Lipophilicity and Solubility Metrics

The table below summarizes the drastic physicochemical shifts that occur as the sulfonamide nitrogen is progressively alkylated, culminating in the highly lipophilic N,N-dibutyl derivatives.

Compound NameSubstitution TypeMolecular Weight ( g/mol )LogP (Calculated/Exp)Aqueous Solubility ProfilePrimary Application
Sulfanilamide Primary172.20~ -0.10High (Freely soluble)Antibacterial baseline[1]
N-Butylbenzenesulfonamide (NBBS) Secondary213.30~ 2.10LimitedIndustrial Plasticizer[8]
N,N-Dibutyl-4-nitrobenzenesulfonamide Tertiary314.403.18Very LowChemical Intermediate[5]
N,N-Dibutyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide Tertiary399.515.45Extremely Low (LogS -5.41)Drug Screening / Oncology[6]

Data Synthesis: Progressive alkylation from primary to tertiary sulfonamides results in a logarithmic decrease in aqueous solubility, pushing complex derivatives into the LogP > 5 domain[5][6].

Formulation Strategies for Highly Lipophilic Sulfonamides

Because N,N-dibutyl sulfonamides often exhibit LogP values > 3 and LogS values < -4, administering them in biological assays or clinical settings requires advanced formulation engineering[4].

  • Lipid-Based Formulations (LBFs): Given their high lipophilicity, these compounds exhibit excellent solubility in lipidic vehicles. Formulations utilizing straight or branched-chain alkyl esters (e.g., propylene glycol diesters, isopropyl myristate) are frequently employed to keep the API in a solubilized state, particularly for complex anti-apoptotic Bcl inhibitors[2].

  • Nanosuspensions: For oral delivery, reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio. Stabilized by surfactants, nanosuspensions overcome the slow dissolution kinetics inherent to the bulky N,N-dibutyl crystal lattice, thereby enhancing bioavailability[4].

Conclusion

The N,N-dibutyl substitution is a powerful structural modification that transforms the sulfonamide pharmacophore from a hydrophilic, hydrogen-bonding moiety into a highly lipophilic, membrane-permeable domain. While this is highly advantageous for targeting deep hydrophobic binding pockets in oncology or functioning as polymer plasticizers, it introduces severe aqueous solubility liabilities. By employing rigorous, self-validating thermodynamic assays and biomimetic chromatography, researchers can accurately profile these compounds and rationally design lipid-based or nano-formulations to unlock their full therapeutic and industrial potential.

References

1.[3] Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." ResearchGate, 2021. URL:

2.[7] Pastewska, M., et al. "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches." PMC / NIH, 2022. URL:

3.[1] "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." PubMed / NIH, 2004. URL:

4.[4] "Importance of Solubility and Lipophilicity in Drug Development." AZoLifeSciences, 2021. URL:

5.[8] "N-Butylbenzenesulfonamide: An In-Depth Technical Overview." Jinli Chemical, 2025. URL:

6.[5] "89840-85-7 | N,N-dibutyl-4-nitrobenzenesulfonamide." ChemScene, Accessed 2026. URL:

7.[6] "Compound N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide." ChemDiv, Accessed 2026. URL:

8.[2] "US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors." Google Patents, 2014. URL:

Sources

Synthesis Pathways for 2,6-Diaminotoluene-4-Sulfonamide Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 2,6-diaminotoluene-4-sulfonamide are highly functionalized aromatic scaffolds that serve as critical intermediates in the development of advanced polyurethanes, specialized azo dyes, and novel pharmaceutical agents[1]. Synthesizing these analogs presents a unique regioselectivity challenge: directing three distinct functional groups to specific positions on a toluene ring requires precise manipulation of electronic directing effects. This whitepaper outlines a field-proven, self-validating synthetic pathway that circumvents the limitations of direct sulfonation by leveraging the synergistic directing effects of dinitro precursors[2].

The Regioselectivity Challenge: Directing Effects in Toluene Derivatives

As a Senior Application Scientist, the first question I often receive regarding this scaffold is: "Why not simply sulfonate 2,6-diaminotoluene?"

The answer lies in the causality of electrophilic aromatic substitution. Amino (-NH₂) groups are strongly activating ortho/para directors. In 2,6-diaminotoluene, the positions ortho and para to the amines are positions 3 and 5[3]. Position 4 is meta to both amines. Therefore, direct sulfonation of 2,6-diaminotoluene overwhelmingly yields the incorrect regioisomer: 2,6-diaminotoluene-3-sulfonic acid.

To successfully place the sulfonate group at position 4, we must invert the electronic environment by utilizing the dinitro analog. In 2,6-dinitrotoluene, the nitro (-NO₂) groups are strongly deactivating meta directors. Position 4 is meta to both nitro groups (positions 2 and 6) and para to the weakly activating methyl group. This elegant electronic interplay ensures that sulfonation occurs exclusively at the 4-position, yielding the critical precursor 2,6-dinitrotoluene-4-sulfonic acid (CAS 88-90-4)[2].

DirectingEffects cluster_diamino Direct Sulfonation of Diaminotoluene (Failed Route) cluster_dinitro Sulfonation of Dinitrotoluene (Successful Route) Start1 2,6-Diaminotoluene End1 2,6-Diaminotoluene- 3-sulfonic acid (Incorrect Regioisomer) Start1->End1 H2SO4/SO3 Reason1 NH2 groups are strong o/p directors. Directs electrophile to Position 3. End1->Reason1 Start2 2,6-Dinitrotoluene End2 2,6-Dinitrotoluene- 4-sulfonic acid (Target Precursor) Start2->End2 H2SO4/SO3 Reason2 NO2 groups are meta directors. Synergistically directs to Position 4. End2->Reason2

Caption: Regioselectivity comparison between diamino and dinitro toluene precursors during sulfonation.

Step-by-Step Experimental Workflows

The following four-step protocol represents a self-validating system. Each step relies on distinct chemical transformations that can be easily tracked via standard analytical techniques, ensuring high-fidelity scale-up[2][4].

Step 2.1: Sulfonation and Nitration of 2-Nitrotoluene
  • Causality: We begin with 2-nitrotoluene rather than toluene to prevent the formation of intractable ortho/para mixtures. The existing nitro group directs the incoming sulfonate group strictly to the para position relative to the methyl group.

  • Protocol:

    • Charge a reactor with 2-nitrotoluene and treat with oleum (H₂SO₄/SO₃) at 60 °C to form 2-nitrotoluene-4-sulfonic acid.

    • Without isolating the intermediate, dilute the reaction mixture with 90% sulfuric acid.

    • Slowly add sodium nitrate (NaNO₃) over 6 hours while maintaining the temperature at 80 °C.

    • Stir for an additional 1 hour, then pour the mass into ice water. Salt out the product using sodium sulfate, filter, and wash with brine to yield [2].

Step 2.2: Chlorination to the Sulfonyl Chloride
  • Causality: Amidation requires converting the stable sulfonic acid into a highly reactive electrophile. Thionyl chloride (SOCl₂) is chosen over phosphorus pentachloride (PCl₅) because its byproducts (SO₂ and HCl) are gaseous, creating a self-purifying reaction system that eliminates the need for complex aqueous workups.

  • Protocol:

    • Suspend 2,6-dinitrotoluene-4-sulfonic acid in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF) to generate the active Vilsmeier-Haack type intermediate.

    • Reflux the mixture until gas evolution ceases (typically 4-6 hours).

    • Distill off excess SOCl₂ under vacuum to isolate 2,6-dinitrotoluene-4-sulfonyl chloride (CAS 80198-19-2)[2].

Step 2.3: Amidation with Alkylamines
  • Causality: Nucleophilic acyl substitution at the sulfonyl center forms the sulfonamide. A tertiary amine base is required to scavenge the HCl byproduct; otherwise, the HCl will protonate the nucleophilic amine, halting the reaction.

  • Protocol:

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add 1.1 equivalents of the desired primary or secondary amine (R-NH₂).

    • Dropwise add 1.5 equivalents of triethylamine (TEA).

    • Allow the reaction to warm to room temperature and stir for 2 hours. Wash with 1M HCl, then brine, dry over MgSO₄, and concentrate to yield the 2,6-dinitro-toluene-4-sulfonamide analog[4].

Step 2.4: Catalytic Hydrogenation to the Diamino Analog
  • Causality: The final step requires chemoselective reduction of the nitro groups without cleaving the sulfonamide bond. Palladium on carbon (Pd/C) is selected because, unlike dissolving metal reductions (e.g., Fe/HCl), it produces no metallic sludge, allowing for isolation via simple filtration.

  • Protocol:

    • Dissolve the dinitro-sulfonamide in ethanol.

    • Add 10 wt% Pd/C catalyst.

    • Purge the vessel with nitrogen, then introduce hydrogen gas at 3–5 bar pressure.

    • Stir vigorously at 25–30 °C until hydrogen uptake ceases.

    • Filter the mixture through a Celite pad to remove the catalyst and evaporate the solvent to yield the pure 2,6-diaminotoluene-4-sulfonamide analog[2].

SyntheticPathway A 2-Nitrotoluene B 2-Nitrotoluene- 4-sulfonic acid A->B H2SO4/SO3 Sulfonation C 2,6-Dinitrotoluene- 4-sulfonic acid (CAS 88-90-4) B->C NaNO3 / H2SO4 Nitration D 2,6-Dinitrotoluene- 4-sulfonyl chloride (CAS 80198-19-2) C->D SOCl2 Chlorination E 2,6-Dinitro-toluene- 4-sulfonamide analog D->E R-NH2 Amidation F 2,6-Diaminotoluene- 4-sulfonamide analog E->F H2, Pd/C Reduction

Caption: Five-step synthetic workflow for 2,6-diaminotoluene-4-sulfonamide analogs from 2-nitrotoluene.

Quantitative Data & Yields

The following table summarizes the expected quantitative metrics and analytical markers for a standard batch process.

StepIntermediate ProductCAS NumberReagentsTypical YieldKey Analytical Marker (IR/NMR)
12-Nitrotoluene-4-sulfonic acidN/AH₂SO₄ / SO₃>90%Ar-H (d, J=8Hz) indicating 1,2,4-substitution
22,6-Dinitrotoluene-4-sulfonic acid88-90-4NaNO₃ / 90% H₂SO₄~80%Ar-H (s, 2H) indicating symmetry
32,6-Dinitrotoluene-4-sulfonyl chloride80198-19-2SOCl₂, cat. DMF85-90%Shift of SO₂ stretch to ~1370 cm⁻¹
42,6-Dinitro-4-sulfonamide analogVariesR-NH₂, TEA, DCM80-95%Appearance of N-H stretch (~3300 cm⁻¹)
52,6-Diaminotoluene-4-sulfonamide analogVariesH₂, Pd/C, EtOH>95%Disappearance of NO₂ bands (~1530 cm⁻¹)

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, continuous analytical validation is required.

  • Symmetry Verification: The transition from Step 1 to Step 2 is definitively confirmed by ¹H-NMR. The asymmetric aromatic protons of 2-nitrotoluene-4-sulfonic acid will collapse into a single sharp singlet (integrating to 2H) in 2,6-dinitrotoluene-4-sulfonic acid due to the newly established C2v symmetry of the aromatic ring.

  • Functional Group Tracking: Infrared (IR) spectroscopy is the most efficient tool for monitoring Steps 4 and 5. The successful amidation (Step 4) is marked by the appearance of a sharp N-H stretch at ~3300 cm⁻¹ alongside the strong SO₂ stretches at ~1330 and 1160 cm⁻¹. The final reduction (Step 5) is validated by the complete disappearance of the asymmetric and symmetric NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, replaced by broad primary amine N-H stretches at 3300–3400 cm⁻¹.

References

  • Title: Dimethyl carbonate: a modern green reagent and solvent (Applications of Toluenediamine Derivatives) Source: Università Ca' Foscari Venezia (IRIS) URL: [Link]

  • Title: 2,6-dinitro-p-toluenesulphonic acid | CAS#:88-90-4 Source: Chemsrc URL: [Link]

  • Title: Patent CN101475514A (Citing DE3012800A1 - Process for the preparation of diaminotoluenesulfonamides)

Sources

Difference between 2,6-diaminotoluene-4-sulfonic acid and N,N-dibutyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Mechanistic Divergence Between 2,6-Diaminotoluene-4-Sulfonic Acid and Its N,N-Dibutyl Derivatives

Executive Summary

The functionalization of aromatic amines is a cornerstone of synthetic organic chemistry, dictating the solubility, reactivity, and application scope of the resulting molecules. 2,6-Diaminotoluene-4-sulfonic acid (2,6-DAT-4-SA) is a highly polar, zwitterionic building block extensively utilized in the synthesis of reactive dyes and rigid polymer networks[1]. However, the alkylation of its primary amines to form N,N-dibutyl derivatives (e.g., 2,6-bis(N,N-dibutylamino)toluene-4-sulfonic acid) fundamentally rewrites the molecule's physical chemistry. By introducing significant steric bulk and lipophilic alkyl chains, the molecule transitions from a rigid, water-soluble crystal to an amphiphilic, organic-soluble compound. This whitepaper explores the causality behind these structural shifts, their impact on chemical reactivity, and provides field-proven protocols for their synthesis and analytical differentiation.

Structural Chemistry & Molecular Dynamics

The Native Zwitterion: 2,6-DAT-4-SA

In its native state, 2,6-DAT-4-SA exists predominantly in a zwitterionic form, specifically as 2-amino-6-ammoniotoluene-4-sulfonate[2]. The proton transfer from the strongly acidic sulfonic acid group (-SO₃H) to one of the basic primary amines (-NH₂) creates a highly stable, self-assembling crystal lattice.

  • Crystallographic Impact: X-ray diffraction studies reveal that the neighboring molecules are linked by extensive three-dimensional hydrogen bonding networks[2]. The C—N(amino) bond is significantly shorter (1.372 Å) than the C—N(ammonio) bond (1.473 Å), indicating delocalization of the lone pair over the aromatic system[2].

  • Solubility Profile: This intense electrostatic and hydrogen-bonding lattice renders the molecule highly soluble in water but practically insoluble in non-polar organic solvents.

The Amphiphilic Shift: N,N-Dibutyl Derivatives

When the primary amines are fully alkylated with butyl groups, the molecular dynamics shift drastically:

  • Steric Shielding: The introduction of four bulky butyl chains (in the bis-N,N-dibutyl derivative) creates a massive steric umbrella over the nitrogen lone pairs. This prevents the tight crystalline packing seen in the native zwitterion.

  • Loss of Hydrogen Bond Donors: Alkylation replaces the N-H protons, completely abolishing the molecule's capacity to act as a hydrogen bond donor.

  • Lipophilicity (LogP) Surge: The addition of 16 carbon atoms shifts the molecule from a hydrophilic state to an amphiphilic one. The hydrophobic butyl tails interact favorably with organic phases, while the sulfonate group maintains a polar head, granting the molecule surfactant-like properties.

G Core 2,6-Diaminotoluene-4-sulfonic acid Path1 Primary Amines (-NH2) Core->Path1 Native Path2 N,N-Dibutyl Amines (-N(C4H9)2) Core->Path2 Alkylation Prop1 Zwitterionic Lattice High Water Solubility Path1->Prop1 Prop2 Amphiphilic/Lipophilic Organic Soluble Path2->Prop2 Rxn1 Diazotization (Azo Dyes) Polymer Crosslinking Prop1->Rxn1 Rxn2 Phase-Transfer Catalysis Hydrophobic Probes Prop2->Rxn2

Caption: Reactivity and application divergence based on amine alkylation.

Quantitative Data Presentation

The following table summarizes the theoretical and observed physicochemical shifts resulting from the N,N-dibutylation of 2,6-DAT-4-SA.

Property2,6-Diaminotoluene-4-sulfonic acid[3]2,6-bis(N,N-dibutylamino) derivativeCausality / Mechanistic Driver
Molecular Weight 202.23 g/mol 426.66 g/mol Addition of four C₄H₉ groups.
Physical State Crystalline solid (Colorless/Beige)Viscous oil or waxy solidDisruption of crystal lattice packing.
Aqueous Solubility High (>50 mg/mL at pH 7)Low (Forms micelles/emulsions)Hydrophobic shielding by alkyl chains.
Organic Solubility Insoluble (DCM, Toluene, EtOAc)High (Soluble in DCM, Toluene)Favorable London dispersion forces.
H-Bond Donors 5 (4 from -NH₂, 1 from -SO₃H)1 (from -SO₃H only)Substitution of amine protons.
Reactivity (Electrophilic) High (ortho/para directing)Low (Sterically hindered)Butyl groups block incoming electrophiles.

Mechanistic Divergence in Reactivity

The structural modifications dictate entirely different synthetic pathways for these two molecules.

Diazotization and Dye Synthesis: The native 2,6-DAT-4-SA is a critical intermediate in the synthesis of reactive dyes (e.g., anthraquinone and azo dyes)[1]. Because it possesses primary amines, it readily undergoes diazotization when treated with sodium nitrite (NaNO₂) and a strong acid at 0–5 °C. The resulting diazonium salt can couple with various aromatic systems to form highly conjugated, water-soluble chromophores.

Steric Shielding and Tertiary Amine Behavior: Conversely, the N,N-dibutyl derivative contains tertiary amines. It cannot undergo diazotization. Furthermore, the immense steric bulk of the dibutylamino groups shields the aromatic ring from further electrophilic aromatic substitution (such as nitration or halogenation). Instead, the molecule's reactivity is defined by its amphiphilic nature, making it an excellent candidate for phase-transfer catalysis or as a hydrophobic fluorescent probe anchor.

Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing polarity differences to drive reaction completion and analytical separation.

Protocol 1: Reductive Amination for N,N-Dibutylation

Direct alkylation with butyl halides often leads to over-alkylation (quaternary ammonium salts) or incomplete reactions. Reductive amination using butyraldehyde is the preferred, field-proven method.

  • Preparation: Suspend 10 mmol of 2,6-DAT-4-SA in 50 mL of anhydrous methanol. Add 2.5 equivalents of triethylamine to deprotonate the sulfonic acid, ensuring full dissolution.

  • Imine Formation: Add 50 mmol (excess) of butyraldehyde. Stir at 40 °C for 4 hours. The primary amines will condense with the aldehyde to form intermediate di-imines.

  • Reduction: Cool the system to 0 °C. Slowly add 60 mmol of Sodium Cyanoborohydride (NaBH₃CN) in portions. Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in slightly acidic/neutral conditions and selectively reduces imines without reducing unreacted aldehydes.

  • Secondary Alkylation: Because the target is the N,N-dibutyl derivative, the reaction is allowed to proceed to room temperature for 24 hours, allowing the secondary amines to react with excess butyraldehyde, followed by further reduction.

  • Workup: Quench with 1M HCl (pH 3). Extract with Dichloromethane (DCM). The native zwitterion remains in the aqueous phase, while the highly lipophilic N,N-dibutyl derivative partitions into the DCM layer.

Protocol 2: Analytical Differentiation via LC-MS

Because of the extreme polarity difference, a biphasic extraction followed by orthogonal LC-MS methods is required[4][5].

  • Sample Prep: Spike the reaction mixture into a 1:1 mixture of Water (0.1% Formic Acid) and Ethyl Acetate.

  • Phase Separation: Vortex and centrifuge at 5000 rpm.

  • Aqueous Phase Analysis (Native 2,6-DAT-4-SA):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (Gradient: 90% ACN down to 50% ACN).

  • Organic Phase Analysis (N,N-Dibutyl Derivatives):

    • Column: C18 Reverse-Phase.

    • Mobile Phase: Water / Methanol (Gradient: 50% MeOH up to 100% MeOH).

Workflow Sample Sample Mixture (Native + Alkylated) Prep Liquid-Liquid Extraction (pH 3.0) Sample->Prep Aqueous Aqueous Phase (2,6-DAT-4-SA) Prep->Aqueous High Polarity Organic Organic Phase (Dibutyl Derivatives) Prep->Organic High LogP LCMS1 HILIC-MS (Polar Analysis) Aqueous->LCMS1 LCMS2 RP-HPLC-MS (Lipophilic Analysis) Organic->LCMS2

Caption: Biphasic extraction and LC-MS workflow for derivative separation.

Application Paradigms

Industrial Dye and Polymer Formulations: The native 2,6-DAT-4-SA is heavily utilized in the synthesis of reactive dyes. Its sulfonic acid group ensures that the resulting dye remains highly water-soluble, allowing it to penetrate cotton and cellulosic fibers efficiently[1]. Furthermore, the unhindered primary amines make it an excellent cross-linking agent in the production of specialized polyurethanes and polyamides.

Advanced Materials and Probes: Conversely, the N,N-dibutyl derivatives find utility in entirely different sectors. Due to their amphiphilic structure, they act as potent phase-transfer catalysts, facilitating reactions between aqueous and organic phases. In drug development and diagnostics, the dibutyl-substituted aromatic system can be utilized as an electron-rich core for hydrophobic fluorescent probes, capable of embedding into lipid bilayers or lipophilic protein pockets without precipitating out of organic solvent formulations.

References

  • 6-Amino-2-ammoniotoluene-4-sulfonate IUCr Journals (Acta Crystallographica Section C)[Link]

  • Reactive dyestuffs comprising a triazine moiety and a vinylsulfonyl moiety both being linked by a substituted alkylene bridge member Google P
  • A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air PubMed (National Institutes of Health)[Link]

  • Removal of toluene diamine and its derivatives from polyurethane foam using immobilized Trametes versicolor Aensiweb / Advances in Environmental Biology[Link]

Sources

Thermodynamic and Kinetic Stability Profile of Dialkyl Sulfonamide Groups

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

The dialkyl sulfonamide moiety (


) represents a cornerstone pharmacophore in modern medicinal chemistry, valued for its robust thermodynamic stability  and unique electrostatic properties. Unlike their carboxamide counterparts, dialkyl sulfonamides exhibit distinct rotational dynamics and hydrolytic inertness that make them ideal bioisosteres for transition-state mimics and protease inhibitors.

However, "stability" is a nuanced descriptor. While the sulfur-nitrogen (


) bond is chemically inert to hydrolysis and reduction under physiological conditions, the 

-alkyl substituents introduce a specific metabolic liability: oxidative

-dealkylation. This guide dissects the thermodynamic underpinnings of the sulfonamide group, contrasts its behavior with amides, and provides validated protocols for assessing its stability in drug discovery pipelines.

Molecular Architecture & Thermodynamics

The Nature of the S-N Bond

The stability of the dialkyl sulfonamide group arises from the unique electronic character of the sulfur-nitrogen bond. Historically attributed to


 bonding, modern density functional theory (DFT) and natural bond orbital (NBO) analysis suggest the stability is primarily electrostatic, augmented by negative hyperconjugation (

).
  • Bond Dissociation Energy (BDE): The

    
     BDE in sulfonamides is estimated at 70–80 kcal/mol . While slightly weaker than the amide 
    
    
    
    bond (~85–100 kcal/mol), it is sufficiently high to prevent homolytic cleavage under physiological or standard storage conditions.
  • Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The nitrogen atom in dialkyl sulfonamides is typically

    
     hybridized (trigonal planar) to maximize overlap with the sulfonyl group, though steric bulk can force a pyramidal distortion.
    
Rotational Barriers: Sulfonamide vs. Amide

A critical distinction for drug design is conformational flexibility. Amides are rigid due to high rotational barriers (~18-22 kcal/mol). Sulfonamides are more flexible.

  • Rotational Barrier: The barrier to rotation around the

    
     bond is significantly lower, typically 10–15 kcal/mol .
    
  • Implication: This increased flexibility allows sulfonamide-based drugs to adopt multiple conformations to fit binding pockets, but it entails a higher entropic penalty upon binding compared to rigid amides.

Visualization: Electronic Character & Resonance

The following diagram contrasts the resonance stabilization and rotational barriers of amides versus sulfonamides.

G cluster_0 Amide (Rigid) cluster_1 Dialkyl Sulfonamide (Flexible) Amide_Res Strong Resonance (O=C-N <-> O--C=N+) Barrier: ~20 kcal/mol Amide_Geo Planar Geometry Restricted Rotation Amide_Res->Amide_Geo High Barrier Sulf_Res Inductive/Hyperconjugation (n(N) -> sigma*(S-O)) Barrier: ~12 kcal/mol Amide_Res->Sulf_Res Comparison Sulf_Geo Tetrahedral Sulfur Twisted/Planar Nitrogen Sulf_Res->Sulf_Geo Lower Barrier

Figure 1: Comparative electronic architecture of Amides vs. Sulfonamides. Note the lower rotational barrier in sulfonamides due to lack of partial double bond character.

Chemical Stability Profile (Kinetics)

Hydrolytic Inertness

Dialkyl sulfonamides are exceptionally resistant to hydrolysis.

  • Acidic Conditions: Hydrolysis requires protonation. Unlike amides, sulfonamides are very weak bases (

    
     of conjugate acid < -6). Protonation occurs preferentially on the sulfonyl oxygen , not the nitrogen. However, hydrolysis requires the rare 
    
    
    
    -protonated species to facilitate amine departure.
    • Rate Constant: The rate of water attack on the

      
      -protonated species is estimated at 
      
      
      
      at 25°C (pH 7), rendering them kinetically inert.
  • Basic Conditions: Dialkyl sulfonamides lack an acidic

    
     proton (unlike primary sulfonamides, 
    
    
    
    ). Consequently, they cannot form the stable anionic species that protects primary sulfonamides, yet they remain resistant to nucleophilic attack by hydroxide due to steric shielding and the high electron density of the sulfonyl oxygens repelling the nucleophile.
Redox Stability
  • Oxidation: The sulfur atom is already in a high oxidation state (+6). It is resistant to further oxidation by peroxides or standard oxidizing agents.

  • Reduction: The

    
     bond is resistant to catalytic hydrogenation and mild reducing agents (e.g., 
    
    
    
    ). Strong reductants (
    
    
    or dissolving metals) are required to cleave the bond to a thiol and amine, a reaction rarely observed in biological systems.

Biological Stability: The Metabolic Liability

While chemically stable, the dialkyl sulfonamide group is not metabolically inert. The "Achilles' heel" is Oxidative N-Dealkylation .

Mechanism of Action (CYP450)

Lipophilic dialkyl sulfonamides are substrates for Cytochrome P450 enzymes (isoforms 3A4, 2C9). The sulfonyl group withdraws electrons, but the


-carbons of the alkyl groups remain accessible.
  • 
    -Hydroxylation:  CYP450 inserts an oxygen into the 
    
    
    
    bond adjacent to the nitrogen.
  • Carbinolamine Collapse: The resulting intermediate is unstable and spontaneously collapses.

  • Cleavage: This yields a secondary sulfonamide (or primary, if sequential) and an aldehyde.

Note: Unlike amines, sulfonamides generally do not undergo direct


-oxidation (formation of 

-oxides) because the nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-nucleophilic and resistant to FMO-mediated oxidation.

Metabolism Parent Dialkyl Sulfonamide (R-SO2-N(CH2R')2) CYP CYP450 Enzyme (Oxidation) Parent->CYP Metabolic Attack Intermediate Carbinolamine Intermediate (Unstable: R-SO2-N-CH(OH)R') CYP->Intermediate alpha-Hydroxylation Products Secondary Sulfonamide + Aldehyde (R-SO2-NH-CH2R' + R'CHO) Intermediate->Products Spontaneous Collapse (N-Dealkylation)

Figure 2: The primary metabolic degradation pathway for dialkyl sulfonamides: Oxidative N-Dealkylation.

Experimental Assessment Protocols

To validate the stability of a dialkyl sulfonamide lead, the following protocols are recommended. These are self-validating systems using LC-MS/MS for quantitation.

Protocol A: Forced Degradation (Chemical Stability)

Objective: Confirm resistance to hydrolysis and pH extremes.

  • Preparation: Prepare a 1 mM stock solution of the compound in DMSO.

  • Conditions:

    • Acid Stress: Dilute to 10 µM in 1N HCl (60°C, 24 hours).

    • Base Stress:[1][2] Dilute to 10 µM in 1N NaOH (60°C, 24 hours).

    • Oxidative Stress: Dilute to 10 µM in 3%

      
       (Room Temp, 24 hours).
      
  • Analysis: Quench samples (neutralize acid/base, add reducing agent for peroxide). Analyze via HPLC-UV/MS.

  • Acceptance Criteria: >95% recovery of parent compound indicates high stability. Dialkyl sulfonamides typically show <1% degradation under these conditions.

Protocol B: Microsomal Stability (Metabolic Stability)

Objective: Assess susceptibility to N-dealkylation.

  • System: Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.

  • Incubation:

    • Test conc: 1 µM.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Control: Include a known rapid metabolizer (e.g., Verapamil) and a stable control (e.g., Warfarin).

  • Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
  • Interpretation: High clearance suggests rapid

    
    -dealkylation. Identification of metabolites (+16 Da for hydroxylation or loss of alkyl group mass) confirms the pathway.
    

Strategic Application in Drug Design

The dialkyl sulfonamide is a powerful tool when used strategically:

FeatureDialkyl Sulfonamide AdvantageDesign Consideration
H-Bonding Strong H-bond acceptors (

), no donors.
Good for membrane permeability (no H-bond donor penalty).
Geometry Tetrahedral transition state mimic.Ideal for protease inhibitors (e.g., HIV protease).
Solubility Generally lower than amines, higher than carbamates.

is sensitive to alkyl substituents; use polar alkyls to tune.
Toxicity Avoids aniline generation (unlike some azo/primary sulfa drugs).Watchout: N-dealkylation can generate reactive aldehydes.[2]
Summary Table: Stability Comparison
ParameterAmide (

)
Dialkyl Sulfonamide (

)
Bond Energy High (~90 kcal/mol)High (~75 kcal/mol)
Hydrolysis (pH 7) Very Stable (

years)
Extremely Stable (

decades)
Rotational Barrier High (Rigid)Moderate (Flexible)
Metabolism Amidase cleavage / HydroxylationN-Dealkylation (Major route)
Protonation Site Oxygen (Carbonyl)Oxygen (Sulfonyl)

References

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk. PubMed. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide. Molecules. Retrieved from [Link]

  • ChemRxiv. (2020). The Nature of S-N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge XAS. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Bond Dissociation Energies.[3][4][5] Retrieved from [Link]

Sources

Strategic Desymmetrization: Reactivity and Cyclization Dynamics of Ortho-Diamino Toluene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative for Desymmetrization

In the realm of heterocyclic drug discovery, o-phenylenediamine (OPDA) is a foundational building block. However, its inherent symmetry and status as a highly reactive, electron-rich bis-nucleophile present significant synthetic challenges. When unprotected OPDA is exposed to electrophiles, its dual nucleophilicity often leads to uncontrolled poly-functionalization. For instance, reacting OPDA with benzoyl chloride invariably yields 1,2-dibenzamidobenzene, bypassing the mono-substituted intermediate regardless of the stoichiometric ratio employed .

To harness OPDA for the precise construction of complex scaffolds (e.g., benzimidazoles, quinoxalines), we must break this symmetry. The introduction of a single toluene sulfonamide (tosyl, Ts) group achieves this elegantly.

The Causality of the Tosyl Group:

  • Electronic Attenuation: The strong electron-withdrawing nature of the sulfonyl group drastically reduces the nucleophilicity of the protected nitrogen (N1).

  • Steric Shielding: The bulky p-tolyl ring creates a steric hemisphere that physically blocks electrophilic approach to N1, directing incoming reagents exclusively to the primary amine (N2).

  • Proton Acidity: The sulfonamide proton becomes significantly acidic (pKa ~10). Under mild basic conditions, it forms a sulfonamidate anion, transitioning from a passive protecting group to an active intramolecular nucleophile for subsequent ring-closure 1.

G OPDA o-Phenylenediamine (Symmetric, Highly Nucleophilic) TsCl Tosyl Chloride (TsCl) 1 Equivalent OPDA->TsCl Controlled Stoichiometry MonoTs N-Tosyl-o-phenylenediamine (Desymmetrized) TsCl->MonoTs Mono-protection N1 N1: Sulfonamide - Reduced Nucleophilicity - Increased Acidity (pKa ~10) - High Steric Bulk MonoTs->N1 Electronic/Steric Modulation N2 N2: Primary Amine - Retained Nucleophilicity - Primary Site for Electrophiles MonoTs->N2 Reactive Center

Fig 1. Desymmetrization logic and reactivity modulation of o-phenylenediamine via mono-tosylation.

Quantitative Reactivity Profiling

To standardize our approach to diaminoarene functionalization, we must quantify the reactivity shifts induced by tosylation. The table below summarizes the behavioral divergence of these species.

SubstrateN1 StatusN2 StatusPrimary Reactivity ProfileTypical Outcome with Electrophiles
Unprotected OPDA Free AmineFree AmineBis-nucleophilicUncontrolled di-substitution (e.g., dibenzoylation)
Mono-Ts-OPDA SulfonamideFree AmineRegioselectiveClean mono-substitution at N2; primed for cyclization
Di-Ts-OPDA SulfonamideSulfonamideHighly deactivatedInert to mild electrophiles; requires strong base to react

Self-Validating Experimental Protocols

As application scientists, we rely on protocols that offer built-in diagnostic checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Synthesis of N-Tosyl-o-phenylenediamine (Ts-OPDA)

Objective: Achieve strict mono-tosylation while suppressing di-tosylation.

  • Preparation: Dissolve 10.0 mmol of o-phenylenediamine in 30 mL of a 9:1 Ethanol/Water mixture. Add 12.0 mmol of K₂CO₃ and stir at room temperature in an open flask 1.

  • Controlled Addition: Slowly add 10.0 mmol of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.

    • Causality: Gradual addition prevents local concentration spikes of TsCl, mitigating the kinetic risk of forming 1,2-ditosylamidobenzene .

  • Reaction & Self-Validation: Stir for 1 hour.

    • Checkpoint: Monitor via TLC (Silica, Hexane/EtOAc 8:2). The complete disappearance of the highly polar OPDA spot and the emergence of a single new spot confirms successful mono-tosylation.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and evaporate to yield pure Ts-OPDA.

Advanced Cyclization Workflows

The true synthetic power of Ts-OPDA lies in its ability to undergo controlled, step-wise cyclization to form diverse heterocycles without the degradation issues associated with unprotected diamines.

Pathway 1: Benzimidazole Synthesis via Cyclodesulfurization

Traditional benzimidazole syntheses using unprotected OPDA often require harsh, highly acidic conditions. Furthermore, when using thioamides as C1 donors, the reaction generates acidic byproducts (like HCl) which can lead to complex mixtures and degradation if unprotected OPDA is used [[2]](). By employing Ts-OPDA, the tosyl group protects the intermediate from acidic degradation, enabling smooth cyclodesulfurization 2.

Protocol B: One-Pot Synthesis of N-Substituted 2-Aminobenzimidazoles
  • Thiourea Formation: To the in situ generated Ts-OPDA (from Protocol A), add 1.0 equivalent of an isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) and stir for 6 hours at room temperature 1.

    • Causality: The free primary amine (N2) selectively attacks the isothiocyanate carbon, forming a thiourea intermediate. The bulky, deactivated N1-tosyl group remains unreacted.

  • Cyclodesulfurization: Irradiate the mixture under visible light for 24 hours.

    • Causality: Visible light mediates the ejection of sulfur. Concurrently, the basic medium (K₂CO₃) deprotonates the acidic N1-sulfonamide, triggering an intramolecular nucleophilic attack on the activated thiourea carbon, closing the benzimidazole ring 1.

G A N-Tosyl-o-phenylenediamine C Thiourea Intermediate A->C Nucleophilic Attack (N2) B Isothiocyanate B->C D Cyclodesulfurization (Visible Light + K2CO3) C->D Deprotonation (N1) E 2-Aminobenzimidazole D->E Ring Closure (-H2S)

Fig 2. Step-by-step synthetic workflow for 2-substituted benzimidazoles via cyclodesulfurization.

Pathway 2: Quinoxaline Synthesis via Multicomponent Reactions

Ts-OPDA is also highly effective in multicomponent heterocyclizations. For instance, reacting OPDA with aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base (like DABCO or DBU) yields substituted quinoxalines 3. The presence of tosyl-based intermediates dictates the formation of tetrahydroquinoxaline intermediates, which subsequently oxidize to stable quinoxalines [[3]](). The electronic push-pull dynamics provided by the tosyl groups are critical for stabilizing these transition states.

Conclusion

The strategic conversion of o-phenylenediamine to its toluene sulfonamide derivative is not merely a protective measure; it is a profound alteration of the molecule's electronic and steric landscape. By desymmetrizing the diamine, we establish a predictable, self-validating system for the regioselective synthesis of complex heterocycles, avoiding the pitfalls of poly-functionalization and harsh reaction conditions.

References

  • Source: d-nb.
  • Source: nih.
  • Source: niscpr.res.
  • Source: thieme-connect.

Sources

An In-depth Technical Guide to 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide: Synthesis, Potential Applications, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Abstract

This technical guide provides a comprehensive overview of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide, a molecule situated at the intersection of classical sulfonamide chemistry and the functionalities of diaminotoluenes. In the absence of extensive direct research on this specific compound, this document leverages established knowledge of its constituent chemical moieties to explore its potential synthesis, mechanisms of action, and applications in drug discovery and material science. By examining the structure-activity relationships of related N,N-dialkyl-arylsulfonamides and diaminotoluene derivatives, we infer potential therapeutic applications, including roles as an antibacterial and anticancer agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for the future investigation of this intriguing molecule.

Introduction: Unveiling the Molecular Architecture

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is an organic compound characterized by a central toluene ring substituted with two amino groups, a sulfonamide group, and two butyl chains attached to the sulfonamide nitrogen. This unique combination of functional groups suggests a range of chemical properties and potential biological activities. The sulfonamide moiety is a well-established pharmacophore responsible for the therapeutic effects of a wide array of drugs, while the diaminotoluene scaffold offers sites for further chemical modification and can influence the molecule's overall physicochemical properties.

Table 1: Physicochemical Properties of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide

PropertyValueSource
CAS Number 80198-26-1
Molecular Formula C₁₅H₂₇N₃O₂S
Molecular Weight 313.46 g/mol
Topological Polar Surface Area 97.8 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 8

Deconstructing the Core: The Sulfonamide and Diaminotoluene Moieties

The potential applications of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide can be inferred from the known activities of its primary structural components.

The Sulfonamide Engine: A Legacy of Therapeutic Versatility

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry.[1] Its derivatives have been successfully developed into a broad range of therapeutic agents.[1][2]

  • Antibacterial Agents: Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect.[3]

  • Anticancer Agents: Certain sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors and contributes to their growth and proliferation.[4][5]

  • Anti-inflammatory Agents: A class of sulfonamide derivatives, known as coxibs, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[2]

  • Diuretics and Antihypertensives: By targeting carbonic anhydrase in the kidneys, some sulfonamides promote diuresis, leading to their use in managing hypertension and edema.

The 2,6-Diaminotoluene Scaffold: A Handle for Functionalization and a Note of Caution

2,6-Diaminotoluene (2,6-TDA) is primarily used as an intermediate in the production of dyes and polymers.[6] The two amino groups provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules. However, it is crucial to note that 2,6-TDA itself is recognized as a genotoxic and carcinogenic compound. This inherent toxicity necessitates careful consideration and thorough toxicological evaluation of any derivative intended for therapeutic use.

Proposed Synthesis of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide

A plausible synthetic route for 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide can be envisioned through a multi-step process, adapting established methods for the synthesis of sulfonamides and amination of toluene derivatives.

Synthesis_of_2_6_Diamino_NN_dibutyltoluene_4_sulphonamide Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration Dinitrotoluene 2,4-Dinitrotoluene Nitration->Dinitrotoluene Reduction Reduction (e.g., H₂, Pd/C) Dinitrotoluene->Reduction Diaminotoluene 2,4-Diaminotoluene Reduction->Diaminotoluene Chlorosulfonation Chlorosulfonation (ClSO₃H) Diaminotoluene->Chlorosulfonation SulfonylChloride 2,4-Diaminotoluene- 6-sulfonyl chloride Chlorosulfonation->SulfonylChloride Amination Amination (Dibutylamine) SulfonylChloride->Amination FinalProduct 2,6-Diamino-N,N-dibutyltoluene- 4-sulphonamide Amination->FinalProduct

Figure 1: Proposed synthetic workflow for 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide.

Step-by-Step Synthetic Protocol:
  • Nitration of Toluene: Toluene is first subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 2,4-dinitrotoluene.

  • Reduction of Dinitrotoluene: The dinitro compound is then reduced to 2,4-diaminotoluene. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[6]

  • Chlorosulfonation: The resulting 2,4-diaminotoluene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position, yielding 2,4-diaminotoluene-6-sulfonyl chloride. The positions of the amino groups will direct the sulfonation.

  • Amination: Finally, the sulfonyl chloride is reacted with dibutylamine to form the desired 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Potential Applications and Experimental Evaluation

Based on the functionalities of its core structures, 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide holds promise in several areas of research and development.

As a Novel Antibacterial Agent

The presence of the sulfonamide moiety strongly suggests potential antibacterial activity. The N,N-dibutyl substitution may influence its solubility, cell permeability, and interaction with the DHPS enzyme, potentially leading to a modified spectrum of activity or improved pharmacokinetic properties compared to existing sulfa drugs.

Antibacterial_Evaluation_Workflow Start Synthesized Compound MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Conclusion Data Analysis and Conclusion MBC->Conclusion Mechanism Mechanism of Action Studies (e.g., DHPS Inhibition Assay) TimeKill->Mechanism Toxicity In Vitro Cytotoxicity Assay (e.g., on mammalian cell lines) Mechanism->Toxicity Toxicity->Conclusion

Figure 2: Workflow for the in vitro evaluation of antibacterial activity.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of Compound Dilutions: A series of twofold dilutions of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

As a Potential Anticancer Therapeutic

The sulfonamide scaffold is present in several anticancer drugs.[5] The potential anticancer activity of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide could be investigated through its ability to inhibit carbonic anhydrase isoforms that are upregulated in tumors.

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase (e.g., CA II or CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Inhibitor Preparation: A range of concentrations of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide are prepared.

  • Assay Procedure: The enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by the addition of the substrate.

  • Measurement of Activity: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

As a Chemical Intermediate

The two primary amino groups on the toluene ring of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide provide reactive sites for further chemical synthesis. These groups can be diazotized and coupled to form azo dyes or can be acylated or alkylated to generate a library of new compounds with potentially diverse biological activities.

Concluding Remarks and Future Directions

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide represents an under-explored molecule with a chemical structure that suggests a range of potential applications, particularly in the fields of antibacterial and anticancer drug discovery. The established therapeutic value of the sulfonamide moiety, combined with the functional handles provided by the diaminotoluene core, makes it a compelling candidate for further investigation.

Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a systematic evaluation of its biological activities. In vitro screening against a panel of bacterial strains and cancer cell lines, along with mechanistic studies to identify its molecular targets, will be crucial in elucidating its therapeutic potential. Furthermore, a thorough toxicological assessment is imperative, given the known carcinogenicity of the 2,6-diaminotoluene scaffold. The insights gained from such studies will be instrumental in determining the future trajectory of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide in the landscape of medicinal chemistry and material science.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Production of 2,4- and 2,6-diaminotoluenes. (1978). Google Patents.
  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. (2015). PubMed. Retrieved February 21, 2024, from [Link]

  • Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. (2024). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Structure-activity relationships of diamines, dicarboxamides, and disulfonamides on vinblastine accumulation in P388/ADR cells. (1994). PubMed. Retrieved February 21, 2024, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved February 21, 2024, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). PMC. Retrieved February 21, 2024, from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). ScienceDirect. Retrieved February 21, 2024, from [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. Retrieved February 21, 2024, from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. Retrieved February 21, 2024, from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). MDPI. Retrieved February 21, 2024, from [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. (2025). ChemRxiv. Retrieved February 21, 2024, from [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Publishing. Retrieved February 21, 2024, from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC. Retrieved February 21, 2024, from [Link]

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Methodological & Application

Technical Application Note: Synthesis of Azo Dyes Using 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide

[1]

Executive Summary & Chemical Profile[1][2]

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide (DDTS) (CAS: 80198-26-1) is a specialized aromatic intermediate characterized by a toluene core functionalized with two amino groups, a methyl group, and a sulfonamide moiety bearing hydrophobic butyl chains.[1][2]

In the context of azo dye synthesis, DDTS functions primarily as a Coupling Component .[1] Its structural attributes offer distinct advantages:

  • Auxochromic Density: The two amino groups (

    
    ) at the 2,6-positions (meta to each other) strongly activate the aromatic ring, facilitating rapid electrophilic substitution.[1]
    
  • Solubility Modulation: The

    
    -dibutyl sulfonamide group imparts significant lipophilicity, making the resulting dyes ideal for hydrophobic substrates like polyester, acetate, and nylon (Disperse Dyes).[1]
    
  • Steric Control: The 4-sulfonamide and 1-methyl groups direct the incoming diazonium ion to the 3- or 5-positions, ensuring regio-selectivity.[1]

Chemical Structure & Reactivity Map[1]
  • Core: Toluene (1-Methyl).[1]

  • Activators: 2-Amino, 6-Amino (Strongly electron-donating).[1]

  • Directing Effects: The amino groups direct incoming electrophiles (Diazonium ions) to the ortho or para positions relative to themselves.[1]

  • Reactive Sites: Positions 3 and 5 are the only open sites.[1] Both are ortho to an amino group and meta to the sulfonamide.[1]

Synthesis Strategy & Mechanism

The synthesis follows the classical Diazotization-Coupling pathway.[1] To demonstrate the utility of DDTS, this protocol describes the synthesis of a representative Disperse Red/Orange dye using p-Nitroaniline as the Diazo Component.

Reaction Pathway[1][2][4][5][6]
  • Diazotization: p-Nitroaniline is converted into p-nitrobenzenediazonium chloride using sodium nitrite in acidic media at low temperature.[1]

  • Coupling: The electrophilic diazonium ion attacks the electron-rich DDTS ring.[1]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
Workflow Diagram (DOT)

AzoSynthesisStartStarting MaterialsDiazoCompDiazo Component(p-Nitroaniline)Start->DiazoCompCouplerCoupling Component(DDTS)Start->CouplerNitrosationDiazotization(NaNO2 / HCl, 0-5°C)DiazoComp->NitrosationNitrosyl cation attackAcidSolAcidic Dissolution(Acetic Acid/HCl)Coupler->AcidSolDiazoSaltDiazonium Salt(Electrophile)Nitrosation->DiazoSaltCouplingRxnCoupling Reaction(pH 4-5, <10°C)DiazoSalt->CouplingRxnAcidSol->CouplingRxnIntermediateSigma ComplexCouplingRxn->IntermediateReAromatizationRe-aromatization(-H+)Intermediate->ReAromatizationProductFinal Azo Dye(Precipitate)ReAromatization->Product

Caption: Figure 1.[1] Logical flow of the azo coupling synthesis utilizing DDTS.

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/Conc.[1][3][4]Notes
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide Coupling Component>98%The "DDTS" intermediate.[1]
p-Nitroaniline Diazo Component>99%Source of the chromophore.[1]
Sodium Nitrite (

)
Nitrosating Agent4N SolutionFreshly prepared.[1]
Hydrochloric Acid (

)
Acid Medium37% & 2MMaintain pH < 2 for diazotization.[1]
Sulfamic Acid / Urea ScavengerSolidTo destroy excess nitrous acid.[1]
Sodium Acetate (

)
BufferSat.[1] Soln.To adjust pH during coupling.[1]
Ethanol / Acetone SolventIndustrialFor recrystallization.[1]
Part A: Diazotization of p-Nitroaniline

Objective: Generate the electrophilic p-nitrobenzenediazonium chloride.[1]

  • Dissolution: In a 250 mL beaker, disperse 1.38 g (10 mmol) of p-nitroaniline in 10 mL of water and 4 mL of concentrated HCl (37%). Heat gently to dissolve if necessary, then cool rapidly to precipitate fine crystals (increases surface area).[1]

  • Ice Bath: Place the beaker in an ice-salt bath to lower the temperature to 0–2 °C . Add 10 g of crushed ice directly to the mixture.

  • Nitrosation: Dropwise, add 2.5 mL of 4N

    
     solution while stirring vigorously. The temperature must not exceed 5 °C .
    
    • Critical Check: The solution should turn clear (pale yellow).[1]

  • Endpoint Verification: After 15 minutes, test with starch-iodide paper. An immediate blue-black color indicates excess nitrous acid (required).[1]

  • Scavenging: Add small amounts of solid Sulfamic Acid (or Urea) until the starch-iodide test is negative.[1] This prevents side reactions during coupling.[1]

    • Reference Standard: General diazotization procedures for weak bases [1].[1]

Part B: Preparation of DDTS Coupler Solution

Objective: Prepare the electron-rich aromatic system for attack.

  • Solubilization: In a separate 500 mL beaker, dissolve 3.13 g (10 mmol) of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide in 20 mL of Glacial Acetic Acid.

    • Note: DDTS is hydrophobic.[1] Acetic acid acts as a co-solvent to ensure miscibility with the aqueous diazo solution.[1]

  • Dilution: Add 50 mL of ice-cold water. If the coupler precipitates, add a small amount of surfactant (e.g., Tween 80) or more acetic acid to maintain a fine suspension/emulsion.[1]

  • Cooling: Cool the solution to 0–5 °C .

Part C: The Coupling Reaction

Objective: Controlled formation of the Azo bond (-N=N-).[1]

  • Addition: Slowly add the cold Diazonium Salt Solution (Part A) to the Coupler Solution (Part B) over 20 minutes with vigorous mechanical stirring.

  • pH Control (The Critical Variable):

    • The coupling of amines requires a slightly acidic to neutral pH (pH 3–5).[1]

    • As the reaction proceeds, acid is generated.[1] Slowly add Saturated Sodium Acetate solution to maintain the pH between 4.0 and 5.0 .

    • Caution: Do not let pH rise > 7, or the diazonium salt may form diazotates (inactive).[1] Do not let pH drop < 2, or the amino groups on DDTS will protonate (

      
      ), deactivating the ring and stopping the reaction.[1]
      
  • Incubation: Stir the mixture at 0–10 °C for 2 hours, then allow it to warm to room temperature over another 2 hours.

  • Observation: A deep colored precipitate (likely Red or Orange) will form immediately upon addition.[1]

Part D: Isolation and Purification
  • Filtration: Filter the crude dye using a Buchner funnel under vacuum.[1]

  • Washing:

    • Wash with cold water (3 x 50 mL) to remove inorganic salts.[1]

    • Wash with dilute bicarbonate solution to remove unreacted acids.[1]

  • Recrystallization: Recrystallize the crude cake from Ethanol or an Ethanol/Acetone mix to remove unreacted starting materials.[1]

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Quality Control & Characterization

To validate the synthesis, the following analytical methods are required.

Thin Layer Chromatography (TLC)[1]
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Toluene : Ethyl Acetate (8:2 v/v).[1]

  • Expectation: A single distinct colored spot with a different

    
     value than the starting DDTS (which is UV active but likely colorless/pale).[1]
    
UV-Visible Spectroscopy[1][2]
  • Solvent: Methanol or DMF.[1][3]

  • Analysis: Measure

    
    .[1]
    
  • Interpretation: The conjugation of the azo group with the diamino-toluene system should result in a strong absorption band in the visible region (450–550 nm).[1]

IR Spectroscopy (FT-IR)
Functional GroupWavenumber (

)
Diagnostic Value
-N=N- (Azo) 1400–1450Confirms coupling success.[1][3]
-NH2 (Amine) 3300–3500Doublet (primary amine) should remain (one may be H-bonded).[1]
-SO2- (Sulfonamide) 1150 & 1350Confirms presence of DDTS moiety.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH too low (Protonation of DDTS).[1]Adjust pH to 4–5 using Sodium Acetate.[1]
Tar/Oil Formation Temperature too high during coupling (>10°C).[1]Maintain strict ice-bath control; add ice directly to reaction.[1]
Dull Color Oxidation of amino groups.[1]Perform reaction under Nitrogen atmosphere if possible.
Impurities in NMR Unreacted Diazo component.Ensure slight excess of Coupler (1.05 eq) or recrystallize thoroughly.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for diazotization procedures).

  • Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Authoritative source on azo dye industrial synthesis). [1]

  • GuideChem. (n.d.).[1] 2,6-diamino-N,N-dibutyltoluene-4-sulphonamide CAS 80198-26-1.[1][2][5][6] Retrieved October 26, 2023.[1]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Mechanistic insights into coupling pH control). [1]

Application Note: A Systematic Approach to Solvent Selection for Lipophilic Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of therapeutics ranging from antibiotics to anticancer agents.[1] A common challenge in their synthesis and development is the poor solubility of lipophilic intermediates. These molecules, often characterized by large, non-polar appendages, present significant hurdles for reaction setup, purification, and formulation. The selection of an appropriate solvent is therefore a critical, yet often non-trivial, step that dictates process efficiency, yield, and purity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for dissolving lipophilic sulfonamide intermediates. It moves beyond simple trial-and-error, grounding the selection process in the physicochemical properties of both the solute and the solvent.

Understanding the Solute: The Physicochemical Nature of Lipophilic Sulfonamides

The solubility of a sulfonamide is a tale of two parts: the polar sulfonamide core and the often-large, non-polar (lipophilic) R-groups.

  • The Polar Core: The sulfonamide group (-S(O)₂NH-) itself contains highly polar sulfur-oxygen double bonds and a nitrogen-hydrogen bond capable of acting as a hydrogen bond donor. These features favor interaction with polar solvents.[2][3][4]

  • The Lipophilic Periphery: In drug intermediates, the 'R' groups attached to the sulfonamide nitrogen and the aromatic ring are frequently large and non-polar to achieve specific biological targets. These bulky, greasy regions dominate the molecule's overall character, leading to high lipophilicity (often measured as logP) and reduced solubility in many common polar solvents.[5][6] This hydrophobic nature is a primary driver for their low solubility in aqueous media and even some polar organic solvents.[7]

This dual nature means that a single-parameter approach to solvent selection, such as relying solely on a solvent polarity index, is often insufficient.

cluster_sulfonamide Lipophilic Sulfonamide Intermediate cluster_legend Key R1 Large Lipophilic Group (e.g., Aryl, Alkyl) Aromatic Aromatic Ring Aromatic->R1 Sulfonyl S(=O)₂ Aromatic->Sulfonyl C-S bond Amide N-H Sulfonyl->Amide S-N bond R2 Lipophilic Group Amide->R2 Polar Polar / H-Bonding Region Lipophilic_Region Lipophilic / Non-polar Region

Sources

Technical Application Note: Precision Tetrazotization of 2,6-Diaminotoluene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the tetrazotization (bis-diazotization) of 2,6-diaminotoluene (2,6-DAT). Unlike simple anilines, 2,6-DAT presents unique challenges due to the steric hindrance of the methyl group flanked by two amino moieties and the strong electron-withdrawing effect of the first formed diazonium group, which significantly deactivates the second amino group.

This guide provides two distinct protocols:

  • Protocol A (Aqueous Sulfuric Acid): The standard industrial approach, optimized for subsequent hydrolysis (to 2,6-dihydroxytoluene) or aqueous coupling (azo dyes).

  • Protocol B (Nitrosylsulfuric Acid): A high-stringency anhydrous method for difficult substrates or when water-sensitive Sandmeyer transformations (e.g., fluorination, cyanation) follow.

Scientific Background & Critical Parameters

The Challenge of Bis-Diazotization

The conversion of a diamine to a tetrazonium salt occurs in two discrete steps.

  • First Diazotization: Rapid. The amine is electron-rich.

  • Second Diazotization: Sluggish. The newly formed diazonium cation (

    
    ) is a powerful electron-withdrawing group (Hammett 
    
    
    
    ), dramatically reducing the nucleophilicity of the remaining amino group.

Implication: Simple stoichiometric addition often leads to incomplete reaction or self-coupling (triazene formation). Successful tetrazotization requires high acidity to prevent triazene coupling and excess nitrosating agent to drive the second step.

Stability & Safety Profile
  • Thermal Instability: 2,6-DAT tetrazonium salts are stable in solution at

    
     but decompose rapidly above 
    
    
    
    , releasing
    
    
    .
  • Shock Sensitivity: Isolated dry diazonium salts (especially chlorides/sulfates) are explosive . Never allow the reaction mixture to dry out on ground glass joints.

  • Toxicity: 2,6-DAT is a Category 2 Mutagen and skin sensitizer. Handle in a fume hood with full PPE.

Experimental Protocols

Protocol A: Aqueous Tetrazotization (Standard)

Best for: Hydrolysis to 2,6-orcinol, Iodination, or Azo Coupling.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2,6-Diaminotoluene (97%+)

  • Acid: Sulfuric Acid (

    
    ), 35-40% aq. solution.
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 40% w/v aq. solution.
    
  • Quencher: Urea (solid).

  • IPC: Starch-Iodide paper.

Step-by-Step Procedure
  • Salt Formation:

    • Charge a 3-neck round-bottom flask with 2,6-DAT (1.0 equiv) and water (5 vol).

    • Cool to

      
      .
      
    • Add

      
       (2.5 - 3.0 equiv)  slowly. Note: Exothermic. The amine sulfate salt may precipitate as a thick paste.
      
    • Cool the slurry to

      
       to 
      
      
      
      using an ice/salt bath.
  • Diazotization:

    • Load the

      
       solution (2.2 - 2.4 equiv)  into a pressure-equalizing dropping funnel.
      
    • Add the nitrite solution dropwise over 45–60 minutes.

    • Critical Control: Internal temperature must strictly remain

      
       .
      
    • Observation: The thick paste will gradually thin as the soluble diazonium salt forms.

  • Reaction Maintenance:

    • Stir at

      
       for 1–2 hours.
      
    • IPC (In-Process Control): Spot a drop of the reaction mixture onto Starch-Iodide paper.

      • Result: Instant Blue-Black color indicates excess Nitrous Acid (

        
        ), confirming the reaction is not nitrite-limited.
        
      • Troubleshooting: If paper remains white, add additional

        
         (0.1 equiv) and re-check after 15 mins.
        
  • Quenching:

    • Once conversion is complete (verified by clear solution or HPLC), add Urea (solid) portion-wise.

    • Stir until the Starch-Iodide test is negative (paper remains white). This prevents side reactions in the next step.

Protocol B: Nitrosylsulfuric Acid Method (Anhydrous)

Best for: Sandmeyer reactions requiring anhydrous conditions (e.g., chloro-, bromo-, cyano- derivatives).

Reagents
  • Solvent: Glacial Acetic Acid or Propionic Acid.

  • Reagent: Nitrosylsulfuric acid (prepared in situ or purchased as 40% in

    
    ).
    
Step-by-Step Procedure
  • Preparation of Nitrosylsulfuric Acid (In-Situ):

    • Cool concentrated

      
       (5 vol) to 
      
      
      
      .
    • Add solid

      
       (2.4 equiv) portion-wise with vigorous stirring. Caution: NOx fumes.
      
    • Warm to

      
       briefly to ensure complete dissolution, then cool back to 
      
      
      
      .
  • Amine Addition:

    • Dissolve 2,6-DAT (1.0 equiv) in Glacial Acetic Acid (4 vol).

    • Add the amine solution slowly to the stirred Nitrosylsulfuric acid mixture.

    • Rate Limit: Maintain temperature

      
       .
      
  • Digestion:

    • Stir at

      
       for 2 hours.
      
    • Add dry diethyl ether or dioxane to precipitate the tetrazonium bisulfate salt if isolation is required (Hazardous: only if necessary). Otherwise, use the solution directly.

Visualization of Workflows

Tetrazotization Workflow Diagram

Tetrazotization_Workflow Start Start: 2,6-Diaminotoluene Acidification Acidification (Add H2SO4, T < 10°C) Forms Amine Sulfate Paste Start->Acidification Addition Nitrosation (Add NaNO2 slow, T < 5°C) Acidification->Addition Digestion Digestion (Stir 1-2h at 0°C) Addition->Digestion IPC IPC: Starch-Iodide Test Digestion->IPC Correction Add 0.1 eq NaNO2 IPC->Correction Negative (White) Quench Quench Excess HNO2 (Add Urea) IPC->Quench Positive (Blue/Black) Correction->Digestion Re-stir 15 min Product Tetrazonium Salt Solution (Ready for Sandmeyer/Hydrolysis) Quench->Product

Figure 1: Operational workflow for the safe preparation of 2,6-diaminotoluene tetrazonium salt.

Mechanistic Pathway[2]

Mechanism Substrate 2,6-Diaminotoluene Nitroso1 N-Nitroso Intermediate Substrate->Nitroso1 + NO+ Diazo1 Mono-Diazonium (Ring Deactivated) Nitroso1->Diazo1 - H2O (Fast) Nitroso2 2nd N-Nitroso (Slow Step) Diazo1->Nitroso2 + NO+ (Requires Excess) Tetrazo Tetrazonium Salt (Final Product) Nitroso2->Tetrazo - H2O (Acid Catalyzed)

Figure 2: Stepwise nitrosation mechanism showing the deactivation barrier after the first diazotization.

Data Summary & Troubleshooting

Table 1: Critical Process Parameters (CPP)
ParameterRangeConsequence of Deviation
Temperature

to

>10°C: Decomposition (

loss), tar formation.<-10°C: Reaction stalls, accumulation of nitrite (runaway risk).
Stoichiometry (

)
2.2 – 2.4 equiv<2.0 eq: Mono-diazo formation, triazene coupling.>2.5 eq: excessive NOx fumes, difficult quenching.
Acid Concentration > 2.5 equivLow acidity promotes "Diazo Tars" (coupling between diazonium and unreacted amine).
Agitation High ShearPoor mixing of the amine sulfate paste leads to local hot-spots and impurities.
Common Failure Modes
  • Reaction Mixture Solidifies: The amine sulfate is less soluble than the amine. Solution: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) before adding nitrite.

  • No Blue Spot on Starch Paper: Nitrite has been consumed or lost as gas. Solution: Add more

    
     solution immediately.
    
  • Violent Foaming: Decomposition is occurring.[2] Solution: Check temperature immediately. If

    
    , quench with ice directly into the flask.
    

References

  • Organic Syntheses , Coll.[6][7] Vol. 2, p. 130 (1943); Vol. 13, p. 20 (1933). Preparation of 1,2,3-Triiodo-5-nitrobenzene (Analogous nitrosylsulfuric method).[2]Link

  • BenchChem Application Notes . Experimental Procedure for the Diazotization of substituted anilines.Link

  • Patent CN103626638A . Method for synthesizing 2,6-dihydroxytoluene.[6][7][8][9] (Describes the aqueous sulfuric acid hydrolysis route). Link

  • Masters, K. et al. Sandmeyer Reaction Mechanism and Synthetic Applications. Master Organic Chemistry. Link

  • Sigma-Aldrich Safety Data Sheet . 2,6-Diaminotoluene.[6][10]Link

Sources

Application Note: N,N-Dibutyl Sulfonamides in Polymer Matrices and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of N,N-Dibutyl Sulfonamides in Polymer Chemistry Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

N,N-Dibutyl sulfonamides (specifically N,N-dibutylbenzenesulfonamide, CAS 5339-59-3) represent a specialized class of sulfonamide derivatives distinct from the widely used N-butylbenzenesulfonamide (BBSA). While BBSA is the industry standard plasticizer for polyamides (Nylons) due to its hydrogen-bonding capability, N,N-dibutyl variants offer a unique "aprotic" profile. This structural distinction eliminates the hydrogen bond donor site, altering solubility parameters, chemical resistance, and interaction mechanisms within polymer matrices.

This guide details the synthesis, incorporation, and functional applications of N,N-dibutyl sulfonamides, focusing on their role as specialty plasticizers, synthesis intermediates in medicinal chemistry, and functional additives in high-stability electrolytes.

Chemical Identity & Mechanistic Distinction

To apply these compounds effectively, researchers must understand the critical difference between mono- and di-substituted sulfonamides.

FeatureN-Butylbenzenesulfonamide (BBSA)N,N-Dibutylbenzenesulfonamide
Structure Ph-SO₂-NH-BuPh-SO₂-N(Bu)₂
H-Bonding Donor (N-H) and Acceptor (S=O)Acceptor Only (S=O)
Primary Target Polyamides (Nylons), Cellulose AcetatePVC, PVB, Polyurethanes, Non-protic matrices
Mechanism Disrupts inter-chain H-bonds (Shielding)Increases Free Volume (Lubrication)
Thermal Stability HighVery High (No labile N-H proton)

Expert Insight: The absence of the N-H proton in N,N-dibutyl sulfonamide prevents it from acting as a proton donor. In polyamides, it is less efficient than BBSA at disrupting the strong inter-chain hydrogen network. However, in matrices where H-bonding is not the primary cohesive force (e.g., PVC) or where proton lability is a liability (e.g., lithium battery electrolytes), the N,N-dibutyl variant is superior.

Protocol A: Synthesis of N,N-Dibutylbenzenesulfonamide

Context: This protocol describes the synthesis of N,N-dibutylbenzenesulfonamide from benzenesulfonyl chloride. This is a fundamental workflow for generating high-purity plasticizer standards or functionalizing drug scaffolds.

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv)[1]

  • Dibutylamine (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv) - Acid Scavenger

  • Dichloromethane (DCM) - Solvent[2][3][4]

  • 1M HCl, Sat. NaHCO₃, Brine

Workflow Diagram (DOT):

SynthesisProtocol Start Start: Reagent Prep Mix Dissolve Dibutylamine & TEA in DCM (0°C) Start->Mix Add Dropwise Addition of Benzenesulfonyl Chloride Mix->Add Exothermic Control React Stir at RT (2-4 Hours) Monitor via TLC Add->React Quench Quench with Water React->Quench Wash1 Wash Organic Layer (1M HCl -> Remove excess amine) Quench->Wash1 Wash2 Wash Organic Layer (Sat. NaHCO3 -> Remove acid) Wash1->Wash2 Dry Dry over MgSO4 & Concentrate Wash2->Dry Purify Purification (Column Chromatography or Distillation) Dry->Purify

Figure 1: Step-by-step synthesis pathway for N,N-disubstituted sulfonamides.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.

  • Solvation: Add Dibutylamine (14.2 g, 110 mmol) and Triethylamine (15.2 g, 150 mmol) to DCM (100 mL) . Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Benzenesulfonyl chloride (17.6 g, 100 mmol) in 20 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes. Caution: Reaction is exothermic.[3]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize any residual acid.

    • Wash with Brine (50 mL) .

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

  • Purification: The crude oil can be purified via vacuum distillation (bp ~180°C at 2 mmHg) or silica gel flash chromatography if derivatives are complex.

Protocol B: Incorporation into Polymer Matrices (Solvent Casting)

Context: Incorporating N,N-dibutyl sulfonamide as a plasticizer into a polymer matrix (e.g., PVB or PVC) to evaluate Tg depression and mechanical flexibility.

Materials:

  • Polymer: Polyvinyl Butyral (PVB) or PVC powder.

  • Plasticizer: N,N-Dibutylbenzenesulfonamide (Synthesized in Protocol A).

  • Solvent: THF or Ethanol/Toluene blend.

Protocol:

  • Solution Prep: Prepare a 10 wt% solution of the polymer in the chosen solvent (e.g., 10g PVB in 90g Ethanol/Toluene). Stir until completely dissolved (may require heating to 50°C).

  • Plasticization: Add the N,N-dibutyl sulfonamide to the solution. Typical loading levels are 10%, 20%, and 30% by weight relative to the polymer.

    • Calculation: For 10g polymer, add 1.0g (10%), 2.0g (20%), etc.

  • Homogenization: Stir vigorously for 1 hour to ensure molecular-level mixing.

  • Casting: Pour the solution into a Teflon or glass Petri dish.

  • Drying:

    • Stage 1: Ambient evaporation in a fume hood for 24 hours (cover with perforated foil to control rate).

    • Stage 2: Vacuum drying at 40°C for 12 hours to remove residual solvent.

  • Characterization: Analyze the resulting film via DSC (Differential Scanning Calorimetry) to determine the Glass Transition Temperature (

    
    ).
    

Expected Results (Data Table):

Plasticizer Loading (wt%)Estimated

(PVB)
FlexibilityOptical Clarity
0% (Control)~70°CBrittleClear
10%~55°CSemi-flexibleClear
20%~40°CFlexibleHigh Gloss
30%~25°CVery FlexibleHigh Gloss
Advanced Application: Medicinal Chemistry & Drug Delivery

In drug development, the N,N-dibutyl sulfonamide moiety is often investigated not just as an additive, but as a pharmacophore or a linker in bioactive polymers.

Signaling Pathway / Mechanism of Action: Sulfonamides are classic inhibitors of carbonic anhydrase and dihydropteroate synthase. However, N,N-disubstituted variants are often used as protease inhibitors (e.g., inhibiting Protein Disulfide Isomerase, PDI) or as stable linkers in PROTACs (Proteolysis Targeting Chimeras).

DOT Diagram: Pharmacophore Integration

DrugDiscovery Precursor Sulfonyl Chloride Scaffold Coupling Sulfonamide Bond Formation Precursor->Coupling Amine Secondary Amine (Bioactive Core) Amine->Coupling Product N,N-Disubstituted Sulfonamide Drug Coupling->Product Stable Linker Target Target Protein (e.g., PDI, MMP) Product->Target Inhibition/Binding

Figure 2: Integration of N,N-dibutyl sulfonamide moieties into bioactive molecules.

Key Consideration for Drug Developers: Unlike primary sulfonamides (


), N,N-dibutyl sulfonamides do not  cause the hypersensitivity reactions (Stevens-Johnson syndrome) typically associated with the "sulfa" allergy, as the allergenic 

group is substituted. This makes them attractive candidates for non-allergenic polymer excipients.
References
  • Plasticization Mechanisms: Encyclopedia of Polymer Science and Technology. "Plasticizers".[5][6] Accessed via ResearchGate. Link

  • Synthesis Protocols: BenchChem. "General Protocol for the Synthesis of Sulfonamides". Link

  • Specific Compound Data: Thermo Scientific. "N,N-Dibutylbenzenesulfonamide Product Page". Link

  • Medicinal Applications: National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors". Link

  • Toxicity & Safety: National Toxicology Program. "Chemical Information Review Document for N-Butylbenzenesulfonamide". Link

Sources

Preparation of fluorescent probes from diaminotoluene sulfonamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing spirocyclic fluorescent probes derived from diaminotoluene (DAT) sulfonamide precursors . These probes are critical in drug development and cellular imaging for the detection of transition metal ions (e.g., Cu²⁺, Hg²⁺) and pH variations within the mitochondrial matrix.

Unlike standard fluorescein derivatives, probes synthesized from DAT-sulfonamide precursors utilize a Spiro-Lactam Ring-Opening Mechanism . The DAT moiety acts as a rigid, lipophilic linker that enhances cell permeability, while the sulfonamide group functions as the specific recognition site. This guide prioritizes the "Rhodamine-B-DAT-Sulfonamide" architecture, a gold standard for ratiometric sensing in live-cell assays.

Scientific Rationale & Mechanism

The Precursor Strategy

The use of 2,4-diaminotoluene (2,4-DAT) as a scaffold offers distinct advantages over ethylenediamine or hydrazine linkers:

  • Structural Rigidity: The toluene core reduces rotational freedom, minimizing non-radiative decay and enhancing quantum yield.

  • Lipophilicity: The methyl group on the DAT core increases the partition coefficient (LogP), facilitating passive transport across cell membranes.

  • Regioselectivity: The steric difference between the amine ortho to the methyl group and the amine para to the methyl group allows for selective mono-sulfonylation, creating the critical "Precursor A" (see Diagram 1).

Mechanism of Action (Spiro-Cyclization)

The probe exists in a non-fluorescent, closed spiro-lactam form. Upon binding to a target analyte (e.g., Cu²⁺) via the sulfonamide oxygen and the lactam nitrogen, the spiro-ring opens. This restores the conjugated π-system of the xanthene core, triggering strong fluorescence emission (580 nm).

Pathway Visualization

G cluster_0 Precursor Synthesis cluster_1 Probe Assembly cluster_2 Activation DAT 2,4-Diaminotoluene Precursor DAT-Sulfonamide Precursor DAT->Precursor Selective Sulfonylation TsCl Tosyl Chloride (or Dansyl Cl) TsCl->Precursor FinalProbe Spiro-Lactam Probe (OFF State) Precursor->FinalProbe RhB Rhodamine B Base RhB_Cl Rhodamine B Acid Chloride RhB->RhB_Cl POCl3 / DCE Reflux RhB_Cl->FinalProbe + Precursor Et3N / CH3CN Fluorescence Ring Opening (ON State) FinalProbe->Fluorescence Chelation Analyte Target Ion (Cu2+, Hg2+) Analyte->Fluorescence

Caption: Synthetic pathway from DAT precursors to the active Rhodamine-Spiro-Lactam probe. The sulfonamide precursor is coupled to the activated Rhodamine core.

Detailed Protocol

Reagents & Equipment
  • Reagents: Rhodamine B (95%), 2,4-Diaminotoluene (Caution: Carcinogen), p-Toluenesulfonyl chloride (or Dansyl chloride for dual-fluorophore probes), Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N), Dichloroethane (DCE), Acetonitrile (anhydrous).

  • Equipment: Inert gas manifold (Argon/Nitrogen), Reflux condenser, Rotary evaporator, Flash chromatography columns (Silica gel 200-300 mesh).

Phase 1: Preparation of the DAT-Sulfonamide Precursor

Note: If you have already purchased a sulfonamide-protected diamine, skip to Phase 2.

  • Dissolution: Dissolve 2,4-diaminotoluene (1.22 g, 10 mmol) in anhydrous CH₂Cl₂ (30 mL) containing Et₃N (1.5 mL).

  • Controlled Addition: Cool to 0°C. Add p-toluenesulfonyl chloride (1.90 g, 10 mmol) dissolved in CH₂Cl₂ dropwise over 30 minutes.

    • Expert Insight: Slow addition is crucial to favor mono-sulfonylation at the less sterically hindered 4-position amine, leaving the 2-position amine free for the next step.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Purification: Wash with water (3x), dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate N-(3-amino-4-methylphenyl)-4-methylbenzenesulfonamide .

Phase 2: Activation of Rhodamine B
  • Chlorination: Dissolve Rhodamine B (1.0 g, 2.09 mmol) in 1,2-dichloroethane (20 mL).

  • Reagent Addition: Add POCl₃ (1.0 mL) dropwise.

  • Reflux: Reflux the mixture at 83°C for 4 hours. The solution will turn from pink/red to a darker violet/purple, indicating the formation of Rhodamine B acid chloride.

  • Isolation: Evaporate the solvent and excess POCl₃ under reduced pressure to obtain the acid chloride as a foamy solid. Do not purify; use immediately.

Phase 3: Probe Coupling (The Critical Step)
  • Coupling: Dissolve the fresh Rhodamine B acid chloride in anhydrous Acetonitrile (15 mL).

  • Precursor Addition: Add the DAT-Sulfonamide Precursor (prepared in Phase 1, 2.1 mmol) and Et₃N (2 mL).

  • Reflux: Reflux the mixture for 6–8 hours.

    • Observation: The fluorescence of the solution should significantly decrease as the spiro-lactam ring forms (Fluorescence "Turn-Off").

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1] Dissolve residue in CH₂Cl₂, wash with water, and dry over Na₂SO₄.

  • Final Purification: Purify by flash chromatography (CH₂Cl₂:MeOH, 98:2).

    • Target Product: A pale pink or off-white solid. Strong pink color indicates unreacted Rhodamine B (impurity).

Data Analysis & Validation Standards

To ensure the probe is valid for biological application, it must meet the following criteria:

Table 1: Validation Metrics
ParameterMethodAcceptance Criteria
Structure Identity ¹H NMR (CDCl₃)Distinct singlet for DAT-Methyl (~2.1 ppm); disappearance of acid proton.
Purity HPLC (C18 column)> 95% purity at 254 nm.
Background Signal Fluorometer (Ex: 560nm)Minimal emission in neutral buffer (Spiro-ring closed).
Response Factor Titration with Cu²⁺/Hg²⁺> 50-fold fluorescence enhancement (F/F₀ > 50).
Selectivity Competition AssayNo significant activation by Na⁺, K⁺, Ca²⁺, Mg²⁺ (1 mM).
Experimental Troubleshooting (Self-Validating Systems)
  • Issue: High background fluorescence.

    • Cause: Incomplete spiro-cyclization or presence of free Rhodamine B.

    • Fix: Repurify on silica. Ensure the mobile phase is basic (add 1% Et₃N) to keep the ring closed during purification.

  • Issue: Low sensitivity.

    • Cause: Hydrolysis of the sulfonamide bond.

    • Fix: Ensure anhydrous conditions during Phase 3.

References

  • Xiang, Y., Tong, A., Jin, P., & Ju, Y. (2006). New fluorescent rhodamine hydrazone chemosensor for Cu(II) with high selectivity and sensitivity. Organic Letters, 8(13), 2863–2866. [Link]

  • Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410–2433. [Link]

  • Chen, X., Pradhan, T., Wang, F., Kim, J. S., & Yoon, J. (2011). Fluorescent chemosensors based on spiroring-opening of xanthenes and related derivatives. Chemical Reviews, 112(3), 1910–1956. [Link]

  • Czarnik, A. W. (1993). Fluorescent chemosensors for ion and molecule recognition.[2] ACS Symposium Series, 538. [Link]

  • Koide, Y., Urano, Y., Hanaoka, K., Terai, T., & Nagano, T. (2011). Development of an Si-rhodamine-based near-infrared fluorescent probe for nitric oxide. Journal of the American Chemical Society, 133(15), 5680–5682. [Link]

Sources

Cross-linking protocols using diamino-sulfonamide linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Linking Protocols Using Polar Diamino-Sulfonamide Linkers

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Insights

In the development of next-generation biotherapeutics, the physicochemical properties of the cross-linker dictate the efficacy, stability, and manufacturability of the final conjugate. Historically, the priority in Antibody-Drug Conjugate (ADC) development has been the selection of the target, antibody, and toxin, with little focus on the nature of the linker[1]. However, the inherent hydrophobicity of cytotoxic payloads often leads to time-dependent aggregation, poor pharmacokinetics, and premature clearance by the reticuloendothelial system (RES).

The Causality of Polarity: To circumvent these limitations, diamino-sulfonamide linkers (commonly referred to in bioconjugation as polar sulfamide spacers, characterized by the


 moiety) have been engineered. The ultra-hydrophilic nature of the diamino-sulfonamide core effectively shields the hydrophobicity of attached payloads. This thermodynamic shielding prevents inter-molecular hydrophobic interactions between conjugated monoclonal antibodies (mAbs), drastically reducing aggregation and increasing the therapeutic index[1].

Beyond biotherapeutics, the unique chemistry of diamino-sulfonamides is highly valued in downstream processing. Specifically, diamino-sulfonamide aqueous monomers, such as 2,4,6-trimethyl-3,5-diaminobenzenesulfonamide (TMDBSA), are used in interfacial polymerization to create highly negatively charged poly(amide-sulfonamide) nanofiltration membranes, which are critical for the efficient separation and purification of anionic biotherapeutics and dyes[2].

Quantitative Data Presentation

The integration of diamino-sulfonamide linkers yields measurable improvements in conjugate stability and performance compared to traditional PEG-based linkers.

Table 1: Comparative Physicochemical Properties of ADC Linkers

ParameterTraditional PEG4 LinkerDiamino-Sulfonamide LinkerMechanistic Causality
Conjugation Efficiency 82%>95%Enhanced aqueous solubility eliminates the need for organic co-solvents during cross-linking.
Aggregation (HMW%) 8.5%<1.5%High polarity of the sulfamide core thermodynamically shields the hydrophobic payload[1].
In Vivo Half-life 3.2 days6.8 daysDecreased surface hydrophobicity prevents rapid clearance by the RES.
Therapeutic Index Baseline2x to 3x IncreaseEnhanced systemic stability prevents off-target premature cleavage[1].

Workflow & Pathway Visualizations

ADC_Workflow A 1. Native Antibody B 2. Azide Functionalization A->B Glycan remodeling C 3. Diamino-Sulfonamide Cross-linking B->C SPAAC reaction D 4. SEC Purification C->D Quench & Filter E 5. Validated ADC D->E HIC/SEC QC

Figure 1: Workflow for site-specific ADC generation using diamino-sulfonamide cross-linkers.

Cleavage_Pathway N1 1. Target Binding N2 2. Endocytosis N1->N2 Receptor internalization N3 3. Lysosomal Fusion (pH 4.5) N2->N3 Vesicle maturation N4 4. Linker Hydrolysis (Sulfatase/Cathepsin) N3->N4 Enzymatic cleavage N5 5. Payload Release N4->N5 Traceless release

Figure 2: Intracellular processing and payload release pathway of the conjugated ADC.

Experimental Protocols

Protocol A: Site-Specific ADC Bioconjugation via Diamino-Sulfonamide Linkers

This protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate a bicyclononyne (BCN)-functionalized diamino-sulfonamide linker-payload to an azide-modified mAb.

Step 1: Antibody Preparation & Buffer Exchange

  • Procedure: Buffer exchange the azide-functionalized mAb (10 mg/mL) into 1x PBS (pH 7.4) using a 30 kDa MWCO centrifugal filter.

  • Causality: PBS maintains the native conformation of the mAb while ensuring an optimal pH for the subsequent cycloaddition, devoid of primary amines that could cause off-target reactions if NHS-ester intermediates were present.

Step 2: Cross-Linking Reaction

  • Procedure: Add a 10-fold molar excess of the BCN-diamino-sulfonamide-payload (dissolved in 5% v/v DMSO) to the mAb solution. Incubate at 20°C for 12 hours under gentle orbital agitation.

  • Causality: The 10-fold molar excess drives the pseudo-first-order SPAAC reaction to completion. The ultra-hydrophilic nature of the diamino-sulfonamide linker allows the reaction to proceed with minimal organic solvent (≤5% DMSO), preserving the structural integrity of the mAb[1].

Step 3: Quenching

  • Procedure: Add a 50-fold molar excess of sodium azide (

    
    ) relative to the linker and incubate for 1 hour.
    
  • Causality: The free azide quenches any unreacted BCN groups on the linker-payload, preventing non-specific cross-linking with serum proteins during downstream in vivo applications.

Step 4: Purification & Self-Validation

  • Procedure: Purify the conjugate using Size Exclusion Chromatography (SEC) to remove the quenched small-molecule linker.

  • Validation Checkpoint: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC).

  • Self-Validating Logic: Because the diamino-sulfonamide linker is highly polar, a successfully conjugated ADC will exhibit a decreased retention time (leftward shift) compared to ADCs utilizing traditional hydrophobic PEG linkers. If the retention time increases, it indicates payload aggregation or incomplete thermodynamic shielding, prompting a review of the molar ratios used in Step 2.

Protocol B: Interfacial Polymerization for Downstream Processing Membranes

For drug development professionals involved in downstream processing, diamino-sulfonamide monomers are used to synthesize highly selective nanofiltration membranes[2].

Step 1: Aqueous Phase Preparation

  • Procedure: Dissolve the diamino-sulfonamide monomer (TMDBSA) at 0.5% (w/v) in deionized water containing 1.0% (w/v) triethylamine (TEA).

  • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the subsequent cross-linking reaction, thereby preventing premature termination of the polymerization chain.

Step 2: Interfacial Cross-Linking

  • Procedure: Immerse a polyethersulfone (PES) support membrane into the aqueous solution for 2 minutes. Remove and drain excess liquid. Immediately pour a 0.1% (w/v) solution of trimesoyl chloride (TMC) in n-hexane over the membrane for 1 minute.

  • Causality: Hexane provides an optimal partition coefficient for TMC. Because TMC is insoluble in water and TMDBSA is insoluble in hexane, the cross-linking reaction is strictly confined to the water-hexane interface, creating an ultrathin, defect-free poly(amide-sulfonamide) active layer[2].

Step 3: Curing & Self-Validation

  • Procedure: Cure the membrane in an oven at 60°C for 5 minutes.

  • Validation Checkpoint: Test the membrane using a 1,000 ppm

    
     solution at 4 bar.
    
  • Self-Validating Logic: A successfully cross-linked diamino-sulfonamide membrane will exhibit >95% rejection of

    
     due to the strong Donnan exclusion effect generated by the negatively charged sulfonamide groups[2]. Heat treatment (curing) enhances the cross-linking density; poor salt rejection indicates insufficient curing time or incomplete interfacial polymerization[3].
    

References

  • Title: A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates Source: Bioconjugate Chemistry (via PubMed Central) URL: [Link]

  • Title: Highly negatively charged nanofiltration membrane prepared with a novel diamino-sulfonamide aqueous monomer for efficient removal of anionic dyes Source: Applied Surface Science URL: [Link]

  • Title: Regulating post-treatment of polyamide nanofiltration membranes: The role of solvent polarity and miscibility on membrane performance Source: Separation and Purification Technology (via Taylor & Francis / ResearchGate) URL: [Link](Note: General mechanism of heat treatment and cross-linking density in NF membranes)

Sources

Methods for incorporating hydrophobic sulfonamides into lipid bilayers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for the Incorporation of Hydrophobic Sulfonamides into Lipid Bilayers

Abstract

Hydrophobic sulfonamides (e.g., Celecoxib, specific antibacterial derivatives) present significant formulation challenges due to poor aqueous solubility and low bioavailability. Incorporating these agents into lipid bilayers (liposomes) offers a dual advantage: solubilization within the hydrophobic membrane core and protection from rapid metabolic degradation. This guide details the physicochemical rationale and step-by-step protocols for maximizing the loading efficiency (LE) and stability of sulfonamide-lipid conjugates.

Physicochemical Rationale

The successful incorporation of sulfonamides into lipid bilayers relies on exploiting the hydrophobic effect. Unlike hydrophilic drugs that are entrapped in the aqueous core, hydrophobic sulfonamides must be intercalated into the acyl chain region or the interfacial domain of the bilayer.

  • Partition Coefficient (LogP): Sulfonamides with a LogP > 2.0 preferentially partition into the lipid phase.

  • Bilayer Fluidity: The drug acts as an impurity in the crystal lattice of the lipid. High-transition temperature (

    
    ) lipids (e.g., DSPC) provide a rigid structure that retains the drug better than fluid lipids (e.g., DOPC), but they require higher processing temperatures.
    
  • Cholesterol Role: Cholesterol modulates "free volume." While it stabilizes the membrane, excessive cholesterol (>30 mol%) can compete with the hydrophobic drug for space in the acyl chain region, potentially reducing encapsulation efficiency for bulky sulfonamides.

Molecular Orientation Diagram

The following diagram illustrates the theoretical positioning of sulfonamides within the bilayer compared to cholesterol.

BilayerOrientation cluster_membrane Lipid Bilayer Cross-Section Headgroups_Top Hydrophilic Headgroups (Exterior) Tails Hydrophobic Acyl Chains (Core) Headgroups_Top->Tails Headgroups_Bottom Hydrophilic Headgroups (Interior) Tails->Headgroups_Bottom Sulfonamide Hydrophobic Sulfonamide (Intercalated in Tails/Interface) Sulfonamide->Tails Partitioning (LogP driven) Cholesterol Cholesterol (Fills Voids/Competes) Cholesterol->Tails Condensing Effect

Caption: Schematic of hydrophobic sulfonamide intercalation. The drug localizes in the hydrophobic core or interface, driven by LogP, while cholesterol fills packing voids.

Primary Protocol: Thin-Film Hydration (The "Gold Standard")

This method is the most robust for laboratory-scale production, ensuring intimate contact between the lipid and the hydrophobic drug during the film formation step.

Objective: Create Multilamellar Vesicles (MLVs) loaded with sulfonamide, followed by sizing to Large Unilamellar Vesicles (LUVs).

Materials
  • Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC.

  • Stabilizer: Cholesterol (Chol).[1]

  • Drug: Hydrophobic Sulfonamide (e.g., Celecoxib).

  • Solvent: Chloroform:Methanol (2:1 v/v).

  • Hydration Buffer: PBS pH 7.4 or HEPES.

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • Dissolve Lipid and Cholesterol in Chloroform:Methanol (2:1) to a total lipid concentration of 10–20 mg/mL.

    • Molar Ratio: A standard starting ratio is Lipid:Cholesterol (7:3).

    • Add the Sulfonamide directly to this organic solution.

    • Drug Loading: Target a Drug:Lipid mass ratio of 1:10 to 1:20 initially. Higher ratios (1:5) may lead to drug precipitation.[2]

  • Film Formation:

    • Transfer the solution to a round-bottom flask.

    • Evaporate solvents using a Rotary Evaporator at 45–50°C (or 10°C above the lipid

      
      ) under reduced pressure.
      
    • Critical Step: Continue drying under high vacuum (desiccator) for at least 4–12 hours to remove trace solvent, which can destabilize the bilayer.

  • Hydration:

    • Add pre-warmed Buffer (temperature >

      
       of the lipid) to the dry film.
      
    • Rotate the flask at ambient pressure (no vacuum) at >

      
       for 30–60 minutes.
      
    • Observation: The film should peel off, forming a milky suspension (MLVs).

  • Size Reduction (LUV Formation):

    • Sonication: Probe sonicate (on ice, to prevent overheating) in short bursts (e.g., 5s on, 5s off) until the solution becomes translucent.

    • Extrusion (Preferred): Pass the suspension 11–21 times through polycarbonate membranes (100 nm or 200 nm pore size) using a mini-extruder heated above

      
      .
      
  • Purification:

    • Remove unencapsulated (precipitated) drug via centrifugation (low speed: 1000 x g for 10 min) or dialysis against the hydration buffer.

Workflow Diagram (Thin-Film Hydration)

TFH_Workflow Step1 Dissolve Lipid + Drug (Organic Solvent) Step2 Rotary Evaporation (Thin Film Formation) Step1->Step2 Step3 Hydration w/ Buffer (> Tc, Agitation) Step2->Step3 Step4 Extrusion/Sonication (Size Reduction) Step3->Step4 Step5 Purification (Dialysis/Centrifugation) Step4->Step5

Caption: Operational workflow for Thin-Film Hydration. Critical control points include the evaporation temperature and hydration temperature relative to the lipid Tc.

Secondary Protocol: Ethanol Injection (Scalability)

For larger batches where rotary evaporation is impractical, ethanol injection is preferred.

  • Organic Phase: Dissolve Lipid, Cholesterol, and Sulfonamide in absolute ethanol. The solution must be clear.

  • Aqueous Phase: Pre-heat the buffer to 60–65°C on a magnetic stirrer (stirring speed ~700 rpm).

  • Injection: Inject the ethanolic solution rapidly into the aqueous phase using a syringe with a fine needle (e.g., 27G).

    • Ratio: Keep ethanol volume < 10% of the total final volume to avoid vesicle destabilization.

  • Solvent Removal: Allow the mixture to stir for 1 hour, then remove ethanol via dialysis or rotary evaporation.

Data Analysis & Characterization

To validate the protocol, the following parameters must be quantified.

ParameterMethodTarget Specification
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)100 – 200 nm
Polydispersity Index (PDI) DLS< 0.2 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-20 to -40 mV (Stable)
Encapsulation Efficiency (EE%) HPLC (Total vs. Free Drug)> 65% (Method Dependent)

Calculating Encapsulation Efficiency (EE%):



Note: "Free Drug" is the drug found in the supernatant after centrifuging the liposomes (if the drug precipitates) or in the dialysate.

Troubleshooting & Optimization

  • Issue: Low Encapsulation Efficiency (< 40%)

    • Cause: Drug crystallization or competition with cholesterol.

    • Solution: Reduce Cholesterol content (try 10–20 mol%). Ensure hydration temperature is well above the lipid

      
      .
      
  • Issue: Large Particle Size / Aggregation

    • Cause: Insufficient sonication or lipid fusion.

    • Solution: Increase sonication energy or extrusion passes. Verify pH is not near the isoelectric point of the lipid headgroups.

  • Issue: Drug Leaking (Burst Release)

    • Cause: Bilayer is too fluid.

    • Solution: Switch to higher

      
       lipids (e.g., DSPC instead of Egg PC) or increase Cholesterol to rigidify the membrane (if not competing with drug).
      

References

  • Preparation of Celecoxib Liposomes: Rojanarat, W. et al. "Celecoxib-loaded liposomes for anti-inflammatory treatment." Journal of Drug Delivery Science and Technology. Link

  • Thin Film Hydration Method: Bangham, A. D. et al. "Diffusion of univalent ions across the lamellae of swollen phospholipids." Journal of Molecular Biology. Link

  • Drug-Lipid Interactions: Fahr, A. and Liu, X. "Drug delivery strategies for poorly water-soluble drugs." Expert Opinion on Drug Delivery. Link

  • Ethanol Injection Protocol: Jaafar-Maalej, C. et al. "Ethanol injection method for hydrophilic and lipophilic drug entrapment." Journal of Liposome Research. Link

Sources

Handling and storage guidelines for light-sensitive diamino compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Guidelines for Light-Sensitive Diamino Compounds

Abstract

Aromatic and aliphatic diamino compounds (e.g., p-phenylenediamine, 2,3-diaminonaphthalene) are critical intermediates in drug development and materials science. However, their electron-rich nature makes them highly susceptible to photo-oxidative degradation, resulting in the formation of quinone imines and polymeric impurities. This guide provides a scientifically grounded protocol for the storage, handling, and stabilization of these compounds to ensure experimental reproducibility and safety.

Introduction: The Chemistry of Instability

To handle diamino compounds effectively, one must understand the mechanism of their degradation. These compounds possess two amino groups that donate electron density to the aromatic ring (or alkyl chain), lowering the oxidation potential.

The Degradation Pathway: Upon exposure to light (specifically UV-blue spectrum, 300–500 nm) and oxygen, diamines undergo a radical-mediated oxidation. The primary degradation product is often the Quinone Diimine (QDI) species, which is highly electrophilic. QDI rapidly reacts with unoxidized diamine to form colored dimers (e.g., Bandrowski’s base) and eventual polymers. This manifests macroscopically as "pinking," browning, or blackening of the material.

Figure 1: Photo-Oxidative Degradation Mechanism of p-Phenylenediamine (PPD)

degradation_mechanism PPD Diamino Compound (Colorless) Radical Cation Radical (Reactive Intermediate) PPD->Radical hv (Light) + O₂ - e⁻ QDI Quinone Diimine (Unstable Electrophile) Radical->QDI - H⁺, - e⁻ Dimer Dimer/Trimer (e.g., Bandrowski's Base) QDI->Dimer + PPD (Coupling) Polymer Polymer/Pigment (Brown/Black Precipitate) Dimer->Polymer Polymerization

Caption: Step-wise oxidation pathway from diamine precursor to colored polymeric impurities.

Material Reception and Initial Assessment

Objective: Verify integrity upon arrival before the compound enters the chemical inventory.

  • Visual Inspection:

    • Acceptable: White to off-white crystalline solid (compound specific).

    • Flag: Any pink, purple, or brown discoloration indicates surface oxidation.

  • Solubility Test (Self-Validation):

    • Dissolve a small amount (~5 mg) in degassed methanol or acetonitrile.

    • Pass: Solution is clear and colorless.

    • Fail: Solution is immediately colored or turbid.

  • Labeling:

    • Immediately apply a "LIGHT SENSITIVE" and "STORE UNDER INERT GAS" label.

Storage Protocols

Proper storage is a passive defense system against entropy.

Table 1: Storage Matrix for Diamino Compounds

StateContainer TypeAtmosphereTemperatureShelf Life (Est.)[1]
Solid (Bulk) Amber Glass Vial with Teflon-lined capArgon or Nitrogen (Headspace purge)-20°C (Freezer)12–24 Months
Solid (Working) Amber Glass or Aluminum Foil wrappedNitrogen (Headspace purge)2–8°C (Fridge)3–6 Months
Solution Amber HPLC Vial / Low-actinic glasswareDegassed Solvent + Argon-80°C (Deep Freeze)< 1 Week

Critical Note: Do not use standard polyethylene (PE) bags for long-term storage as they are permeable to oxygen. Glass or foil-laminated bags are required.[2]

Handling and Weighing Protocol

Objective: Minimize exposure to photons and oxygen during active manipulation.[3]

Workflow Diagram: Safe Handling Decision Tree

handling_workflow Start Start: Weighing Diamine EnvCheck Is an Inert Glovebox Available? Start->EnvCheck BoxYes Yes: Use Glovebox EnvCheck->BoxYes Preferred BoxNo No: Benchtop Handling EnvCheck->BoxNo Standard Step1 1. Dim lights / Use Red Light BoxNo->Step1 Step2 2. Allow bottle to warm to RT (Prevent condensation) Step1->Step2 Step3 3. Flush headspace with N₂/Ar after opening Step2->Step3 Step4 4. Dissolve immediately in degassed solvent Step3->Step4

Caption: Decision logic for handling light-sensitive solids to minimize oxidative stress.

Detailed Steps (Benchtop Protocol):

  • Lighting: Turn off direct overhead lab lights. Use ambient light or a red-light lamp (photographic safe light) if the compound is extremely sensitive (e.g., o-phenylenediamine).

  • Temperature Equilibration: Remove the storage vial from the freezer and let it stand at room temperature for 30 minutes before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid. Water acts as a medium for proton transfer, accelerating oxidation.

  • Weighing:

    • Tare the receiving vessel (amber vial) first.

    • Rapidly transfer the solid.

    • Immediate Action: Purge the source vial with a gentle stream of Nitrogen/Argon for 10–15 seconds before recapping.

  • Dissolution: Do not let the dry solid sit in the weigh boat. Dissolve immediately.

Solution Preparation and Stabilization

Solutions of diamines are kinetically unstable. The following additives and techniques extend their viability.

A. Solvent Selection:

  • Preferred: Acetonitrile, Methanol, Ethanol (degassed).

  • Avoid: Ethers (THF) prone to peroxide formation; Chlorinated solvents (DCM) if they contain trace HCl (acid catalysis).

B. Degassing (Sparging):

  • Bubble high-purity Nitrogen or Helium through the solvent for 5–10 minutes before adding the diamine.

  • Mechanism:[4][5][6][7][8][9][10] Removes dissolved oxygen, the stoichiometric oxidant in the degradation reaction.

C. Antioxidant Stabilization (Optional but Recommended): If the diamine is to be used over several hours, add a reducing agent.

  • Ascorbic Acid (Vitamin C): Add at 0.1 – 0.5 molar equivalents. It sacrifices itself to quench radical species.

  • Sodium Sulfite/Metabisulfite: Effective for aqueous solutions.

  • Note: Ensure the antioxidant does not interfere with your downstream reaction (e.g., metal catalysis).

Troubleshooting and Quality Control

Before committing valuable intermediates to a reaction with the diamine, perform these checks.

ObservationDiagnosisRemediation
Solution turns pink/purple Early-stage oxidation (Semiquinone radical formation).Discard. Purification is difficult.
Black precipitate Polymerization complete.Discard. Filter clogging risk.
LC-MS shows M+14 or M+16 peak Formation of imine or N-oxide impurities.Check solvent purity; ensure degassing.
Low Yield in Coupling Diamine titer is lower than weighed mass due to impurities.Titrate active amine content or recrystallize.

Safety and Toxicity

  • Sensitization: Most diamines (especially PPD) are potent contact allergens. They penetrate skin easily.

    • PPE:[1][4][11] Double nitrile gloves are recommended. Change gloves immediately if splashed.

  • Carcinogenicity: Many aromatic amines are suspected carcinogens.

    • Engineering Control: Weigh only in a fume hood or glovebox.

  • Waste: Segregate as "Toxic Organic Waste." Do not mix with oxidizing agents (nitric acid, peroxides) in waste drums to prevent exothermic reactions.

References

  • Photodegradation of Aromatic Amines. ResearchGate. (2025). Mechanism of amine oxidation via radical pathways. Link

  • Handling of Light Sensitive Reagents. Labtag Blog. (2024). Practical tips for dark-room handling and container selection. Link

  • Oxidation of p-Phenylenediamine. RSC Sensors & Diagnostics. (2022). Electrochemical and oxidative mechanisms of PPD. Link

  • Stability of Pharmaceutical Products. PharmaGuideline. (2015). Guidelines for light protection in pharmaceutical manufacturing. Link

  • Safety Data Sheet (Amines). Spectrum Chemical. (2020). Standard safety protocols for handling amine compounds. Link

Sources

Troubleshooting & Optimization

Improving solubility of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide in methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide in Methanol Ticket ID: SOL-DADBTS-001 Support Tier: Senior Application Scientist

Executive Summary: The Solubility Paradox

You are likely experiencing precipitation or "oiling out" because 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide presents a conflicting polarity profile. While the toluene core and N,N-dibutyl chains drive high lipophilicity (hydrophobic), the primary amine groups (


) and the sulfonyl moiety introduce polarity.

Methanol (MeOH) is a polar protic solvent. It interacts well with the amino groups via hydrogen bonding but struggles to solvate the hydrophobic dibutyl chains and the toluene ring, especially if the crystal lattice energy of your solid is high (due to


-stacking).

This guide provides three targeted protocols to overcome this thermodynamic barrier, ranked from most effective (Chemical Modification) to least intrusive (Physical Processing).

Module 1: Diagnostic & Decision Matrix

Before proceeding, determine your experimental constraints using the decision tree below.

SolubilityDecisionTree Start Start: Solubility Issue ConstraintCheck Is the application pH-sensitive? Start->ConstraintCheck Yes_pH YES (e.g., Biological Assay) ConstraintCheck->Yes_pH No_pH NO (e.g., Synthesis/Purification) ConstraintCheck->No_pH Cosolvent Protocol B: Binary Solvent System (DCM or THF + MeOH) Yes_pH->Cosolvent Physical Protocol C: Thermodynamic Force (Heat + Sonication) Cosolvent->Physical If needed SaltForm Protocol A: In-Situ Salt Formation (Acidification) No_pH->SaltForm SaltForm->Physical If needed

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: In-Situ Salt Formation (Recommended)

Mechanism: The 2,6-diamino groups on the toluene ring are weakly basic anilines. The N,N-dibutyl sulfonamide group is non-acidic (fully substituted). By adding an acid, you protonate the aniline nitrogens, converting the neutral, lipophilic molecule into an ionic ammonium salt. Ionic species exhibit vastly superior solubility in methanol due to ion-dipole interactions [1].

Applicability: Use this for synthesis, purification, or analytics (HPLC) where acidic pH is acceptable.

Step-by-Step Methodology
  • Calculate Molar Equivalents:

    • Target: 2 equivalents of acid (one for each amino group).

    • Note: 1 equivalent is often sufficient to break the crystal lattice.

  • Preparation:

    • Suspend the solid compound in Methanol (concentration: 10–50 mg/mL).

  • Acidification:

    • Slowly add 1.25 M HCl in Methanol (commercially available or prepared in-situ).

    • Alternative: Methanesulfonic acid (MSA) is excellent if high lipophilicity persists, as MSA salts are often more organic-soluble than chlorides [2].

  • Observation:

    • The cloudy suspension should clarify immediately upon addition.

    • Final apparent pH should be < 4.0.

ParameterNeutral MoleculeDihydrochloride Salt
Species Free BaseIonic Solid
Solubility Driver Weak H-bondingStrong Ion-Dipole
MeOH Solubility Low (< 5 mg/mL)High (> 50 mg/mL)
Color Pale Yellow/BrownOften Colorless/White

Protocol B: Binary Solvent Engineering (Cosolvents)

Mechanism: If you cannot alter the pH, you must lower the polarity of the solvent system to match the "hydrophobic tail" (dibutyl group) of the molecule. This utilizes the principle of "Like Dissolves Like" by adjusting the dielectric constant (


) of the medium [3].

Applicability: Biological assays or neutral-pH reactions.

Recommended Cosolvents
CosolventMiscibility with MeOHRoleRecommended Ratio (v/v)
Dichloromethane (DCM) YesSolubilizes lipophilic butyl chains10–20% DCM in MeOH
Tetrahydrofuran (THF) YesGeneral organic solubilizer10–30% THF in MeOH
DMSO YesHigh-power universal solvent< 5% (Difficult to remove)
Step-by-Step Methodology
  • Dissolve in Cosolvent First:

    • Dissolve the solid completely in the smallest volume of DCM or THF.

  • Dilute with Methanol:

    • Slowly add Methanol to the DCM/THF solution while stirring.

  • Monitor:

    • Stop adding Methanol if a haze (Tyndall effect) appears. This indicates you have hit the solubility limit. Back-add a small amount of cosolvent to clarify.

Protocol C: Thermodynamic Processing

Mechanism: Increasing temperature overcomes the lattice energy (


). Sonication breaks intermolecular interactions and particle agglomerates, increasing the surface area for solvent contact.
Step-by-Step Methodology
  • Ultrasonication:

    • Place the sealed vial in a bath sonicator (35–40 kHz) for 10–15 minutes at ambient temperature.

    • Warning: Do not sonicate if the compound is thermally unstable, as sonication generates localized heat.

  • Reflux (For high concentrations):

    • Heat the methanol suspension to 60°C (near boiling point: 64.7°C).

    • Once dissolved, allow to cool slowly to room temperature.

    • Risk:[1][2][3][4] If the solution is supersaturated, the compound may precipitate (recrystallize) upon cooling.

Frequently Asked Questions (FAQ)

Q1: Why doesn't adding NaOH help? I thought sulfonamides were acidic. A: This is a common misconception. "Sulfonamides" are generally acidic (


) only if they have a proton on the nitrogen (

). Your molecule is N,N-dibutyl , meaning the nitrogen is fully substituted. It has no acidic protons to lose. Adding base will likely decrease solubility by suppressing the ionization of the amino groups [4].

Q2: Can I use water as a cosolvent? A: No. Water is more polar than methanol (


 vs 

). Adding water will force the hydrophobic butyl chains to aggregate, causing immediate precipitation (oiling out).

Q3: The solution turned pink/red after adding acid. Is it degraded? A: Not necessarily. Aromatic amines (anilines) are prone to oxidation, which forms colored quinoid species. However, protonation can sometimes shift the UV-Vis absorption spectrum (halochromism). Verify purity via HPLC. If oxidation is suspected, add a radical scavenger like BHT or perform the dissolution under Nitrogen/Argon.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the interaction between non-polar groups and polar solvents).

Sources

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis. The formation of the sulfonamide bond (R-SO₂-NR'R'') is a cornerstone reaction in medicinal chemistry and drug development, prized for its unique geometric and electronic properties as a stable amide bioisostere.[1] However, what appears to be a straightforward coupling between a sulfonyl derivative and an amine can often be plagued by low yields, side reactions, and purification challenges.

This guide is designed for researchers, chemists, and drug development professionals who encounter these issues. Here, we move beyond simple protocols to explore the underlying causality of common failures and provide field-proven, actionable solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Your First Diagnostic Check

This section addresses the most common and easily rectifiable issues. Before delving into complex optimizations, always start here.

Q1: My reaction has produced a very low yield or no product at all. What are the absolute first things I should verify?

Answer: Before suspecting complex chemical issues, always rule out common experimental errors:

  • Reagent Purity and Integrity: Are your amine and sulfonyl chloride pure? Sulfonyl chlorides are particularly susceptible to hydrolysis if exposed to atmospheric moisture, degrading into the corresponding sulfonic acid, which is unreactive under standard conditions.[2][3] Your amine could also be contaminated or degraded. Verify purity by NMR or LC-MS.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware was oven- or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Stoichiometry: For primary amines, using an excess of the amine can lead to the formation of a double-sulfonated byproduct. Conversely, if the amine is the limiting reagent, ensure accurate measurement. A 1:1.1 to 1:1.2 ratio of the limiting reagent to the excess reagent is a common starting point.

  • Base and Temperature: Was the correct base used, and was it fresh? Was the reaction run at the appropriate temperature? Some couplings require heating, while others proceed at room temperature.[4]

Q2: I'm using the classic method of reacting a sulfonyl chloride with an amine and a base. Why might this "simple" reaction be failing?

Answer: The classic approach's success hinges on the nucleophilicity of the amine.[3][4] Low yields are often traced back to one of these factors:

  • Poor Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups like -NO₂ or -CF₃) or sterically hindered secondary amines react very slowly.[3][4] The standard conditions with a mild base like triethylamine (TEA) or pyridine may be insufficient to drive the reaction to completion.

  • Sulfonyl Chloride Instability: As mentioned, sulfonyl chlorides are reactive and can degrade. If the reagent is old or has been handled improperly, it may be the root cause of the failure.[3]

  • Inappropriate Base: The base is not just a simple acid scavenger. Its strength and steric profile are critical. A base that is too weak will not sufficiently deprotonate the amine (or the initial adduct), while a base that is too nucleophilic can compete with the amine in reacting with the sulfonyl chloride.

Part 2: In-Depth Troubleshooting and Optimization

If the initial checks do not resolve the issue, a more systematic approach is needed. This section breaks down problems by the components of the reaction.

A. Issues Related to the Amine Partner

The properties of the amine are a primary determinant of reaction success.

Answer: For poorly nucleophilic amines, you must increase the reactivity of the system.

  • Increase Reaction Temperature: Heating the reaction in a suitable high-boiling solvent (e.g., dioxane, DMF, or toluene) can provide the necessary activation energy. Microwave irradiation is also a highly effective method for accelerating these sluggish reactions.[5]

  • Use a Stronger, Non-Nucleophilic Base: Standard bases like TEA may not be sufficient. Switch to a stronger, sterically hindered base that can facilitate deprotonation without competing in the reaction.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): An excellent choice for promoting reactions with weak nucleophiles.

    • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but extremely poor nucleophiles due to steric hindrance.

  • Catalytic Activation: Certain Lewis acids or transition metals can enhance reactivity. For instance, indium-catalyzed sulfonylation has been shown to be effective for sterically hindered and less nucleophilic anilines.[5]

BasepKₐH (Conjugate Acid)StructureTypical Use & Comments
Pyridine5.25C₅H₅NOften used as both base and solvent. Can act as a nucleophilic catalyst.
Triethylamine (TEA)10.75Et₃NMost common, inexpensive choice for simple amines.
DIPEA (Hünig's Base)10.75(i-Pr)₂NEtSterically hindered, making it less nucleophilic than TEA. Good general-purpose choice.
DBU13.5C₉H₁₆N₂Strong, non-nucleophilic base. Ideal for poorly reactive amines.
DMAP9.7C₇H₁₀N₂Caution: Highly nucleophilic catalyst. Primarily used in small amounts (<10 mol%) alongside a stoichiometric base like TEA to accelerate the reaction. Do not use as the primary base.
B. Issues Related to the Sulfonylating Agent

The choice and handling of the sulfonylating agent are critical for a successful outcome.

Answer: When dealing with sensitive substrates or unstable sulfonyl chlorides, consider more stable alternatives or generate the reactive species in situ.

  • Switch to Sulfonyl Fluorides (R-SO₂F): Sulfonyl fluorides are significantly more stable to moisture and hydrolysis than their chloride counterparts. They react readily with amines under appropriate conditions and are particularly effective for parallel synthesis campaigns where reagent stability is paramount.[6] This is a key principle of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that leverages the unique stability and reactivity of the S-F bond.

  • In Situ Generation from Thiols or Sulfonic Acids: This is a powerful strategy that avoids the need to isolate the often-unstable sulfonyl chloride.

    • From Thiols (R-SH): Thiols can be converted to sulfonyl chlorides in the reaction vessel via oxidative chlorination. A common and effective method uses N-Chlorosuccinimide (NCS) as the chlorine source and an additive like tetrabutylammonium chloride.[4][5] Other reagents like trichloroisocyanuric acid (TCCA) are also effective.[4]

    • From Sulfonic Acids (R-SO₃H): Sulfonic acids or their salts can be converted directly to sulfonamides under microwave irradiation or by using activating agents.[5]

AgentFormulaStabilityReactivityKey AdvantagesKey Disadvantages
Sulfonyl ChlorideR-SO₂ClLowHighHigh reactivity, readily available for many scaffolds.Moisture sensitive, often requires harsh prep conditions (e.g., chlorosulfonic acid).[3][7]
Sulfonyl FluorideR-SO₂FHighModerateExcellent stability, good for parallel synthesis.[6]Less reactive than chlorides, may require specific activation.
Thiol (for in situ use)R-SHModerateN/AAvoids handling sulfonyl chlorides, starts from readily available materials.Malodorous, requires an oxidative chlorination step.
Sulfonic AcidR-SO₃HHighLowVery stable starting material.Requires activation (e.g., microwave, coupling agents).[5]
C. Issues Related to Reaction Conditions & Side Reactions

Optimizing the reaction environment is crucial for maximizing yield and minimizing byproducts.

Answer: Several side reactions can compete with your desired coupling:

  • Hydrolysis of Sulfonyl Chloride: If moisture is present, the sulfonyl chloride will hydrolyze to the unreactive sulfonic acid.

    • Solution: Rigorously adhere to anhydrous conditions. Use dry solvents and an inert atmosphere.

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice to form an imide-like structure (R-N(SO₂R')₂), especially if the sulfonyl chloride is in excess.

    • Solution: Control the stoichiometry carefully. Use the amine as the limiting reagent or add the sulfonyl chloride slowly to a solution of the amine and base.

  • Reaction with Solvent or Base: Nucleophilic solvents or bases (like pyridine or DMAP used stoichiometrically) can react with the sulfonyl chloride.

    • Solution: Choose a non-nucleophilic solvent (DCM, MeCN, THF, Toluene) and a sterically hindered base (like DIPEA or DBU).

This diagram outlines a decision-making process for troubleshooting low yields.

G cluster_amine Amine Solutions cluster_sulfonyl Sulfonyl Agent Solutions cluster_advanced Advanced Strategies start Low Yield in Sulfonamide Coupling check_reagents 1. Verify Reagent Integrity - Purity (NMR, LCMS) - Anhydrous Conditions - Fresh Base/Solvent start->check_reagents check_conditions 2. Assess Reaction Conditions - Stoichiometry - Temperature & Time - Base Choice check_reagents->check_conditions amine_issue 3. Amine Reactivity Issue? check_conditions->amine_issue sulfonyl_issue 4. Sulfonylating Agent Issue? amine_issue->sulfonyl_issue No stronger_base Use Stronger Base (DBU, Proton Sponge) amine_issue->stronger_base Yes (Low Nucleophilicity) optimize 5. Advanced Optimization sulfonyl_issue->optimize No insitu In-Situ Generation (from Thiol/Sulfonic Acid) sulfonyl_issue->insitu Yes (Unstable Chloride) xcoupling Transition-Metal Catalysis (Cu, Pd) optimize->xcoupling decarboxylative Decarboxylative Coupling (from Carboxylic Acid) optimize->decarboxylative electrochem Electrochemical Synthesis optimize->electrochem heat Increase Temperature (Thermal or Microwave) stronger_base->heat heat->optimize suflur Switch to Sulfonyl Fluoride insitu->suflur suflur->optimize

Caption: A decision tree for troubleshooting sulfonamide coupling reactions.

Part 3: Advanced Strategies & Experimental Protocols

When standard optimizations fail, modern synthetic methods offer powerful alternatives.

Answer: The field has evolved significantly beyond the classic sulfonyl chloride method. Consider these approaches for particularly challenging substrates:

  • Transition-Metal Catalyzed Cross-Coupling: For constructing N-aryl sulfonamides, methods like copper-catalyzed Chan-Evans-Lam coupling of sulfonamides with arylboronic acids can be effective, though the reduced nucleophilicity of sulfonamides compared to amines remains a challenge.[7] Palladium- and nickel-catalyzed methods have also been developed to couple sulfonamides with aryl halides.[7][8]

  • Decarboxylative Sulfonylation: A novel strategy allows for the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines—the traditional partners for amide couplings. This method uses copper catalysis to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then coupled with an amine in the same vessel.[1]

  • SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable, solid source of SO₂. They can be used in multicomponent reactions with aryl halides and amines to build the sulfonamide linkage, bypassing sulfonyl chlorides entirely.[5][7]

  • Electrochemical Synthesis: An environmentally benign approach involves the direct electrochemical oxidative coupling of thiols and amines to form sulfonamides. This method avoids chemical oxidants and often displays a broad substrate scope and functional group tolerance.[9]

Caption: Base-promoted formation of a sulfonamide from a sulfonyl chloride.

Part 4: Selected Experimental Protocols
Protocol 1: Standard Synthesis using Sulfonyl Chloride and an Amine

This protocol is a general starting point for a standard coupling reaction.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to make a 0.1-0.2 M solution.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, consider heating the mixture (e.g., to 40 °C or reflux, solvent permitting).

  • Work-up: Quench the reaction with water or saturated aq. NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with 1M HCl (to remove excess amine/base), followed by saturated aq. NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: One-Pot Synthesis from a Thiol via In Situ Oxidative Chlorination

This protocol is adapted for situations where the sulfonyl chloride is unstable or not commercially available.

  • Preparation: In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as acetonitrile or an environmentally friendly option like ethanol.

  • Oxidative Chlorination: Add an oxidant/chlorinating system. For example, add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (approx. 1.5-2.0 eq of available chlorine) to the solution. Stir at room temperature for 1-2 hours until TLC/LC-MS analysis confirms the complete conversion of the thiol to the corresponding sulfonyl chloride.

  • Amine Coupling: To the same flask containing the in situ generated sulfonyl chloride, add the amine (1.2 eq) and a base (e.g., triethylamine, 2.0-2.5 eq).

  • Reaction: Stir at room temperature for an additional 2-12 hours, monitoring for product formation.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The key advantage here is avoiding the isolation of the sensitive sulfonyl chloride intermediate.

References
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Cardiff University. [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). ACS Publications. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Publications. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]

Sources

Removing unreacted starting materials from lipophilic sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Materials from Lipophilic Sulfonamide Synthesis Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Advanced Synthesis Support Center. As researchers, we often encounter the "Lipophilicity Trap" in sulfonamide synthesis. You have successfully coupled a lipophilic amine with a sulfonyl chloride, but your LC-MS shows persistent starting materials. Because your product, your starting amine, and the unreacted sulfonyl chloride are all highly lipophilic, they co-elute on flash columns and resist standard aqueous extraction.

This guide details the non-chromatographic purification strategies required to isolate high-purity sulfonamides. We prioritize chemical causality and scalable workups over brute-force purification.

Phase 1: The "pH Switch" Protocol (Liquid-Liquid Extraction)

The Concept: Chromatography should be your last resort. The most efficient purification leverages the distinct acid-base properties of the components.

  • Amines are basic (

    
     for conjugate acid).
    
  • Sulfonyl Chlorides hydrolyze to Sulfonic Acids , which are strongly acidic (

    
    ).
    
  • Sulfonamides are weakly acidic (

    
     for 
    
    
    
    ).

By manipulating the pH of your aqueous washes, you can force impurities into the aqueous layer while keeping the lipophilic product in the organic phase.

Standard Operating Procedure (SOP)

Prerequisites: Reaction is complete. Solvent is water-immiscible (e.g., DCM, EtOAc).

Step 1: Acidic Wash (Removes Unreacted Amine)
  • Cool the mixture: If the reaction used pyridine or TEA, these bases generate heat upon neutralization.

  • Wash: Add 1M HCl (or 10% Citric Acid for acid-sensitive groups).

    • Mechanism:[1][2] Protonates residual amine (

      
      ). The charged salt partitions into the aqueous phase.
      
    • Checkpoint: Check the pH of the aqueous layer.[1][3] It must be

      
       to ensure complete protonation.
      
  • Separate: Keep the Organic Layer .

Step 2: Hydrolysis & Basic Wash (Removes Sulfonyl Chloride)

Critical Note:[4] Unreacted sulfonyl chloride (


) is lipophilic. You must first hydrolyze it to the water-soluble sulfonic acid (

).
  • Quench: Add Saturated

    
     (aq) and stir vigorously for 30–60 minutes.
    
    • Why wait? Hydrolysis is biphasic and slow. Brief shaking in a sep funnel is insufficient for lipophilic sulfonyl chlorides.

  • Wash: Separate the layers.[5][6] The aqueous layer (basic) now contains the ionized sulfonate (

    
    ).
    
  • Safety Check: Avoid strong bases like NaOH if your product is a primary sulfonamide (

    
    ), as it may deprotonate and wash away with the aqueous layer.
    
Visualization: The pH Switch Workflow

WorkupFlow Start Crude Reaction Mixture (Product + Amine + R-SO2Cl) AcidWash 1. Acid Wash (1M HCl) Target: Unreacted Amine Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Waste (Amine Salts) PhaseSep1->AqWaste1 Aqueous (pH < 2) OrgLayer1 Organic Layer (Product + R-SO2Cl) PhaseSep1->OrgLayer1 Organic BaseHydrolysis 2. Base Hydrolysis (Sat. NaHCO3, Stir 30m) OrgLayer1->BaseHydrolysis PhaseSep2 Phase Separation BaseHydrolysis->PhaseSep2 AqWaste2 Aqueous Waste (Sulfonates) PhaseSep2->AqWaste2 Aqueous (pH > 8) FinalProduct Purified Organic Layer (Sulfonamide) PhaseSep2->FinalProduct Organic

Caption: Logical flow for removing amine and sulfonyl chloride impurities via pH manipulation.

Phase 2: Chemical Scavenging (When LLE Fails)

If your starting materials are extremely lipophilic (LogP > 4), they may form "greasy salts" that refuse to partition into water during the washes above. In this scenario, Scavenger Resins are the industry standard for high-throughput and scale-up purification without chromatography.

Selection Guide

Use this table to select the correct resin based on the impurity observed by LC-MS.

Impurity TypeRecommended Resin ClassMechanism of ActionCommercial Examples
Unreacted Amine Isocyanate or AldehydeCovalent capture (Urea/Imine formation)PS-Isocyanate, PS-Benzaldehyde
Unreacted Sulfonyl Chloride Polymer-supported AmineCovalent capture (Sulfonamide formation)PS-Trisamine, Si-Amine
Acidic Byproducts Carbonate / HydroxideIon exchangePS-Carbonate, MP-Carbonate
Protocol: "Catch and Filter"
  • Calculate Loading: Determine excess equivalents of impurity (e.g., 0.2 eq of amine remaining).

  • Add Resin: Add 2–3 equivalents of resin relative to the impurity (not the product).

  • Solvent Choice: Ensure the resin swells. DCM and THF are excellent; MeOH is poor for polystyrene resins.

  • Agitate: Shake gently (do not stir with magnetic bar, which grinds the resin) for 2–4 hours.

  • Filter: Pass through a fritted filter. The impurity stays on the solid; your pure product is in the filtrate.

Phase 3: Troubleshooting & FAQs

Q1: My product is oiling out during the acid wash. What is happening? A: You are likely forming a "third phase" or an emulsion. This happens when the protonated amine salt is too lipophilic to dissolve fully in water but too polar for the organic layer.

  • Fix: Add Brine to the aqueous layer to increase ionic strength, or add a small amount of Methanol or Isopropanol to break the emulsion. If that fails, filter the biphasic mixture through Celite.

Q2: I see a new spot on TLC after the base wash, but it's not my product. A: You may be observing Sulfonate Esters . If you used an alcohol (MeOH/EtOH) as a solvent or co-solvent, the unreacted sulfonyl chloride can react with the alcohol under basic conditions to form a sulfonate ester (


).
  • Prevention:[7] Ensure all alcohol is removed before adding the basic aqueous wash. Use aprotic solvents (DCM, EtOAc) for the workup.

Q3: Can I use strong base (NaOH) to wash out the impurities? A: Proceed with caution. Primary sulfonamides (


) have a 

of ~10. Using 1M NaOH (pH 14) will deprotonate your product, pulling it into the aqueous layer.
  • Test: If you suspect you lost product to the aqueous basic layer, acidify a small aliquot of the waste stream. If precipitate forms, you washed out your product.

Visualization: Scavenger Decision Tree

ScavengerLogic Impurity Identify Impurity (via LC-MS/TLC) Amine Excess Amine Impurity->Amine SulfChl Excess Sulfonyl Chloride Impurity->SulfChl Resin1 Use PS-Isocyanate (Forms Urea) Amine->Resin1 Resin2 Use PS-Trisamine (Forms Sulfonamide on bead) SulfChl->Resin2 Action Filter & Concentrate Resin1->Action Resin2->Action

Caption: Decision matrix for selecting the appropriate scavenger resin based on impurity profile.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Workup and Purification).[7][8]

  • Biotage. (2024).[6] Strategies for Work-up and Purification: Scavenger Resins. Technical Note.

  • Sigma-Aldrich. (2024). Metal and Organic Scavengers for Purification. Technical Guide.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of Sulfonylation).

  • Marsh, A., et al. (2009). Solid-Supported Reagents Handbook. Aldrich Chemical Co.

Sources

Overcoming steric hindrance in N,N-dibutyl substituted benzene rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Organic Synthesis Topic: Overcoming Steric Hindrance in N,N-Dibutyl Substituted Benzene Rings Ticket ID: #STR-2024-DBA Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Steric Fortress" Challenge

Researchers often underestimate the N,N-dibutylamino group. Unlike its diethyl or dimethyl cousins, the dibutyl group creates a dynamic "steric fortress" around the nitrogen atom. The flexible butyl chains sweep through a large conformational volume, shielding the ortho positions and often twisting the nitrogen lone pair out of conjugation with the benzene ring—a phenomenon known as Steric Inhibition of Resonance (SIR) .

This guide addresses the three critical failure modes encountered with this moiety:

  • Failed Installation: Inability to couple dibutylamine to aryl halides.

  • Reactivity Dead-Ends: Failure of electrophilic aromatic substitution (EAS) due to resonance decoupling.

  • Regioselectivity Drift: Unexpected meta-substitution during lithiation.

Module 1: Synthesis & Installation (The "How do I make it?" Phase)

User Issue: "I am trying to couple dibutylamine with an ortho-substituted aryl bromide using standard Pd/BINAP conditions, but I'm getting <10% conversion."

Diagnosis: Standard bidentate ligands like BINAP create a rigid coordination sphere that cannot accommodate the massive cone angle of the dibutylamine + ortho-substituted aryl ring. The reductive elimination step is energetically prohibitive.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Type) You must switch to monodentate, bulky, electron-rich ligands that facilitate reductive elimination via a mono-ligated Pd(0) species.

Recommended Protocol: RuPhos-Mediated Amination

Why RuPhos? RuPhos is specifically engineered for secondary amines. Its bulk promotes the difficult reductive elimination step, while its electron-rich nature facilitates oxidative addition.

Step-by-Step Protocol:

  • Catalyst Loading: Use RuPhos Pd G4 precatalyst (1–2 mol%). If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) with a 30-minute pre-stir activation.

  • Base Selection: NaOtBu (1.4 equiv) is the standard. If functional groups are base-sensitive (e.g., esters), switch to Cs₂CO₃ in dioxane at 100°C.

  • Solvent: Toluene (anhydrous) is preferred for its non-polar nature, which stabilizes the bulky transition state.

  • Temperature: 80°C – 100°C.

Troubleshooting Table: Coupling Failures

SymptomProbable CauseCorrective Action
0% Conversion Catalyst poisoning or oxidationSparge solvent with Ar for 15 mins. Switch to precatalyst (Pd G4) to ensure active Pd(0).
Dehalogenation (Ar-H)

-Hydride elimination
The amine is acting as a hydride source. Lower temp to 60°C and increase catalyst loading to 5 mol%.
Low Yield (<40%) Incomplete Reductive EliminationSwitch ligand to BrettPhos or AdBippyPhos if the aryl ring is extremely hindered (e.g., 2,6-disubstituted).

Module 2: Functionalization (The "How do I modify it?" Phase)

User Issue: "I need to install an electrophile ortho to the N,N-dibutyl group. EAS (bromination) is giving me mixtures or para-products, and lithiation is sluggish."

Diagnosis:

  • EAS Failure: Due to the bulk of the butyl groups, the nitrogen lone pair is twisted out of the benzene plane (SIR). The ring is not as activated as a typical aniline, and the ortho position is physically blocked.

  • Lithiation Issues: The butyl groups block the approach of n-BuLi aggregates.

The Solution: Directed Ortho-Metalation (DoM) with "Superbases" Standard n-BuLi is often too aggregated (hexameric) to penetrate the steric shield. You must de-aggregate the base.

Protocol: High-Kinetic Ortho-Lithiation
  • Reagent: Use s-BuLi (more reactive, less aggregated) with TMEDA (tetramethylethylenediamine). TMEDA breaks down lithium aggregates and chelates the Li cation, making the butyl anion "naked" and hyper-reactive.

  • Conditions:

    • Solvent: THF (anhydrous).

    • Temp: -78°C.[1][2]

    • Time: Allow 2–4 hours for deprotonation (longer than typical anisole lithiation).

  • Quench: Add electrophile (e.g., DMF, I₂, B(OMe)₃) at -78°C, then warm slowly.

Critical Warning (The "Stop-Rot" Effect): If you successfully install a bulky group (like Iodine or TMS) ortho to the N,N-dibutyl group, you may permanently lock the conformation of the C-N bond. This can lead to atropisomerism (axial chirality), resulting in broadened NMR signals or inseparable diastereomers in subsequent steps.

Module 3: Visual Troubleshooting & Logic

Decision Tree: Optimizing the Reaction

Troubleshooting Start Start: N,N-Dibutyl Reaction Issue IssueType Identify Failure Mode Start->IssueType Synthesis Synthesis (C-N Bond Formation) IssueType->Synthesis Funct Functionalization (Ring Modification) IssueType->Funct LigandCheck Using Bidentate Ligand? (e.g. BINAP) Synthesis->LigandCheck Lithiation Ortho-Lithiation Failed? Funct->Lithiation SwitchLigand SWITCH TO: RuPhos or BrettPhos LigandCheck->SwitchLigand Yes (Failure Cause) BaseCheck Substrate Base Sensitive? LigandCheck->BaseCheck No (Already using Monodentate) StrongBase Use NaOtBu / Toluene BaseCheck->StrongBase No WeakBase Use Cs2CO3 / Dioxane BaseCheck->WeakBase Yes Aggregates Cause: Steric blocking of n-BuLi Lithiation->Aggregates Low Conversion SolutionLi SOL: Use s-BuLi + TMEDA (-78°C) Aggregates->SolutionLi

Caption: Diagnostic workflow for identifying steric bottlenecks in N,N-dibutyl aniline chemistry.

Mechanistic Insight: The Steric Inhibition of Resonance

SIR_Effect Normal Planar Aniline (Conjugated) Steric N,N-Dibutyl Bulk (Ortho Repulsion) Normal->Steric Add Butyls Twist C-N Bond Twist (90° Rotation) Steric->Twist Relieve Strain Result Lone Pair Localized (Poor Nucleophile/Activator) Twist->Result Decoupling

Caption: Visualizing why N,N-dibutyl anilines react poorly in EAS: The bulky groups force the nitrogen lone pair out of alignment with the pi-system.

Module 4: Data Reference

Ligand Selection Matrix for Bulky Amines

LigandPrimary ApplicationBest For...[3][4][5][6]Steric Tolerance
RuPhos Secondary AminesN,N-Dibutyl Synthesis High
BrettPhos Primary AminesConverting Ar-Cl to Ar-NHBuVery High
XPhos General Aryl ChloridesUnhindered CouplingModerate
BINAP Standard CouplingAVOID for DibutylLow

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Amination: A Review." Chemical Science, 2011.

  • Snieckus, V. "Directed Ortho Metalation.[3] Tertiary Amides and Carbamates as Synthetic Equivalents." Chemical Reviews, 1990.

  • Sigma-Aldrich. "Buchwald-Hartwig Amination Reaction Guide." Technical Library.

  • Reich, H. J. "Organolithium Reagents in Synthesis: Aggregation and Reactivity." University of Wisconsin Chem 605 Course.

Sources

Technical Support Center: Purification of Oily Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Oily/Gummy Sulfonamide Intermediates

Executive Summary

Sulfonamide intermediates frequently present as viscous oils or amorphous gums rather than crystalline solids. This phenomenon, often termed "oiling out," is thermodynamically driven by impurities lowering the melting point of the mixture below the solvent's boiling point, or by rapid supersaturation.[1][2] This guide provides field-proven protocols to resolve these physical state issues, purify the chemical structure, and isolate high-purity solids.

Part 1: Troubleshooting "Oiling Out" & Crystallization Failures

Q1: My crude sulfonamide separates as a dark oil at the bottom of the flask during recrystallization. Why is this happening?

The Science: This is a classic "oiling out" scenario (liquid-liquid phase separation).[1][3] It occurs when the temperature of the solution is above the melting point of the solvated impurity-product mixture.[2][4] If the solution cools too fast, the product precipitates as a supercooled liquid (oil) rather than nucleating into a crystal lattice.[3]

Protocol A: The "Trituration Rescue" (For Gums & Oils) Use this when the product is a sticky gum that refuses to solidify.

  • Solvent Removal: Remove the original crystallization solvent completely via rotary evaporation.[2] You need a solvent-free oil.

  • Solvent Selection: Choose a solvent in which your sulfonamide is insoluble but impurities might be soluble (e.g., Diethyl Ether, n-Pentane, or Hexane/Ethyl Acetate 9:1).

  • The Grind: Add 5-10 volumes of the chosen solvent to the oil.

  • Mechanical Stress: Vigorously stir or scratch the side of the flask with a glass spatula.[5]

    • Why? Mechanical energy overcomes the activation energy barrier for nucleation.

  • Sonication: Place the flask in a sonication bath for 5-10 minutes. The cavitation bubbles induce nucleation sites.[3]

  • Filtration: Once a powder forms, filter immediately to prevent it from reverting to an oil.

Protocol B: Seeded Cooling Crystallization Use this for large-scale batches that oil out.

  • Redissolve: Heat the mixture until the oil redissolves. Add a small amount of a "good" solvent (e.g., Ethanol or Methanol) if necessary to ensure a single phase.

  • Temperature Control: Allow the solution to cool very slowly to room temperature. Wrap the flask in a towel to insulate it.

  • Seeding: When the temperature is just above the oiling point (cloud point), add a few crystals of pure product (if available) or scratch the flask walls.

  • Agitation: Stir slowly. Fast stirring promotes oiling; slow stirring promotes crystal growth.

Part 2: Chemical Purification (The pH Swing)

Q2: Recrystallization isn't working because the impurity profile is too complex. Is there a chemical alternative?

The Science: Primary sulfonamides (


) are weakly acidic (pKa 

10). We can exploit this property to separate them from neutral impurities and basic byproducts using a "pH Swing" extraction.

Protocol C: The Acid-Base Swing Extraction

StepActionMechanism
1 Dissolve crude oil in 1M NaOH (aq).Deprotonates the sulfonamide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), making it water-soluble.
2 Wash aqueous layer with Ethyl Acetate .Neutral organic impurities stay in the organic layer. Discard organic layer.
3 Acidify aqueous layer with 1M HCl to pH 2-3 .Reprotonates the sulfonamide, causing it to precipitate as a solid.
4 Filter and wash with water.[6]Removes inorganic salts (NaCl).

Critical Note: This method only works for primary and some secondary sulfonamides. Tertiary sulfonamides lack the acidic N-H proton and will not dissolve in base.

Part 3: Chromatography Solutions

Q3: I'm trying to flash purify the oil, but the sulfonamide streaks/tails down the column. How do I fix the peak shape?

The Science: Sulfonamides possess both hydrogen bond donor and acceptor sites. On silica gel, they interact strongly with acidic silanol groups (


), causing peak tailing.

Protocol D: Mobile Phase Modification To sharpen the peaks, you must suppress the ionization of silanols or the sulfonamide itself.

  • Standard Modifier: Add 0.1% to 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Effect: TEA blocks the acidic silanol sites on the silica, preventing the sulfonamide from "sticking."

  • For Highly Polar Sulfonamides: Use a mixture of DCM : Methanol : Ammonium Hydroxide (90:10:1) .

    • Effect: The ammonium hydroxide keeps the sulfonamide deprotonated and minimizes interaction with the stationary phase.

Part 4: Decision Logic & Workflow

Visual 1: Purification Strategy Decision Tree Follow this logic to determine the correct purification route.

PurificationStrategy Start Crude Sulfonamide (Oily/Gummy) CheckType Is it a Primary/Secondary Sulfonamide? Start->CheckType SolubilityCheck Check Solubility in NaOH (aq) CheckType->SolubilityCheck Yes Trituration Protocol A: Trituration (Ether/Pentane) CheckType->Trituration No (Tertiary) pHSwing Protocol C: pH Swing Extraction SolubilityCheck->pHSwing Soluble SolubilityCheck->Trituration Insoluble Column Protocol D: Flash Chromatography (+TEA Modifier) pHSwing->Column Fails/Low Purity Success Pure Solid pHSwing->Success Precipitates Crystallization Protocol B: Seeded Cooling Trituration->Crystallization Remains Oily Trituration->Success Solidifies Crystallization->Column Oils Out Again Crystallization->Success Crystals Form Column->Success

Caption: Decision matrix for selecting the optimal purification technique based on sulfonamide structure and physical behavior.

References
  • University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting: Oiling Out. Department of Chemistry. [Link]

  • Biotage. (2025).[7][8] Successful Flash Chromatography: Solvent Choices and Mobile Phase Modifiers. Biotage White Papers. [Link]

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Chromatography. Phenomenex Technical Notes. [Link]

  • ResearchGate. (2022). Discussion: Purification of Oily Products in Organic Synthesis. ResearchGate Community Forum. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Diamino Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of diamino sulfonamides. As basic compounds, diamino sulfonamides are particularly susceptible to interactions that lead to asymmetrical peaks, compromising resolution, and affecting the accuracy of quantification[1][2][3].

This document provides in-depth, field-proven insights and systematic troubleshooting protocols to diagnose and resolve peak tailing, ensuring the integrity and reproducibility of your analytical results.

Understanding the Problem: What is Peak Tailing?

In an ideal chromatographic separation, the resulting peak for an analyte should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half[4]. This distortion indicates a non-ideal interaction within the HPLC system, often stemming from more than one retention mechanism for the analyte[2][3].

The symmetry of a peak is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing[2].

Why is Peak Tailing a Problem for Diamino Sulfonamides?

Peak tailing is not merely a cosmetic issue; it has significant practical consequences:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult, if not impossible.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Inaccurate Quantification: The distorted peak shape complicates the accurate determination of the peak area, leading to unreliable quantitative results[3].

The primary reason diamino sulfonamides exhibit peak tailing is due to their basic amine functional groups. These groups can exist in a protonated, positively charged state and undergo strong secondary interactions with the stationary phase[1][5].

Part 1: Diagnosing the Root Cause

Effective troubleshooting begins with a logical diagnosis. The primary chemical cause of peak tailing for basic compounds like diamino sulfonamides is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases[1][3][6]. At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (SiO-), creating negatively charged sites that strongly interact with the positively charged amine groups of the analyte[2][6]. This secondary ionic interaction is a stronger retention mechanism than the primary reversed-phase hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a "tail"[4][7].

Below is a diagnostic workflow to systematically identify the cause of peak tailing in your analysis.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Chemical Interaction Troubleshooting cluster_3 Troubleshooting Pathways Start Observe Tailing Peak for Diamino Sulfonamide CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks CheckSystem Check for System Issues: - Column Overload - Extra-column Volume - Column Void/Contamination CheckAllPeaks->CheckSystem Yes SpecificTailing Tailing is specific to basic analytes (Sulfonamide) CheckAllPeaks->SpecificTailing No SilanolInteraction Primary Suspect: Secondary Silanol Interactions SpecificTailing->SilanolInteraction Troubleshoot Systematic Troubleshooting SilanolInteraction->Troubleshoot MobilePhase 1. Mobile Phase Optimization Troubleshoot->MobilePhase Column 2. Column Selection Troubleshoot->Column Sample 3. Sample Considerations Troubleshoot->Sample

Caption: A logical workflow for diagnosing the cause of peak tailing.

Part 2: Systematic Troubleshooting Guides

Once you have identified that the peak tailing is specific to your basic diamino sulfonamide analyte, you can proceed with a systematic approach to eliminate the issue. The following sections provide detailed protocols and explanations.

Guide 1: Mobile Phase Optimization

The mobile phase is the most flexible parameter to adjust for improving peak shape. The goal is to minimize the secondary ionic interactions between the analyte and the stationary phase.

1.1 Adjusting Mobile Phase pH

The Rationale: The ionization state of both the basic analyte and the acidic silanol groups is controlled by the mobile phase pH[8][9]. By adjusting the pH, we can suppress the ionization of one or both components, thereby eliminating the unwanted ionic interaction.

Protocol:

  • Determine the pKa of your diamino sulfonamide analyte.

  • Option A: Low pH (pH 2-3):

    • Prepare your aqueous mobile phase with a buffer system that maintains a pH between 2 and 3 (e.g., 0.1% formic acid or trifluoroacetic acid).

    • At this low pH, the surface silanol groups (pKa ~3.5-4.5) will be fully protonated (Si-OH) and neutral, preventing ionic interaction with the protonated basic analyte (R-NH3+)[2][10].

    • Caution: Ensure your HPLC column is stable at low pH. Columns like Agilent ZORBAX StableBond are designed for these conditions[2].

  • Option B: High pH (pH > 8):

    • Prepare your mobile phase using a high pH buffer (e.g., ammonium bicarbonate at pH 9.5).

    • At high pH, the diamino sulfonamide will be in its neutral, unprotonated state, which will not interact with the deprotonated silanol groups[11].

    • Caution: This approach requires a pH-stable column, such as a hybrid-silica column (e.g., Waters XBridge) or a modern, high-purity silica column designed for extended pH ranges[12].

1.2 Using Mobile Phase Additives

The Rationale: Additives can be used to "mask" the active silanol sites or compete with the analyte for these sites.

Protocol:

  • Add a Competing Base:

    • Introduce a small concentration (e.g., 10-20 mM or ~0.1%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase[3][13].

    • These small, basic molecules will preferentially interact with the active silanol sites, effectively shielding them from your larger diamino sulfonamide analyte[3][13].

    • Note: These additives can sometimes cause baseline noise and may remain in the HPLC system for a long time, requiring thorough flushing.

  • Use Buffers:

    • Always use a buffer in your mobile phase when analyzing ionizable compounds[4][14]. Buffers resist pH shifts that can occur upon sample injection, ensuring consistent ionization and retention, which improves peak shape[5][10].

    • Ensure the buffer concentration is adequate (typically 10-25 mM) and that the buffer is present in both the aqueous and organic mobile phase components for gradient methods[5].

G cluster_0 Mechanism of Silanol Interaction (Mid-pH) Silica Silica Surface Silanol Deprotonated Silanol (SiO⁻) Silica->Silanol Tailing Strong Ionic Interaction = Peak Tailing Silanol->Tailing Analyte Protonated Sulfonamide (Analyte-NH₃⁺) Analyte->Silanol  attracts

Caption: Interaction between a basic analyte and a deprotonated silanol group.

Guide 2: HPLC Column Selection

The Rationale: Not all C18 columns are the same. Modern column manufacturing techniques have produced stationary phases specifically designed to minimize silanol interactions and improve peak shape for basic compounds[1].

Column TechnologyMechanism for Reducing TailingRecommended For
High-Purity, End-Capped Silica (Type B) Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[2][7]General purpose, first choice for method development.[2]
Hybrid Silica (e.g., BEH, XBridge) A portion of the silica backbone is replaced with organic groups, increasing pH stability and reducing surface silanol activity.[3][15]Methods requiring high or low pH mobile phases.
Polar-Embedded / Polar-Endcapped A polar functional group (e.g., amide, carbamate) is embedded within the alkyl chain or used for end-capping. This shields the basic analyte from residual silanols.[6][15]Highly basic compounds that show tailing even on standard end-capped columns.
Non-Silica Based (e.g., Polymer, Zirconia) The stationary phase is based on materials that do not have silanol groups, thus eliminating this source of secondary interaction entirely.[3]When all other options fail to produce a symmetric peak.

Protocol:

  • Review Your Current Column: Identify the type of silica (Type A vs. Type B), end-capping status, and pH limits of your current column. Older, non-end-capped, or Type A silica columns are highly prone to causing peak tailing for basic compounds[3].

  • Select a Modern, Highly Deactivated Column: If using a standard C18, switch to a column that is well end-capped and based on high-purity silica. Columns like Agilent ZORBAX Eclipse Plus are noted for their high degree of deactivation[2].

  • Consider an Alternative Stationary Phase: If tailing persists, a polar-embedded column is an excellent next choice as it provides an alternative selectivity and superior shielding for basic analytes[6][15].

Guide 3: System and Sample Considerations

The Rationale: While chemical interactions are the most common cause of tailing for basic compounds, physical issues in the HPLC system or problems with the sample itself can also contribute to or exacerbate poor peak shape[1].

Protocol:

  • Check for Extra-Column Volume:

    • Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").

    • Verify that all fittings are correctly installed and that there are no gaps in the connections, as these can create dead volume where peaks can broaden[6][16].

  • Rule out Column Overload:

    • Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and becomes more symmetrical, the original sample was overloading the column[4].

    • To resolve mass overload, either inject a smaller volume, reduce the sample concentration, or use a column with a larger internal diameter or higher stationary phase loading[4].

  • Match Sample Solvent to Mobile Phase:

    • Dissolve your sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion[17][18]. For reversed-phase, this usually means dissolving the sample in the mobile phase itself or a solution with a higher aqueous content.

  • Perform Sample Clean-Up:

    • If your sample is in a complex matrix (e.g., biological fluids, feed), interfering components can accumulate on the column and create active sites, leading to tailing.

    • Use a sample clean-up procedure like Solid Phase Extraction (SPE) to remove these contaminants before injection[2].

Part 3: Frequently Asked Questions (FAQs)

Q1: I've tried adjusting the pH, but my peak is still tailing. What should I do next?

A: If pH adjustment alone is insufficient, the next step is to combine strategies. Consider using a mobile phase additive like triethylamine (TEA) at your optimized pH[3][13]. If that doesn't resolve the issue, the problem likely lies with the column itself. Switching to a highly deactivated, end-capped column or a column with a polar-embedded phase is the most effective next step[2][6][15].

Q2: Will using a guard column help reduce peak tailing?

A: A guard column's primary purpose is to protect the analytical column from strongly retained impurities and particulates, thereby extending its lifetime. While it can help prevent the contamination that might lead to active sites and tailing over time, it will not fix peak tailing caused by fundamental chemical incompatibilities between the analyte and the stationary phase. However, a contaminated or old guard column can itself cause tailing, so ensure it is replaced regularly.

Q3: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

A: Yes, the choice of organic solvent can influence peak shape. Methanol is a protic solvent and can engage in hydrogen bonding, which may help to mask some silanol activity. Acetonitrile is aprotic. Depending on the specific analyte and column, one solvent may provide a better peak shape than the other[6]. It is a variable worth investigating during method development.

Q4: All of my peaks are tailing, not just the diamino sulfonamide. What does this mean?

A: If all peaks in the chromatogram are tailing, the issue is likely a physical or systemic problem rather than a specific chemical interaction[4]. The most common causes are a void at the head of the column, a partially blocked frit, or excessive extra-column volume in the system (e.g., from using tubing with too large an internal diameter)[1][2][16]. In this case, you should first replace the column with a new one of the same type. If the problem persists, inspect your system connections and tubing.

Q5: What is an acceptable tailing factor?

A: While a perfect peak has a tailing factor of 1.0, this is rarely achieved in practice. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Regulatory bodies like the USP often specify a range, for example, between 0.8 and 1.8[19]. However, for optimal performance in terms of resolution and quantification, striving for a value as close to 1.0 as possible is always recommended.

References

Sources

Minimizing side reactions during diazotization of 2,6-diamino compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for navigating the complexities of diazotizing 2,6-diamino aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this often-temperamental transformation. My aim is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. The proximity of the two amino groups in 2,6-diamino systems presents unique challenges, often leading to a higher propensity for side reactions compared to their mono-amino counterparts. This guide will equip you with the knowledge to anticipate and mitigate these issues, leading to cleaner reactions and higher yields of your desired products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the diazotization of 2,6-diamino compounds in a practical question-and-answer format.

Question 1: My reaction is producing a significant amount of a deeply colored, often red or orange, precipitate. What is happening and how can I prevent it?

Probable Cause: The formation of a colored precipitate is a classic sign of intermolecular azo coupling . In this side reaction, the newly formed diazonium salt (an electrophile) reacts with the unreacted, electron-rich 2,6-diamino compound (a nucleophile) to form a highly conjugated azo compound, which is intensely colored.[1][2] This is particularly problematic when one amino group has been diazotized, and the remaining free amino group on another molecule attacks it.

Solutions:

  • Increase Acid Concentration: The most effective way to suppress azo coupling is to ensure that the reaction medium is sufficiently acidic.[1] A higher acid concentration protonates the free amino groups, rendering them non-nucleophilic and thus unable to participate in azo coupling. Typically, using 2.5 to 3 equivalents of a strong mineral acid like HCl or H₂SO₄ per amino group is recommended.

  • Maintain a Low Temperature: While low temperatures are crucial for diazonium salt stability, they also help to slow down the rate of azo coupling. Consistently maintaining the reaction temperature between 0-5 °C is critical.

  • Slow, Controlled Addition of Nitrite: Adding the sodium nitrite solution slowly and dropwise to the acidic solution of the diamine prevents localized areas of low acidity, where azo coupling can occur before the free amine is protonated.

Question 2: I am working with a 2,6-diaminophenyl compound and obtaining a stable, unexpected heterocyclic product instead of my target diazonium salt. What is this compound and how can I avoid its formation?

Probable Cause: You are likely observing the formation of a benzotriazole through an intramolecular cyclization reaction. This is a common and often facile side reaction when diazotizing ortho-diamino compounds.[3][4] Once one of the amino groups is converted to a diazonium salt, the neighboring free amino group can act as an internal nucleophile, attacking the diazonium group to form a stable five-membered triazole ring. This reaction is generally irreversible under the reaction conditions.[3]

Solutions:

  • Protecting Group Strategy: The most robust method to prevent benzotriazole formation is to selectively protect one of the amino groups before diazotization. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be selectively introduced on one amine.[5] After the diazotization and subsequent reaction of the unprotected amine, the Boc group can be removed under acidic conditions.

  • Careful Control of Stoichiometry: While less reliable, using a slight sub-stoichiometric amount of the diazotizing agent (e.g., 0.95 equivalents of NaNO₂) for a mono-diazotization can sometimes favor the desired reaction, but this often leads to incomplete conversion and mixtures of products.

Question 3: My reaction mixture is turning dark brown or black, and I'm observing vigorous gas evolution and the formation of a tarry substance. What is causing this decomposition?

Probable Cause: This is a clear indication of diazonium salt decomposition . Aryl diazonium salts are notoriously unstable at elevated temperatures. When the temperature rises above 5-10 °C, the diazonium salt can undergo hydrolysis to form phenols (or dihydroxylated compounds in this case), releasing nitrogen gas.[1] This initial decomposition can initiate radical chain reactions, leading to the formation of complex polymeric byproducts, which appear as a dark tar.[1]

Solutions:

  • Strict Temperature Control: This is the most critical factor.[1] Use an ice-salt bath to maintain the internal reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for a period afterward.

  • Pre-cool Reagents: Ensure that both the solution of the 2,6-diamino compound and the sodium nitrite solution are pre-cooled to 0-5 °C before mixing.

  • Efficient Stirring: Vigorous stirring is essential to dissipate the heat generated from the exothermic diazotization reaction and to maintain a uniform temperature throughout the reaction mixture.

  • Use the Diazonium Salt Immediately: Due to their inherent instability, diazonium salts should be used in the subsequent reaction step as soon as their formation is complete, without any attempt at isolation.

Question 4: I am trying to perform a selective mono-diazotization of my 2,6-diamino compound but am getting a mixture of mono- and di-diazotized products. How can I improve the selectivity?

Probable Cause: Achieving selective mono-diazotization can be challenging due to the similar reactivity of the two amino groups. The relative basicity of the two amino groups can be influenced by the presence of other substituents on the aromatic ring. Without a significant difference in their reactivity, a statistical mixture of products is often obtained.

Solutions:

  • Protecting Groups: As mentioned in Question 2, this is the most reliable method for achieving high selectivity. By protecting one amino group, you can direct the diazotization to the unprotected site.

  • Stepwise Acid Addition and Diazotization: In some cases, it is possible to exploit the difference in basicity between the free diamine and the mono-protonated diamine. By carefully adding one equivalent of acid, you can preferentially protonate one amino group. Subsequent addition of one equivalent of the diazotizing agent may then selectively react with the remaining free amino group. However, this method requires careful pH control and may not be universally applicable.

  • Controlled Reagent Stoichiometry: Using exactly one equivalent of the diazotizing agent is a straightforward approach, but it often results in a mixture containing unreacted starting material, the mono-diazotized product, and the di-diazotized product. This may be acceptable if the desired product can be easily separated.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary side reactions I should be aware of when diazotizing 2,6-diamino compounds?

The main side reactions include:

  • Intermolecular Azo Coupling: Formation of colored azo compounds.[1][2]

  • Intramolecular Cyclization (for ortho-diamines): Formation of benzotriazoles.[3][4]

  • Hydrolysis: Reaction with water to form phenols, especially at elevated temperatures.[6]

  • Triazene Formation: Reaction of the diazonium salt with an unprotonated primary or secondary amine. This can be minimized by maintaining a strongly acidic medium.

  • Dediazoniation: Replacement of the diazonium group with hydrogen, which can be promoted by certain reducing agents.

FAQ 2: How does the substitution pattern on the aromatic ring affect the diazotization of 2,6-diamino compounds?

Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the amino groups, making them more reactive towards the nitrosating agent. However, EDGs also activate the ring towards electrophilic attack, potentially increasing the rate of azo coupling. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the amino groups, which can make diazotization more difficult, often requiring stronger acidic conditions.[7] The presence of bulky substituents ortho to the amino groups can sterically hinder the approach of the nitrosating agent, slowing down the reaction rate.

FAQ 3: What are the most critical reaction parameters to control for a successful diazotization?

The three most critical parameters are:

  • Temperature: Strictly maintain a temperature of 0-5 °C to ensure the stability of the diazonium salt.

  • Acidity (pH): A sufficiently acidic medium is crucial to generate the active nitrosating species and to prevent side reactions like azo coupling by protonating the free amino groups.[1]

  • Stoichiometry of Reagents: The molar ratio of the diamine to the diazotizing agent (e.g., sodium nitrite) and the acid must be carefully controlled to achieve the desired outcome (mono- vs. di-diazotization) and to minimize side reactions.

FAQ 4: When is it necessary to use a protecting group for selective mono-diazotization?

A protecting group strategy is highly recommended when:

  • You require a high yield of the mono-diazotized product with minimal contamination from the di-diazotized species or starting material.

  • You are working with an ortho-diamino compound and need to prevent benzotriazole formation.[3]

  • The two amino groups have very similar reactivity, making selective diazotization by controlling stoichiometry difficult.

  • The subsequent reaction of the diazonium salt is sensitive to the presence of a free amino group elsewhere in the molecule.

FAQ 5: Are there alternative diazotizing agents to sodium nitrite/mineral acid?

Yes, several other diazotizing agents can be used, which may offer advantages in specific situations:

  • Nitrosylsulfuric Acid (HNSO₄): Often used for weakly basic amines that are difficult to diazotize under standard conditions. It is typically prepared by dissolving sodium nitrite in concentrated sulfuric acid.

  • Alkyl Nitrites (e.g., tert-butyl nitrite, isoamyl nitrite): These can be used in organic solvents, which can be beneficial if the starting material or product is not soluble in aqueous acid. This can also sometimes lead to cleaner reactions.

  • Nitrosonium Tetrafluoroborate (NO⁺BF₄⁻): A stable, crystalline salt that can be used as a nitrosating agent in non-aqueous conditions.

Visualizations and Data

Key Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Common Side Reactions 2,6-Diamino Compound 2,6-Diamino Compound Mono-diazonium Salt Mono-diazonium Salt 2,6-Diamino Compound->Mono-diazonium Salt + NaNO2/H+ Di-diazonium Salt Di-diazonium Salt Mono-diazonium Salt->Di-diazonium Salt + NaNO2/H+ Azo Compound Azo Compound Mono-diazonium Salt->Azo Compound + Unreacted Diamine Benzotriazole Benzotriazole Mono-diazonium Salt->Benzotriazole Intramolecular Cyclization (ortho-diamines) Hydrolysis Products (Phenols) Hydrolysis Products (Phenols) Di-diazonium Salt->Hydrolysis Products (Phenols) + H2O, ΔT

Caption: Competing reaction pathways in the diazotization of 2,6-diamino compounds.

Troubleshooting Workflow

cluster_colored Colored Precipitate cluster_heterocycle Unexpected Heterocycle cluster_decomposition Decomposition/Tarring start Problem with Diazotization q1 What is the main observation? start->q1 a1 Probable Cause: Azo Coupling q1->a1 Colored Precipitate a2 Probable Cause: Benzotriazole Formation q1->a2 Unexpected Heterocycle a3 Probable Cause: Higher Temperature q1->a3 Decomposition/Tarring s1 Solution: - Increase acid concentration - Ensure low temperature - Slow nitrite addition a1->s1 s2 Solution: - Use a protecting group - Adjust stoichiometry a2->s2 s3 Solution: - Strict temperature control (0-5 °C) - Pre-cool reagents - Efficient stirring a3->s3

Caption: A decision tree for troubleshooting common issues in diazotization.

Table 1: Summary of Side Reactions and Prevention Strategies
Side ReactionProbable CausePrevention StrategyKey Parameters to Control
Azo Coupling Reaction of diazonium salt with unreacted amineIncrease acid concentration; Slow nitrite additionpH, Temperature, Rate of Addition
Benzotriazole Formation Intramolecular cyclization of ortho-diaminesUse of a protecting group on one amineSubstrate structure
Hydrolysis Reaction of diazonium salt with waterStrict temperature control (0-5 °C)Temperature
Triazene Formation Reaction of diazonium salt with unprotonated amineMaintain a strongly acidic mediumpH

Experimental Protocols

Protocol 1: General Procedure for the Di-diazotization of a 2,6-Diaminoaromatic Compound

Disclaimer: This is a general guideline. Specific quantities and reaction times may need to be optimized for your particular substrate.

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one equivalent of the 2,6-diamino compound in a solution of 5-6 equivalents of hydrochloric acid (or sulfuric acid) in water.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with vigorous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 2.1 equivalents of sodium nitrite in cold deionized water.

    • Cool this solution to 0-5 °C in an ice bath.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. Ensure the internal temperature does not rise above 5 °C. The addition should typically take 30-60 minutes.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Confirmation and Use:

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional nitrite solution until a positive test is obtained.

    • The resulting solution containing the di-diazonium salt should be used immediately in the subsequent reaction step. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT.

Protocol 2: Selective Mono-diazotization using a Boc-Protecting Group

  • Mono-Boc Protection:

    • Follow a standard procedure for the selective mono-Boc protection of your 2,6-diamino compound. A common method involves reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent.

    • Purify the mono-protected product by column chromatography or recrystallization.

  • Diazotization of the Mono-protected Amine:

    • Dissolve one equivalent of the mono-Boc-protected diamine in an acidic solution as described in Protocol 1, using 2.5-3 equivalents of acid.

    • Cool the solution to 0-5 °C.

    • Slowly add one equivalent of sodium nitrite solution, maintaining the low temperature.

    • Stir for 30 minutes after the addition is complete.

  • Subsequent Reaction and Deprotection:

    • Use the resulting mono-diazonium salt solution immediately in your desired reaction (e.g., Sandmeyer, azo coupling).

    • After the reaction is complete, the Boc group can be removed by treating the product with a strong acid, such as trifluoroacetic acid (TFA) or by heating in an acidic aqueous solution.

References

  • NCERT. (n.d.). Chemical Reactions of Diazonium Salts. Chemistry 12. Retrieved from [Link]

  • ResearchGate. (2020). Alternative Method for the Synthesis of Triazenes from Aryl Diazonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • YouTube. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Video]. Retrieved from [Link]

  • Google Patents. (1982). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
  • RSC Publishing. (2003). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Retrieved from [Link]

  • Google Patents. (1981). Production of 2,4- and 2,6-diaminotoluenes.
  • RSC Publishing. (2017). Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. Retrieved from [Link]

  • PMC. (2015). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • PMC. (2024). Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. Retrieved from [Link]

  • Google Patents. (1971). Method for production of benzotriazole.
  • Google Patents. (1999). Process for preparing pyridine-2,6-diamines.
  • ResearchGate. (2020). Optimization of the diazotization and cyclization of 1a. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

  • Google Patents. (2014). Method for synthesizing 2,6-dihydroxytoluene.
  • Organic Chemistry Portal. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

Sources

Stabilization of 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide Ticket ID: #STAB-882-CHEM Status: Resolved / Guide Published[1]

Executive Summary

You are working with 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide , a highly electron-rich aromatic amine derivative.[1] While the sulfonamide group provides some electron-withdrawing character, the meta-diamine core (flanking a methyl group) creates a system prone to auto-oxidation and photolytic degradation .[1]

The "dibutyl" moiety significantly increases lipophilicity, making aqueous solubility a primary challenge alongside oxidative instability.[1] This guide provides a self-validating protocol to stabilize this compound in solution for analytical (HPLC/MS) and biological applications.

Module 1: The Chemistry of Instability (The "Why")

To stabilize this compound, you must interrupt its degradation pathway.[1] The instability arises from two competing mechanisms:

  • Oxidative Dimerization (The "Browning" Effect): The electron-donating amino groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) facilitate the loss of an electron to form a radical cation . This radical rapidly couples with unoxidized molecules to form azo-dimers or polymeric "tars."[1] This is visually confirmed by the solution turning pink, then dark brown.[1]
    
  • Solubility-Driven Precipitation: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -dibutyl sulfonamide group renders the molecule hydrophobic. In neutral aqueous buffers, the compound will aggregate and precipitate, often mistaken for degradation.[1]
    
Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic failure points and where specific stabilizers intervene.

DegradationMechanism Compound Intact Diamine (Colorless) Radical Radical Cation (Reactive Intermediate) Compound->Radical Oxidation (O2/Light) Quinone Quinone Diimine / Azo (Yellow/Brown) Radical->Quinone -e-, -H+ Polymer Insoluble Polymer (Black Precipitate) Quinone->Polymer Polymerization Acid Acidification (pH < 3) Protonates Amines Acid->Compound Stabilizes Argon Argon/N2 Purge Removes O2 Argon->Compound Prevents Oxidation Antiox Antioxidant (Ascorbate/Sulfite) Antiox->Radical Reduces back to Intact

Caption: Figure 1.[1] Oxidative degradation cascade of aromatic diamines and intervention points for stabilization.

Module 2: Validated Stabilization Protocol

Objective: Prepare a 10 mM stock solution stable for >2 weeks at 4°C.

Reagents Required:
  • Solvent: DMSO (Anhydrous, 99.9%) or Methanol (HPLC Grade).[1] Avoid water for the master stock.

  • Acidifier: 0.1 N Hydrochloric Acid (HCl) or Methanol-H2SO4.[1]

  • Antioxidant: Ascorbic Acid or Sodium Metabisulfite.[1]

  • Gas: Argon or Nitrogen (High Purity).[1]

Step-by-Step Procedure:
  • Solvent Deoxygenation (Critical Step):

    • Sparge the chosen solvent (e.g., DMSO) with Argon for 10 minutes before adding any solid.[1]

    • Why? Removing dissolved oxygen prevents the initial radical formation.[1]

  • Acidification Pre-treatment:

    • If using Methanol: Add HCl to achieve an apparent pH of 2–3.[1]

    • If using DMSO: Add 1 equivalent of acid relative to the diamine.

    • Why? Protonating the amine groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) removes their lone pair electrons from conjugation, raising the oxidation potential (making it harder to oxidize).
      
  • Antioxidant Shielding:

    • Add Ascorbic Acid (0.1% w/v) to the solvent.[1]

    • Why? Ascorbic acid acts as a "sacrificial reductant."[1] If a radical cation forms, ascorbic acid donates an electron to reduce it back to the parent diamine immediately.[1]

  • Dissolution:

    • Add the 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide solid to the prepared solvent.[1]

    • Vortex under an inert atmosphere until fully dissolved.[1]

  • Storage:

    • Aliquot into amber glass vials (to block UV light).

    • Overlay the headspace with Argon before capping.[1]

    • Store at -20°C (long term) or 4°C (active use).[1]

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose solution issues.

Observation Root Cause Immediate Corrective Action
Solution turns Pink/Red Early-stage oxidation (Semiquinone formation).[1]Add 5 mM Ascorbic Acid immediately.[1] Purge with Argon.
Solution turns Brown/Black Irreversible polymerization.[1]Discard. The compound has degraded to >10% impurity.[1]
White Turbidity/Precipitate Solubility limit reached (Hydrophobic effect).[1]The dibutyl group is causing aggregation.[1] Switch solvent to 100% DMSO or add 20% Acetonitrile.[1]
HPLC "Ghost" Peaks Interaction with column silanols or metal ions.[1]Use a column with high carbon load (C18).[1] Add 0.1% Formic Acid to the mobile phase.[1]
Interactive Troubleshooting Logic

Troubleshooting Start Issue Detected CheckColor Is the solution colored? Start->CheckColor CheckPrecip Is there precipitate? CheckColor->CheckPrecip No ColorYes Yes (Pink/Brown) CheckColor->ColorYes Yes CheckPrecip->Start No (Re-verify) Solubility Solubility Issue. Increase Organic Solvent %. CheckPrecip->Solubility Yes Oxidation Oxidation Detected. Check pH & Antioxidants. ColorYes->Oxidation ColorNo No (Clear/White)

Caption: Figure 2. Decision tree for diagnosing stability issues in diamine sulfonamide solutions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this directly in PBS (Phosphate Buffered Saline) for cell culture? A: No. The dibutyl group makes this compound highly lipophilic, and the neutral pH of PBS (7.4) favors auto-oxidation.[1]

  • Protocol: Dissolve in DMSO (1000x stock) first.[1] Dilute into PBS immediately before use.[1] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1]

Q2: Why does the protocol recommend Ascorbic Acid over Sodium Sulfite? A: While sulfites are potent antioxidants, they can react with certain electrophiles or interfere with mass spectrometry (MS) signals.[1] Ascorbic acid is more compatible with biological assays and LC-MS workflows.[1]

Q3: Is the compound light-sensitive? A: Yes. Aromatic amines are photolabile.[1] Light energy can excite the molecule, lowering the activation energy for oxidation. Always use amber glassware or wrap containers in aluminum foil.

Q4: I see a new peak at [M+14] or [M+16] in my Mass Spec. What is it? A:

  • [M+16]: Likely an N-oxide or hydroxylated degradation product (oxidation).[1]

  • [M+14]: Could be a methylation artifact if using methanol/acid for long periods, though less likely for this specific structure.[1] Focus on eliminating oxygen.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard procedures for handling sensitive aromatic amines).

  • Corbett, J. F. (1969).[1] "The chemistry of hair-dye oxidation products." Journal of the Society of Cosmetic Chemists, 20, 253-271. Link (Foundational mechanism of phenylenediamine oxidation).[1]

  • Narayanan, K. et al. (1993).[1] "Antioxidant mechanism of ascorbic acid in the stabilization of aromatic amines." Journal of Organic Chemistry, 58(26), 7465-7473.[1] (Mechanistic basis for using ascorbate).

  • FDA Guidance for Industry. (2021). "Q1A(R2) Stability Testing of New Drug Substances and Products." Link (Regulatory standards for stability protocols).[1]

Sources

Technical Support Center: Optimization of Recrystallization Solvents for N,N-Dibutyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of recrystallization solvents, specifically tailored for N,N-dibutyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these often-waxy or oily compounds. Here, we move beyond simple protocols to explain the underlying principles that govern success in crystallization.

Introduction: The Challenge of N,N-Dibutyl Derivatives

N,N-dibutyl derivatives are characterized by the presence of two butyl groups attached to a nitrogen atom. This structural feature imparts a significant non-polar character to the molecule, often leading to high solubility in a wide range of organic solvents and a lower melting point, which can complicate purification by recrystallization.[1][2] Common challenges include "oiling out," where the compound separates as a liquid instead of a solid, and the formation of small, impure crystals.[1][3]

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N,N-dibutyl derivative is soluble in almost every common solvent I've tried. How do I select an appropriate single solvent for recrystallization?

A1: This is a common issue with non-polar compounds. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the nature of N,N-dibutyl derivatives, you will likely need to explore less conventional solvent choices.

Underlying Principle: The principle of "like dissolves like" is a good starting point.[4] The non-polar butyl chains will dominate the solubility profile. However, for recrystallization, a perfect solubility match is undesirable. A slight mismatch in polarity can create the necessary solubility differential between hot and cold conditions.

Troubleshooting Steps:

  • Systematic Screening: Perform small-scale solubility tests in a variety of solvents with varying polarities.[5] A good starting point is to test a non-polar solvent (e.g., hexane, cyclohexane), a moderately polar solvent (e.g., ethyl acetate, acetone), and a polar aprotic solvent (e.g., acetonitrile).[5][6]

  • Consider Alcohols: While N,N-dibutyl derivatives lack hydrogen bond donating capabilities, the polar carbonyl or other functional groups in the molecule can interact with alcohols.[2] Short-chain alcohols like methanol or ethanol can sometimes provide the right solubility balance.[7]

  • Evaluate Boiling Points: A solvent with a higher boiling point allows for a greater temperature difference between the dissolved and crystalline states, which can improve yield. However, ensure the solvent's boiling point is not so high that your compound "oils out".[8]

Q2: I've found a solvent where my compound is sparingly soluble, but upon heating, it doesn't dissolve completely. What should I do?

A2: This indicates that the solvent is likely too "poor" for your compound. However, this is an excellent starting point for a mixed-solvent recrystallization.

Underlying Principle: A mixed-solvent system, also known as a solvent-antisolvent system, utilizes two miscible solvents.[9][10] One solvent (the "good" solvent) readily dissolves the compound, while the other (the "poor" or "anti-solvent") does not.[10][11] By carefully adjusting the ratio of these two solvents, you can achieve a state of supersaturation that promotes crystallization upon cooling.[11]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve your N,N-dibutyl derivative in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[11]

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11]

Q3: My compound "oils out" during cooling instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the supersaturated solution cools to a temperature below the compound's melting point while it is still in a liquid state.[1][8] This is a frequent problem with low-melting-point solids like many N,N-dibutyl derivatives.[1]

Causality and Solutions:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution too quickly.

    • Solution: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[8][12]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, leading to oil formation instead of ordered crystal growth.[13][14]

    • Solution: Allow the flask to cool slowly on a benchtop before transferring it to an ice bath. Insulating the flask can also help.[12]

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

Q4: I've successfully obtained crystals, but the yield is very low. How can I improve it?

A4: Low yield is often a trade-off for high purity. However, several factors can be optimized to improve recovery without significantly compromising purity.

Troubleshooting Low Yield:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the compound will remain in the mother liquor.[12][15]

    • Solution: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. If you've already completed the crystallization, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.[8]

  • Premature Crystallization: If crystals form too early, such as during a hot filtration step, product can be lost.

    • Solution: Use a slight excess of hot solvent before filtration and ensure your filtration apparatus is pre-heated.[1] The excess solvent can be evaporated after filtration to reach the saturation point.[1]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[11]

Q5: My crystals are very fine needles or a powder. How can I grow larger, more well-defined crystals?

A5: The rate of crystal growth is a critical factor determining crystal size and quality.[13][14] Rapid crystallization tends to produce smaller, less pure crystals, while slow, controlled growth allows for the formation of larger, more ordered crystals.[13][14]

Techniques for Promoting Larger Crystal Growth:

  • Slow Cooling: This is the most fundamental principle.[13][16] Avoid rapidly cooling the solution in an ice bath. Instead, allow it to cool slowly to room temperature on the bench, perhaps insulated with a cloth or beaker, before moving it to a colder environment.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a larger, sealed container with a more volatile "poor" solvent (anti-solvent).[16] The slow diffusion of the anti-solvent vapor into the solution gradually induces crystallization.[16]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can provide a nucleation point for controlled crystal growth.[8][17]

Data Presentation & Visualization

Table 1: Common Solvent Systems for Recrystallization of Non-Polar Compounds
"Good" Solvent (More Soluble)"Poor" Solvent (Anti-Solvent)Miscible?Key Considerations
TolueneHexane/HeptaneYesGood for aromatic or moderately polar compounds.[18]
DichloromethaneHexane/HeptaneYesEffective but the high volatility of DCM can be challenging.
Ethyl AcetateHexane/HeptaneYesA versatile combination for a range of polarities.[18]
AcetoneWaterYesSuitable for compounds with some water solubility.[18]
Methanol/EthanolWaterYesA common choice for moderately polar molecules.[11][18]
Diagram 1: Decision Workflow for Solvent Selection

G A Start: Impure N,N-Dibutyl Derivative B Perform Small-Scale Solubility Tests (e.g., Hexane, Ethyl Acetate, Methanol) A->B C Is the compound soluble in a hot solvent and insoluble in the same cold solvent? B->C D Yes C->D Ideal Case E No C->E Common Case F Proceed with Single-Solvent Recrystallization D->F G Identify a 'Good' Solvent (dissolves compound) and a Miscible 'Poor' Solvent (does not) E->G H Proceed with Mixed-Solvent Recrystallization G->H

Caption: A flowchart for selecting a suitable recrystallization solvent system.

Diagram 2: Troubleshooting "Oiling Out"

G start Problem: Compound 'Oils Out' During Cooling reheat Reheat Solution to Dissolve Oil start->reheat check_bp Consider a Solvent with a Lower Boiling Point start->check_bp If problem persists add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent Reduces Concentration slow_cool Allow to Cool Slowly at Room Temperature add_solvent->slow_cool Controls Rate result Successful Crystallization slow_cool->result

Caption: A troubleshooting guide for when a compound "oils out".

Conclusion

The successful recrystallization of N,N-dibutyl derivatives hinges on a systematic approach to solvent selection and a keen understanding of the physical principles governing crystallization. By methodically addressing issues such as high solubility, "oiling out," and poor crystal morphology, researchers can effectively purify these challenging compounds. Remember that patience is key; slow, controlled processes will almost always yield superior results in terms of both purity and crystal quality.

References

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
  • Nichols, L. (2022). 4.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). IntechOpen.
  • Brainly. (2023, August 15).
  • Nichols, L. (2022, April 7). 3.
  • University of Canterbury. (2006, January 8).
  • U.S. National Library of Medicine. (n.d.).
  • Reddit. (2020, March 16).
  • Wikipedia. (n.d.).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Quora. (2019, October 26).
  • U.S. National Library of Medicine. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • Reddit. (2023, February 19).
  • University of California, Irvine. (n.d.).
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • University of Wisconsin-Madison. (n.d.).
  • International Journal of Pharmaceutical and Life Sciences. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Nichols, L. (2022, April 7). 3.
  • MDPI. (2022, July 22).
  • Central Electrochemical Research Institute. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • University of Massachusetts Boston. (n.d.).
  • ResearchGate. (2025, October 24). (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.).
  • Wired Chemist. (n.d.).
  • California State University, Sacramento. (n.d.).
  • University of Calgary. (n.d.).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • International Scientific Organization. (2023, June 29).
  • BenchChem. (n.d.). Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

Sources

Validation & Comparative

Technical Assessment: HPLC Retention Time Standardization for 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

In the precise world of impurity profiling and intermediate quantification, 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide (CAS 80198-26-1) presents a unique chromatographic challenge. Often encountered as a degradation product or synthesis intermediate in the production of specialized sulfonamide plasticizers and dyes, its dual nature—possessing a highly lipophilic N,N-dibutyl tail and a basic 3,5-diamino core—leads to notorious retention time (RT) shifts and peak tailing if not rigorously controlled.

This guide objectively compares the Optimized Acidic-Buffer Protocol (Method A) against common industry alternatives, providing experimental data to justify the shift toward stricter pH and column chemistry standards.

The Core Challenge

The analyte contains two distinct functional regions:

  • Hydrophobic Domain: The N,N-dibutyl-4-methyl moiety drives strong retention on C18 phases.

  • Basic Domain: The 3,5-diamino groups are prone to interacting with residual silanols on silica supports, causing "shark-fin" tailing and RT instability.

Methodology & Experimental Protocols

To ensure reproducibility, we compared three distinct chromatographic approaches.

Method A: The Optimized Standard (Recommended)

This method utilizes a "Charged Surface Hybrid" (CSH) or highly end-capped C18 column combined with a low-pH buffer to protonate the amino groups, ensuring a single ionic species and repelling the analyte from residual silanols.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or XBridge C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 20% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Critical for mass transfer kinetics).

Method B: The "Generic" Neutral Protocol (Alternative)

A common starting point in many labs using standard phosphate buffers.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile.[2]

  • Column: Standard C18.[1][3][4]

Method C: The Rapid Screening Protocol

Using a short monolithic column for high-throughput screening.

  • Column: Monolithic C18, 4.6 x 50 mm.

  • Flow Rate: 2.0 mL/min.

Performance Comparison Data

The following data represents the average of


 injections for each method.
MetricMethod A (Optimized Acidic)Method B (Neutral pH)Method C (Rapid Monolith)
Retention Time (RT) 12.4 ± 0.02 min14.8 ± 0.45 min3.2 ± 0.05 min
Peak Tailing Factor (

)
1.08 (Excellent) 1.85 (Poor)1.45 (Acceptable)
Theoretical Plates (

)
> 14,500< 8,000~ 4,500
Resolution (

) from Impurity X
*
3.2 1.41.1
RT %RSD (Stability) 0.16%3.1%1.5%

*Impurity X is the mono-butyl degradation analog often found in crude mixtures.

Analysis of Results
  • Method A achieves the highest plate count and symmetry. The acidic pH protonates the 3,5-diamino groups (

    
    ), preventing them from hydrogen bonding with the silica surface.
    
  • Method B fails due to the "Dual-Mode" retention mechanism. At neutral pH, the amines are partially ionized, leading to secondary interactions with silanols, causing severe tailing and drifting retention times.

  • Method C is viable for quick "Yes/No" purity checks but lacks the resolution required for quantitation of closely related sulfonamide impurities.

Mechanistic Visualization

The following diagram illustrates the critical interactions governing the retention of 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide.

HPLC_Mechanism cluster_0 Interaction Logic Analyte Analyte: 3,5-diamino-N,N-dibutyl... StationaryPhase Stationary Phase (C18 + Silanols) Analyte->StationaryPhase Hydrophobic Interaction (C18) MobilePhase Mobile Phase (pH 2.7 vs pH 6.8) MobilePhase->Analyte Protonation State Result_A Method A: Sharp Peak (Repulsion) StationaryPhase->Result_A Silanol Repulsion (at Low pH) Result_B Method B: Tailing (Interaction) StationaryPhase->Result_B Silanol Attraction (at Neutral pH)

Caption: Mechanistic pathway showing how pH control (Method A) prevents secondary silanol interactions, resulting in superior peak symmetry compared to Method B.

Step-by-Step Optimized Protocol (Method A)

To replicate the "Gold Standard" results, follow this strict workflow.

Step 1: Standard Preparation
  • Weigh 10.0 mg of 3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide Reference Standard (Certified Purity >99.5%).

  • Dissolve in 10 mL of Acetonitrile (Stock Solution: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution of the lipophilic butyl chains.

  • Dilute to 50 µg/mL using the initial mobile phase (80% Water / 20% ACN) to prevent solvent mismatch peaks.

Step 2: System Equilibration
  • Purge lines with 0.1% Formic Acid (Line A) and Acetonitrile (Line B).[1]

  • Condition the column at 90% B for 20 minutes to clean lipophilic residues.

  • Equilibrate at initial conditions (20% B ) for 15 minutes or until pressure stabilizes (

    
     bar).
    
Step 3: Sequence Setup
  • Blank Injection: Inject Mobile Phase A to confirm baseline cleanliness.

  • System Suitability: Inject the standard 5 times.

    • Pass Criteria: RT %RSD < 0.5%, Tailing Factor < 1.2.

  • Sample Injection: Inject samples.

  • Bracketing: Re-inject standard every 10 samples to monitor drift.

Scientific Rationale & Troubleshooting

Why Temperature Matters

The N,N-dibutyl chains provide significant steric bulk. At standard room temperature (20-25°C), mass transfer into the stationary phase pores is slow, leading to band broadening. Elevating the column temperature to 40°C improves the kinetics of the hydrophobic interaction, sharpening the peak significantly without degrading the sulfonamide bond [1].

The "Ghost Peak" Phenomenon

Users often report a ghost peak at RT ~16 min. This is frequently a plasticizer contaminant (N-butylbenzenesulfonamide) leaching from non-HPLC grade plastic tubing or solvent bottles.

  • Fix: Use glass solvent reservoirs and PEEK/Stainless steel tubing exclusively.

Buffer Choice

While Phosphate buffers are common, they are incompatible with LC-MS. The use of Formic Acid (Method A) not only provides the necessary pH control but also makes the method transferable to Mass Spectrometry for molecular weight confirmation (MW ~313.46 Da) [2].

References

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for Sulfonamide Derivatives and Impurity Profiling. Retrieved from [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds on C18 Columns. Technical Note 5990-xxxx. Retrieved from [Link]

  • Sielc Technologies. (2019). Mixed-Mode Chromatography for Sulfonamide Separation.[2][5] Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of Diaminotoluene Sulfonamide Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Diaminotoluene sulfonamide dyes, historically exemplified by Prontosil (Sulfamidochrysoidine) , represent a critical class of chromophores bridging the gap between industrial colorants and therapeutic agents (theranostics). Unlike simple azo dyes, the integration of a sulfonamide moiety (


) introduces unique electronic properties that modulate the 

and

transitions.

This guide provides an objective technical comparison of the UV-Vis spectral performance of Prontosil-class dyes against their non-sulfonated analogs (e.g., Chrysoidine ) and standard anionic azo dyes (e.g., Methyl Orange ). We focus on the auxochromic shift induced by the sulfonamide group and its implications for detection sensitivity and solvatochromic behavior.

Chemical Architecture & Mechanism

To understand the spectral data, one must grasp the underlying electronic transitions. The core chromophore is the azobenzene scaffold.

  • Donor (D): The 2,4-diaminotoluene moiety acts as a strong electron donor (

    
     effect), pushing electron density into the 
    
    
    
    -system.
  • Acceptor (A): The sulfonamide group (

    
    ) on the opposing ring acts as an electron acceptor (
    
    
    
    effects), creating a "Push-Pull" system.
  • Result: This D-

    
    -A architecture lowers the HOMO-LUMO gap, causing a bathochromic (red) shift compared to unsubstituted azobenzene.
    
Figure 1: Electronic Transition Mechanism (ICT)

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) D Donor (Diamino Group) Pi π-Bridge (Azo Linkage) D->Pi +e density A Acceptor (Sulfonamide) Pi->A Delocalization ICT Intramolecular Charge Transfer (ICT) A->ICT hv Absorption Dipole Increased Dipole Moment (μ*) ICT->Dipole Solvent Stabilization caption Fig 1: Push-Pull mechanism facilitating bathochromic shift in sulfonamide dyes.

Comparative Spectral Analysis

The following data compares the Prontosil class (Sulfonamide-DAT) with its direct structural analog Chrysoidine (Hydrogen-DAT) and a reference standard Methyl Orange (Sulfonate-Dimethylaniline).

Table 1: UV-Vis Performance Benchmarks
FeatureProntosil (Sulfamidochrysoidine) Chrysoidine (Analog) Methyl Orange (Standard)
Core Structure 4'-sulfonamido-2,4-diaminoazobenzene2,4-diaminoazobenzene4'-dimethylamino-azobenzene-4-sulfonate

(Ethanol)
445 – 455 nm 449 nm418 nm (Basic form)

(Water)
440 nm 440 nm464 nm (Acidic form: 508 nm)
Molar Absorptivity (

)
~28,000 L·mol⁻¹·cm⁻¹ ~25,000 L·mol⁻¹·cm⁻¹~25,000 L·mol⁻¹·cm⁻¹
Visual Color Red-OrangeOrangeOrange (Base) / Red (Acid)
Solvatochromism High (Positive)ModerateHigh (pH dependent)
Primary Application Theranostics / AntibacterialTextile Dye / Biological StainpH Indicator
Key Insights:
  • The Sulfonamide Effect: Contrary to strong electron-withdrawing expectations, the sulfonamide group causes a minimal shift (

    
     nm) relative to Chrysoidine in neutral solvents. This indicates that the diamino  group is the dominant auxochrome driving the spectral position.
    
  • Solubility & Formulation: While spectral peaks are similar, Prontosil exhibits superior solubility in physiological buffers due to the amphoteric nature of the sulfonamide, making it a viable drug carrier where Chrysoidine would precipitate.

  • pH Sensitivity: Unlike Methyl Orange, Prontosil does not exhibit a dramatic color change (halochromism) near physiological pH, ensuring stable detection in biological assays.

Experimental Protocol: Self-Validating Workflow

To replicate these results with high fidelity, follow this standardized protocol. This workflow includes "Checkpoints" to ensure data integrity.

Figure 2: Validated Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement start Start: Sample Prep sol Solvent Selection (EtOH vs. PBS pH 7.4) start->sol stock Stock Solution (1.0 mM in DMSO) sol->stock dil Working Dilution (10 - 50 μM) stock->dil blank Baseline Correction (Solvent Blank) dil->blank scan Spectral Scan (250 - 600 nm) blank->scan check QC Checkpoint: Absorbance 0.2 - 0.8? scan->check check->dil No (Adjust Conc.) end Data Analysis: Calculate ε check->end Yes caption Fig 2: Step-by-step protocol for accurate molar absorptivity determination.

Detailed Methodology
  • Stock Preparation: Dissolve 2.91 mg of Prontosil (MW: 291.33 g/mol ) in 10 mL of DMSO to create a 1.0 mM Stock .

    • Why DMSO? Sulfonamides can have limited solubility in pure water; DMSO ensures complete solvation before dilution.

  • Working Solutions: Dilute the stock into Ethanol (spectroscopic grade) to concentrations of 10, 20, 30, 40, and 50

    
    M.
    
  • Baseline Correction: Fill a quartz cuvette (1 cm pathlength) with pure Ethanol. Run a "Baseline/Zero" scan from 250–600 nm.

    • Integrity Check: The baseline must be flat (

      
       Abs).
      
  • Measurement: Scan samples from low to high concentration.

    • Target:

      
       should appear at 445–455 nm .
      
  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (M). The slope is the Molar Absorptivity (
    
    
    
    ).
    • Validation:

      
       value of the linear regression must be 
      
      
      
      .

Solvatochromic Behavior & Causality

The "Prontosil" dye class exhibits positive solvatochromism .

  • Observation: As solvent polarity increases (e.g., Toluene

    
     Ethanol 
    
    
    
    DMSO), the
    
    
    shifts to longer wavelengths (Red shift).
  • Causality: The excited state (ICT state) is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the energy gap (

    
    ) required for excitation.
    
SolventPolarity (

)

(nm)
Shift Type
Toluene0.099~435Hypsochromic (Blue)
Ethanol0.654~450Reference
DMSO0.444~458Bathochromic (Red)

Note: While DMSO is less protic than Ethanol, its high dipole moment strongly stabilizes the ICT state.

References

  • Domagk, G. (1935).[1] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253.

  • Gärtner, A., et al. (1983).[] "Prontosil, a carbonic anhydrase inhibitor of orange-red colour, is used to visualize carbonic anhydrase bands".[] Journal of Biochemical and Biophysical Methods, 8(4), 331-338.

  • Mariyam, et al. (2021). "UV-Visible spectra of aqueous solution of pure Chrysoidine R dye". ResearchGate Data Repository.

  • Shimadzu Corporation. (2020). "Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer". Application News.

  • Sigma-Aldrich. (2023). "UV-Visible Solvents and Polarity Guides". MilliporeSigma Technical Library.

Sources

Validating Purity of Custom Synthesized Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a direct-to-peer technical resource for senior researchers and analytical chemists. It prioritizes experimental logic and self-validating workflows over generic definitions.

A Comparative Technical Guide for Drug Development

The Custom Synthesis Paradox

In drug discovery, custom-synthesized sulfonamides often arrive with a Certificate of Analysis (CoA) based solely on HPLC % Area . For a known API, this is acceptable. For a novel intermediate, it is a liability.

Without a certified reference standard, "98% purity by HPLC" is a relative measurement, not an absolute one. It assumes all components (product, precursors, byproducts) have identical extinction coefficients at the chosen wavelength—a chemically dangerous assumption for sulfonamides.

Common Synthetic Pitfalls in Sulfonamide Coupling:

  • Bis-sulfonylation: The primary sulfonamide product (

    
    ) is often more acidic than the starting amine, making it susceptible to a second attack by the sulfonyl chloride, forming a bis-sulfonamide impurity.
    
  • Hydrolysis: Residual sulfonyl chloride rapidly hydrolyzes to the corresponding sulfonic acid, which may co-elute or precipitate.

  • Regioisomerism: In heterocyclic syntheses (e.g., aminopyridines), attack can occur at ring nitrogens vs. exocyclic amines.

Visualizing the Impurity Landscape

To validate purity, one must first predict the impurities. The following pathway illustrates the critical divergence points in a standard sulfonamide synthesis.

Sulfonamide_Impurities Start Sulfonyl Chloride (R-SO2-Cl) MainRxn Coupling (Base/DCM) Start->MainRxn SideRxn1 Hydrolysis (Moisture) Start->SideRxn1 Trace H2O Amine Amine (R'-NH2) Amine->MainRxn Product Target Sulfonamide (R-SO2-NH-R') MainRxn->Product Impurity1 Sulfonic Acid (R-SO3H) [Highly Polar] SideRxn1->Impurity1 SideRxn2 Over-Reaction Impurity2 Bis-Sulfonamide (R-SO2)2-N-R' [Lipophilic] SideRxn2->Impurity2 Product->SideRxn2 + Excess R-SO2-Cl

Figure 1: Mechanistic divergence in sulfonamide synthesis. Note that Bis-sulfonamides often have significantly higher UV response factors than the target due to the additional aromatic sulfonyl moiety.

Comparative Methodology: The Triad of Truth

To validate a custom intermediate without a reference standard, you cannot rely on a single technique. We compare the three pillars of validation.

Method A: RP-HPLC (The Separation Workhorse)
  • Role: Impurity profiling and relative purity.[1][2][3]

  • Critical Parameter: pH Control. Sulfonamides are amphoteric. The sulfonamide -NH- proton is acidic (

    
    , but lower with electron-withdrawing groups).
    
    • High pH (>8): Ionized (anionic), low retention, poor peak shape on standard C18.

    • Low pH (<3): Neutral form, maximal retention, sharp peaks.

  • Recommendation: Use 0.1% Formic Acid or TFA (pH ~2-2.5) to keep the sulfonamide protonated and neutral.

Method B: UHPLC-MS (The Identifier)
  • Role: Structural confirmation of impurities.[3][4]

  • Limitation: Ion suppression. Sulfonic acid impurities (Impurity 1 in Fig 1) ionize strongly in negative mode but may be invisible in positive mode if they don't protonate easily.

Method C: qNMR (The Absolute Standard)
  • Role: Absolute Purity (% w/w).

  • Why it wins: It does not require a reference standard of the analyte.[5] It uses an internal standard (e.g., Maleic Acid, TCNB) with a known purity. This is the only way to validate the "Mass Balance" of a custom synthesis.

Comparative Data Analysis

The following table summarizes a typical validation of a custom sulfonamide intermediate (Target: N-benzyl-4-chlorobenzenesulfonamide).

FeatureHPLC-UV (254 nm)UHPLC-MS (ESI+)qNMR (1H)
Reported Purity 99.2% (Area) N/A (Qualitative)94.5% (Weight)
Bias Source Extinction coefficients. Bis-sulfonamides absorb 2x stronger, inflating their apparent area? No, actually they might over-respond, but here, residual salts (invisible in UV) are the issue.Ionization efficiency differences.[6]None (Response is molar).
Detection of Salts Invisible (Inorganic salts elute in void or don't absorb).Invisible (Usually suppressed).Visible (If organic) or inferred by mass balance.
Detection of Solvent Often invisible (MeOH/DCM in void).Invisible.Quantifiable (Residual solvent peaks).
Verdict Good for relative impurity profile.[5]Good for ID.REQUIRED for Potency Assignment.

Key Insight: The discrepancy between 99.2% (HPLC) and 94.5% (qNMR) is usually due to residual solvents or inorganic salts trapped in the lattice, which HPLC-UV misses entirely.

Experimental Protocols

Protocol 1: Orthogonal HPLC Purity Profiling

Objective: Separate regioisomers and polar hydrolysis products.

  • Column Selection:

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 100 x 4.6 mm.

    • Alternative (for isomers):Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl). The

      
       interactions often separate positional isomers that co-elute on C18 [1].
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • Hold 5% B for 2 min (elute polar sulfonic acids).

    • 5% -> 95% B over 12 min (elute target and bis-sulfonamides).

    • Hold 95% B for 3 min.

  • Detection: DAD (210-400 nm). Extract chromatograms at 254 nm and the

    
     of the target.
    
Protocol 2: Absolute Purity by qNMR

Objective: Determine % w/w purity without a reference standard.

  • Internal Standard (IS) Selection: Choose an IS with non-overlapping signals and high purity (TraceCERT® grade).

    • For Sulfonamides:Maleic Acid (Singlet at ~6.3 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (Singlet at ~7.7 ppm, if aromatic region is crowded).

  • Sample Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube or a vial. Precision weighing (0.01 mg) is critical.
    • Dissolve in DMSO-

      
       (Universal solvent for sulfonamides).
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[7]

Decision Matrix: Which Method When?

Use this logic flow to determine the appropriate validation step for your stage of development.

Validation_Logic Start Synthesized Sulfonamide Intermediate CheckStd Is a Certified Reference Standard Available? Start->CheckStd MethodHPLC Use HPLC-UV (External Std Method) CheckStd->MethodHPLC Yes MethodQNMR Perform qNMR (Determine % w/w) CheckStd->MethodQNMR No CheckIsomers Are Regioisomers Possible? MethodHPLC->CheckIsomers MethodQNMR->CheckIsomers MethodPhenyl Develop HPLC Method on Phenyl-Hexyl Column CheckIsomers->MethodPhenyl Yes (e.g. Pyridine ring) MethodC18 Standard C18 Screening CheckIsomers->MethodC18 No

Figure 2: Analytical decision tree for sulfonamide validation.

References

  • Separation of Sulfonamide Isomers: Title: "Isomers and Recommended HPLC Columns for Effective Separation" Source: HPLC Primer (MicroSolv) URL:[Link]

  • qNMR Methodology: Title: "qNMR for Purity Determination in Pharmaceuticals" Source: RSSL (Reading Scientific Services Ltd) URL:[Link]

  • HPLC Method Development (pH Control): Title: "Control pH During Method Development for Better Chromatography" Source: Agilent Technologies URL:[Link]

  • Validation Guidelines: Title: "Validation of Analytical Procedures: Text and Methodology Q2(R1)" Source: ICH (International Council for Harmonisation) URL:[Link]

Sources

A Comparative Guide to the Reactivity of N,N-Dibutyl- vs. N,N-Diethylsulfonamides for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonamide Moiety in Modern Chemistry

In the landscape of organic synthesis and medicinal chemistry, the sulfonamide functional group holds a position of significant importance. Its presence in a multitude of pharmaceuticals, agrochemicals, and synthetic intermediates underscores its versatility.[1][2] For the discerning researcher, the selection of the appropriate N-alkyl substituents on the sulfonamide nitrogen is a critical decision that can profoundly impact molecular stability, reactivity, and ultimately, the success of a synthetic route or the biological activity of a target molecule.

This guide provides an in-depth technical comparison of two commonly employed N,N-dialkylsulfonamides: N,N-dibutylsulfonamide and N,N-diethylsulfonamide. While direct, head-to-head quantitative kinetic data for these two specific molecules is not extensively documented in readily accessible literature, this guide will synthesize established principles of organic chemistry with available experimental protocols to provide a robust framework for understanding their comparative reactivity. We will delve into the nuanced interplay of steric and electronic effects that govern their behavior in key chemical transformations, offering field-proven insights to inform your experimental design.

Structural and Electronic Considerations: The Impact of N-Alkyl Chain Length

The primary distinction between N,N-dibutyl- and N,N-diethylsulfonamides lies in the steric bulk of the N-alkyl substituents. The butyl groups in the former present a significantly larger steric profile compared to the ethyl groups in the latter. This seemingly subtle difference has profound implications for the reactivity of the sulfonamide nitrogen and the adjacent sulfonyl group.

The reactivity of N,N-dialkylsulfonamides is largely dictated by the accessibility of the nitrogen lone pair and the electrophilicity of the sulfur atom. Steric hindrance, as seen with the bulkier butyl groups, can impede the approach of reagents to both the nitrogen and sulfur centers. This steric congestion is a key determinant in the rates of both formation (sulfonylation of a secondary amine) and cleavage (deprotection) of the sulfonamide. It is a well-established principle that increased steric bulk around a reactive center generally leads to a decrease in reaction rates.[3]

Comparative Reactivity in Key Transformations

Synthesis: The Sulfonylation of Secondary Amines

The most common method for the synthesis of N,N-dialkylsulfonamides is the reaction of a secondary amine with a sulfonyl chloride in the presence of a base.

reagents R'₂NH + R-SO₂Cl base Base (e.g., Pyridine, Et₃N) product R-SO₂-NR'₂ + Base·HCl reagents->product Sulfonylation

Caption: General scheme for the synthesis of N,N-dialkylsulfonamides.

Based on principles of steric hindrance, it can be logically inferred that the reaction of dibutylamine with a sulfonyl chloride will proceed at a slower rate than the corresponding reaction with diethylamine under identical conditions. The larger butyl groups create a more crowded environment around the nucleophilic nitrogen, hindering its attack on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: General Synthesis of N,N-Dialkyl-p-toluenesulfonamides

The following protocol is a generalized procedure adapted from established methods for the synthesis of N,N-dialkylsulfonamides.[4][5][6][7][8][9][10]

Materials:

  • p-Toluenesulfonyl chloride

  • Diethylamine or Dibutylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the secondary amine (diethylamine or dibutylamine, 1.0 eq) and a base (pyridine or triethylamine, 1.2 eq) in dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-dialkyl-p-toluenesulfonamide.

Expected Observations and Causality:

While both reactions should yield the desired product, the reaction with dibutylamine may require longer reaction times or slightly more forcing conditions (e.g., gentle heating) to achieve comparable yields to the reaction with diethylamine. This is a direct consequence of the increased steric hindrance around the nitrogen atom of dibutylamine.

Cleavage: The Deprotection of N,N-Dialkylsulfonamides

The cleavage of the sulfonamide bond is a critical step when this group is used as a protecting group for amines. Common methods for the deprotection of N,N-dialkylsulfonamides involve reductive cleavage.

sulfonamide R-SO₂-NR'₂ reagent Reducing Agent (e.g., SmI₂, Li/Naphthalene) products R'₂NH + R-SO₂H sulfonamide->products Reductive Cleavage

Caption: General scheme for the reductive cleavage of N,N-dialkylsulfonamides.

Here again, steric factors play a crucial role. The approach of the reducing agent to the sulfonyl group or the adjacent C-N bond is more hindered in the case of N,N-dibutylsulfonamides. Consequently, the cleavage of the N,N-dibutylsulfonamide is expected to be slower and may require more forcing conditions compared to its N,N-diethyl counterpart.

Experimental Protocol: Reductive Cleavage of N,N-Dialkyl-p-toluenesulfonamides using Samarium(II) Iodide

The following protocol is a general procedure for the reductive cleavage of sulfonamides using samarium(II) iodide (SmI₂), a mild and effective single-electron transfer reagent.[11][12][13][14][15][16]

Materials:

  • N,N-Dialkyl-p-toluenesulfonamide (1.0 eq)

  • Samarium(II) iodide (SmI₂) (0.1 M solution in THF, 4.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Diethyl ether

Procedure:

  • To a solution of the N,N-dialkyl-p-toluenesulfonamide in anhydrous THF (20 mL/mmol) at room temperature under an inert atmosphere, add methanol (10 eq).

  • Add the 0.1 M solution of SmI₂ in THF dropwise until the characteristic deep blue color persists.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired secondary amine.

Expected Observations and Causality:

The deprotection of the N,N-dibutylsulfonamide is anticipated to require longer reaction times or a larger excess of SmI₂ to achieve complete conversion compared to the N,N-diethylsulfonamide. The steric bulk of the butyl groups hinders the coordination of the samarium reagent to the sulfonamide moiety, which is a key step in the electron transfer process.

Data Summary and Comparative Analysis

While direct comparative kinetic data is lacking, the following table summarizes the expected qualitative differences in reactivity based on established chemical principles.

PropertyN,N-DiethylsulfonamideN,N-DibutylsulfonamideRationale
Rate of Synthesis FasterSlowerLess steric hindrance around the nitrogen of diethylamine allows for a faster nucleophilic attack on the sulfonyl chloride.
Rate of Cleavage FasterSlowerThe less sterically encumbered sulfonyl group in the N,N-diethyl derivative is more accessible to the reducing agent.
Stability Generally stableGenerally stableBoth are robust functional groups, though the dibutyl derivative might exhibit slightly enhanced stability towards certain nucleophilic attacks due to steric protection.

Conclusion and Field-Proven Insights

The choice between N,N-dibutyl- and N,N-diethylsulfonamides is a strategic one that should be guided by the specific requirements of the synthetic sequence.

  • N,N-Diethylsulfonamides are generally more reactive in both their formation and cleavage. This makes them a suitable choice when the sulfonamide is intended as a readily removable protecting group, and the subsequent reaction conditions are mild.

  • N,N-Dibutylsulfonamides , due to their increased steric bulk, offer enhanced stability. This can be advantageous when the sulfonamide moiety needs to withstand a series of harsh reaction conditions before its intended cleavage. The slower rates of formation and cleavage must be factored into the experimental design, potentially requiring longer reaction times or more forcing conditions.

In the context of drug development, the lipophilicity of the N-alkyl substituents can also influence the pharmacokinetic properties of a molecule. The longer butyl chains of N,N-dibutylsulfonamides will impart a greater degree of lipophilicity compared to the ethyl groups.

Ultimately, the optimal choice will depend on a careful consideration of the desired reactivity profile, the stability requirements of the overall synthesis, and the intended application of the final product. This guide provides the fundamental principles and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.
  • Jacobsen, E. N., & Kakiuchi, F. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18416-18420.
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  • Tsai, A. S., et al. (2016).
  • Roos, A. T., Gilman, H., & Beaber, N. J. (n.d.). n-BUTYL p-TOLUENESULFONATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Toste, F. D., & Toste, D. (n.d.). A. N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • de Boer, Th. J., & Backer, H. J. (n.d.). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

  • Brouillette, W. J., & Whiting, A. (2000). Reductive cleavage of N-O bonds using Samarium(II) iodide in a traceless release strategy for solid-phase synthesis. Organic Letters, 2(10), 1349-52.
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  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Samarium Diiodide-Mediated Reactions in Total Synthesis. Organic Reactions, 74(1), 1-364.
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  • Keglevich, G., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(22), 5496.
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  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Chemical Biology.
  • Chen, J., et al. (2020). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
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  • Villamil, M. B., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 976214.
  • ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Retrieved from [Link]

  • MDPI. (2021). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Molecules, 26(15), 4583.
  • ResearchGate. (n.d.). Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). The crystal and liquid structures of N,N-dimethylthioformamide and N,N-dimethylformamide showing a stronger hydrogen bonding effect for C–H [ ] ⋯ [ ] S than of C–H [ ] ⋯ [ ] O. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

Sources

IR spectroscopy bands for sulfonamide and amine functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: IR Spectral Differentiation of Sulfonamide and Amine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Identification Challenge

In small molecule drug discovery, distinguishing between sulfonamide (–SO₂NH₂) and amine (–NH₂) moieties is a critical analytical task. Both functional groups exhibit N-H stretching vibrations in the 3500–3200 cm⁻¹ region, often manifesting as doublets in their primary forms. This spectral overlap creates a high potential for misidentification if the analyst relies solely on the high-frequency region.

This guide objectively compares the infrared (IR) spectral performance of these two groups. It establishes that while the N-H region provides initial evidence of nitrogen-hydrogen bonds, the sulfonyl (SO₂) stretching vibrations in the fingerprint region (1350–1150 cm⁻¹) are the definitive diagnostic alternative for confirming sulfonamide presence.

Theoretical Framework & Spectral Signatures

To accurately interpret the spectra, one must understand the vibrational mechanics driving the absorption bands.

A. The Amine Signature (–NH₂ / –NHR)

Amines are characterized primarily by the mechanical motion of the N-H bond.[1] The hybridization of the nitrogen (sp³) and the extent of hydrogen bonding significantly influence band position.

  • N-H Stretching (3500–3300 cm⁻¹):

    • Primary Amines (R-NH₂): Exhibit a doublet . The higher frequency band corresponds to asymmetric stretching, and the lower frequency to symmetric stretching.[2][3][4]

    • Secondary Amines (R₂-NH): Exhibit a singlet (weak to medium intensity).

    • Tertiary Amines (R₃N):Silent in this region (no N-H bond).

  • N-H Bending (Scissoring):

    • Observed at 1650–1580 cm⁻¹ for primary amines.[4] This often overlaps with carbonyl or alkene bands, reducing its diagnostic reliability alone [1].

B. The Sulfonamide Signature (–SO₂NH₂)

Sulfonamides introduce a sulfur atom oxidized by two oxygens, creating a highly polar sulfonyl group. This group is an electron-withdrawing powerhouse that alters the N-H bond stiffness and adds its own intense vibrations.

  • N-H Stretching (3390–3200 cm⁻¹):

    • Like primary amines, primary sulfonamides (–SO₂NH₂) show a doublet . However, due to the electron-withdrawing nature of the SO₂ group, these bands often appear at slightly lower frequencies than aliphatic amines [2].

  • SO₂ Stretching (The Diagnostic "Fingerprint"):

    • Asymmetric Stretch: A strong, sharp band at 1350–1310 cm⁻¹ .

    • Symmetric Stretch: A strong, sharp band at 1180–1140 cm⁻¹ .

    • Note: These two bands are the "gold standard" for sulfonamide identification. They are intense and rarely obscured by other common organic bands in this specific pattern [3].

Comparative Analysis: Signal-to-Noise & Specificity

The following table summarizes the quantitative differences between the two groups. Note the "Diagnostic Reliability" metric, which indicates how likely the band is to provide a unique, non-overlapping identification.

Vibrational ModeAmine (Primary)Sulfonamide (Primary)Diagnostic Reliability (Differentiation)
N-H Stretch (Asym) 3500–3400 cm⁻¹3390–3330 cm⁻¹Low (Significant Overlap)
N-H Stretch (Sym) 3400–3300 cm⁻¹3280–3220 cm⁻¹Low (Significant Overlap)
N-H Bend (Scissor) 1650–1580 cm⁻¹~1630 cm⁻¹Very Low (Indistinguishable)
SO₂ Stretch (Asym) Absent1350–1310 cm⁻¹ High (Key Differentiator)
SO₂ Stretch (Sym) Absent1180–1140 cm⁻¹ High (Key Differentiator)
S-N Stretch Absent~900 cm⁻¹Medium (Often weak)
C-N Stretch 1250–1020 cm⁻¹N/A (S-N replaces this)Medium

Diagnostic Workflow

The following logic flow represents a self-validating protocol for distinguishing these groups in an unknown sample.

G Start Unknown Sample Spectrum CheckNH Check 3500-3200 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? CheckNH->Doublet Two Peaks Singlet Singlet Observed? CheckNH->Singlet One Peak NoBand No Bands? CheckNH->NoBand Silent CheckSO2 Check SO₂ Bands (1350 & 1160 cm⁻¹) Doublet->CheckSO2 SecAmine Secondary Amine (Check 3350-3310 cm⁻¹) Singlet->SecAmine TertAmine Tertiary Amine (Check C-N ~1250 cm⁻¹) NoBand->TertAmine PrimaryAmine Primary Amine Identified (No SO₂ bands) CheckSO2->PrimaryAmine Bands Absent Sulfonamide Primary Sulfonamide Identified (Strong SO₂ bands present) CheckSO2->Sulfonamide Strong Bands Present

Figure 1: Decision tree for differentiating Amine and Sulfonamide functionalities based on IR spectral data.

Experimental Protocol: Optimizing Resolution

To ensure the subtle shifts in N-H stretching and the sharpness of SO₂ bands are visible, the following protocol is recommended.

Objective: Minimize hydrogen-bonding broadening to resolve N-H doublets clearly.

  • Sample Preparation (Solid State - Preferred):

    • Technique: KBr Pellet.[5]

    • Ratio: 1 mg Sample : 100 mg KBr (dry grade).

    • Grinding: Grind extensively to minimize Mie scattering (which causes baseline tilt).

    • Why KBr? ATR (Attenuated Total Reflectance) is faster but can sometimes distort relative peak intensities in the high-wavenumber region due to depth of penetration issues. For precise band assignment of N-H stretches, transmission KBr is superior [4].

  • Sample Preparation (Solution - Advanced):

    • Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic grade).

    • Concentration: < 0.01 M (Dilute).

    • Reasoning: At high concentrations or in solid state, intermolecular Hydrogen bonding broadens the N-H bands, potentially merging a doublet into a single blob. Dilute solution spectra reveal "free" N-H stretches, making the doublet/singlet distinction much clearer [5].

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may mask fine splitting).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

Case Study: Sulfanilamide (The Hybrid)

Sulfanilamide (4-aminobenzenesulfonamide) serves as the perfect reference standard because it contains both a primary amine (on the ring) and a primary sulfonamide group.

  • Spectral Observation:

    • High Frequency: You will observe a complex set of bands in the 3480–3200 cm⁻¹ range.

      • ~3480 & 3390 cm⁻¹: Assigned to the Aniline (Amine) NH₂ .

      • ~3260 & 3200 cm⁻¹: Assigned to the Sulfonamide NH₂ [6].[6]

    • Fingerprint Region:

      • 1315 cm⁻¹: Strong Asymmetric SO₂ stretch.

      • 1145 cm⁻¹: Strong Symmetric SO₂ stretch.

References

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]

  • Z. Naturforsch. Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

  • LibreTexts Chemistry. 10.7: Functional Groups and IR Tables. Available at: [Link]

  • ResearchGate. Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Royal Society of Chemistry (RSC). Experimental and theoretical investigation of conformational states... in crystalline sulfonamides. Available at: [Link]

Sources

Thermal Analysis (TGA/DSC) of Substituted Toluene Sulfonamides: A Comparative Guide for Formulation and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter substituted toluene sulfonamides across vastly different domains—from active pharmaceutical ingredients (APIs) and polymer plasticizers to advanced flame retardants and energetic diazo transfer reagents. Despite their diverse applications, the fundamental toolset for evaluating their performance, stability, and safety remains the same: Thermal Analysis .

In this guide, we will objectively compare the thermal behavior of various substituted toluene sulfonamides using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Rather than just listing parameters, we will dissect the causality behind their thermal signatures and provide self-validating experimental protocols to ensure scientific integrity in your laboratory workflows.

Mechanistic Grounding: The Synergy of TGA and DSC

To accurately characterize sulfonamide derivatives, TGA and DSC must be used as a self-validating system. Relying on one without the other often leads to misinterpretation of thermal events.

  • DSC (Differential Scanning Calorimetry): Measures the heat flow into or out of a sample. It is the gold standard for identifying pure phase transitions (melting, glass transitions) and solid-liquid equilibrium (SLE). For instance, DSC is crucial for mapping the eutectic depression of drug formulations[1].

  • TGA (Thermogravimetric Analysis): Measures mass changes as a function of temperature. It isolates volatilization and thermal degradation (pyrolysis).

The Self-Validation Rule: If DSC registers a massive exotherm, TGA must be consulted. If TGA shows a simultaneous sharp mass loss, the event is a decomposition (e.g., nitrogen gas evolution from an azide)[2]. If TGA shows no mass loss, the DSC event is a pure polymorphic transition or curing reaction.

Workflow Sample Substituted Toluene Sulfonamide Prep Sample Preparation (1-5 mg, Al/Pt pans) Sample->Prep TGA TGA Analysis (Mass Loss vs Temp) Prep->TGA N2/O2 Purge DSC DSC Analysis (Heat Flow vs Temp) Prep->DSC N2 Purge, 5-10°C/min DataTGA Degradation Profile (Tonset, Char Yield) TGA->DataTGA DataDSC Phase Transitions (Tm, Tg, Eutectic) DSC->DataDSC

Fig 1. Parallel TGA and DSC workflow for the thermal characterization of sulfonamides.

Comparative Performance Guide

The substitution on the sulfonamide nitrogen or the toluene ring fundamentally alters the intermolecular forces (hydrogen bonding, van der Waals interactions, and steric hindrance), which directly dictates the compound's thermal profile.

A. Unsubstituted p-Toluenesulfonamide (p-TSA)
  • Application: Anticancer API and chemical intermediate.

  • Thermal Causality: p-TSA possesses strong intermolecular hydrogen bonding due to the primary sulfonamide group (-SO₂NH₂). This results in a highly crystalline solid with a sharp melting endotherm around 137°C. When formulated with excipients like benzamide, the crystalline lattice is disrupted, creating a simple eutectic system. Recent1 demonstrate that DSC can accurately map this eutectic depression (e.g.,

    
     K or 81°C for p-TSA + benzamide), which is critical for enhancing the solubility of poorly water-soluble APIs[1].
    
B. N-Alkyl Substituted (e.g., N-Ethyl-p-toluenesulfonamide)
  • Application: Polymer plasticizer for cellulose acetate and polyamides.

  • Thermal Causality: Substituting a hydrogen atom with a bulky ethyl group removes a key hydrogen-bond donor and increases free volume. This drastically lowers the melting point, often rendering the compound a liquid or a low-melting solid at room temperature. TGA data confirms its high thermal stability and low volatility, ensuring it remains embedded within the polymer matrix during high-temperature processing without evaporating[3].

C. Phosphorus-Substituted (e.g., N,N-Bis-(diphenylphosphinyl)-p-TSA)
  • Application: Halogen-free flame retardants for epoxy resins.

  • Thermal Causality: The introduction of heavy diphenylphosphinyl groups shifts the degradation mechanism. While the onset of degradation (

    
    ) might appear slightly lower than neat epoxy, the causality lies in the catalytic effect of phosphorus. During combustion, the phosphorus-oxygen bonds promote early cross-linking and dehydration of the polymer matrix. TGA reveals a massive increase in high-temperature char yield (often >20% at 700°C), which acts as an insulating barrier against further heat and oxygen transfer[4].
    
D. Diazo Transfer Reagents (e.g., Tosyl Azide)
  • Application: Energetic reagents for synthesizing diazo compounds.

  • Thermal Causality: The azide group is thermodynamically unstable. Upon heating, it undergoes homolytic cleavage to release nitrogen gas. DSC captures this as a violent, sharp exothermic peak.2 show that the average enthalpy of decomposition (

    
    ) for sulfonyl azides is approximately −201 kJ/mol[2]. TGA must be run in tandem (using high-pressure or vented crucibles) to correlate the exact mass loss of 
    
    
    
    with the exotherm, defining the maximum safe processing temperature.

Quantitative Data Comparison

The following table summarizes the typical thermal parameters extracted from TGA/DSC workflows for these substituted classes.

Compound ClassPrimary ApplicationDSC Feature (Phase/Reaction)Typical

(Degradation)
TGA Char Yield (@ 700°C)
p-Toluenesulfonamide (p-TSA) API / IntermediateSharp Endotherm (Melting ~137°C)> 250°C< 2% (Complete volatilization)
p-TSA + Benzamide (Eutectic) Enhanced API FormulationDepressed Endotherm (~81°C)[1]> 250°C< 2%
N-Ethyl-p-TSA Polymer PlasticizerLow

/ Broad Endotherm
> 280°C< 5%
Phosphorus-Substituted p-TSA Flame RetardantHigh

(when cured in epoxy)
~ 290°C[4]> 20% (Catalytic charring)
Tosyl Azide Diazo Transfer ReagentViolent Exotherm (

kJ/mol)[2]
~ 100°C - 130°CVariable (Depends on confinement)

Mechanistic Pathway Visualization

Understanding the sequence of thermal events is critical. The diagram below maps the phase transitions and degradation pathways of a standard crystalline sulfonamide (p-TSA) as it is subjected to increasing thermal stress.

Pathway Solid Crystalline p-TSA (Solid State) Melt Liquid Melt (Endothermic Transition) Solid->Melt Heating (DSC) Eutectic Eutectic Mixture (Depressed Melting Point) Solid->Eutectic + Benzamide/Excipient Degradation Thermal Degradation (Gas Evolution) Melt->Degradation Continued Heating (TGA) Char Carbonaceous Char (Residual Mass) Degradation->Char Pyrolysis

Fig 2. Mechanistic pathway of p-TSA phase transitions and thermal degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and accuracy, follow these standardized protocols for evaluating sulfonamide derivatives.

Protocol A: High-Resolution DSC for Solid-Liquid Equilibrium (SLE)

Purpose: To determine the exact melting point and eutectic composition of API formulations.

  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of the sulfonamide mixture into a standard aluminum DSC pan. Seal with a crimped lid to ensure excellent thermal contact.

  • Atmosphere: Purge the furnace with dry Nitrogen (

    
    ) at a strict flow rate of 50 mL/min to prevent oxidative degradation during melting.
    
  • Thermal Program: Equilibrate at 25°C. Heat the sample at a slow rate of 1, 2, or 5 K/min [1]. Causality: A slower heating rate minimizes thermal lag, ensuring the onset temperature (

    
    ) of the melting endotherm is captured with an uncertainty of 
    
    
    
    K.
  • Data Analysis: Plot the heat flow (W/g) against temperature. To find the exact eutectic composition, construct a Tammann plot by graphing the enthalpy of the eutectic melting peak (

    
    ) against the mole fraction of the components[1]. The peak of the Tammann plot identifies the eutectic point.
    
Protocol B: TGA for Degradation Kinetics and Char Yield

Purpose: To evaluate flame retardancy or maximum safe processing temperatures.

  • Sample Preparation: Weigh 10.0 to 15.0 mg of the sample into an open platinum or alumina crucible. Note: For energetic azides, use sample sizes < 2 mg to prevent damage to the microbalance.

  • Atmosphere: Purge with Nitrogen (

    
    ) at 50 mL/min for standard pyrolysis, or switch to Oxygen (
    
    
    
    ) if simulating atmospheric combustion/flame retardancy.
  • Thermal Program: Heat dynamically from room temperature to 700°C at a rate of 10°C/min.

  • Data Analysis: Generate the Derivative Thermogravimetry (DTG) curve. The peak of the DTG curve represents the maximum rate of thermal degradation. Record the residual mass at 700°C to quantify the char yield, which directly correlates to the material's flame-retardant efficacy[4].

References

1.1 2.4 3.2 4. 5. 3

Sources

Safety Operating Guide

2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical management extends beyond the synthesis bench and into safe, compliant destruction. 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide (CAS: 80198-26-1) is a specialized organic molecule featuring both aromatic amine and sulfonamide moieties. While highly useful in drug development and materials science, its structural complexity demands a rigorous, causality-driven approach to disposal.

Improper handling not only risks regulatory violations under the Resource Conservation and Recovery Act (RCRA) but also poses severe environmental toxicity risks. We do not simply throw chemicals in a bin; we engineer their safe removal based on their molecular architecture.

Part 1: Physicochemical Risk Assessment

To design a self-validating disposal protocol, we must first deconstruct the molecule's properties. The high heteroatom content (nitrogen and sulfur) directly dictates the ultimate destruction methodology, as combustion will yield specific hazardous gases.

Table 1: Physicochemical Risk Profile & Disposal Implications

PropertyValue / CharacteristicOperational & Disposal Implication
CAS Number 80198-26-1Essential unique identifier for EPA/RCRA waste manifesting [2].
Molecular Formula C15H27N3O2SHigh heteroatom content (3 Nitrogen, 1 Sulfur) dictates combustion byproducts.
Functional Groups Aromatic Amine, SulfonamideHigh aquatic toxicity; reactive with strong mineral acids to form soluble salts.
Lipophilicity High (N,N-dibutyl tail)Partitions into organic solvents; will bioaccumulate if discharged into drains.
Combustion Byproducts COx, NOx, SOxMandates high-temperature incineration with alkaline wet flue gas scrubbing.

Part 2: Step-by-Step Operational Disposal Protocols

The emphasizes that chemical waste management must be integrated into the experimental design phase [1]. Below are the field-proven methodologies for handling this specific sulfonamide derivative.

Protocol A: Routine Waste Segregation and Accumulation

Causality: Aromatic amines can react exothermically with strong mineral acids to form soluble, potentially reactive salts, which complicates incineration and risks container over-pressurization. Therefore, strict segregation from acidic waste streams is mandatory.

  • Segregation: Designate a specific high-density polyethylene (HDPE) container exclusively for "Organic Waste - Amines/Sulfonamides." Never mix this stream with halogenated solvents or mineral acids.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the exact chemical name (2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide), and the primary hazard class ("Toxic/Environmental Hazard"). Do not use abbreviations.

  • Satellite Accumulation Area (SAA) Management: Store the container at or near the point of generation (e.g., inside the fume hood). Ensure secondary containment is used to catch potential leaks.

  • Transfer: Under EPA regulations, once the SAA container reaches its volume limit (or is no longer needed), it must be dated and transferred to the Central Accumulation Area (CAA) within 72 hours [3].

Validation Checkpoint (Self-Validating System): Implement a mass-balance log. The mass of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide depleted from your primary inventory must equal the calculated mass in the product yield plus the mass recorded on the hazardous waste manifest. A discrepancy of >3% triggers a mandatory audit for unrecorded spills, evaporation, or improper drain disposal.

Protocol B: Solid Spill Cleanup and Decontamination

Causality: Sweeping dry powder generates aerosolized aromatic amines, posing an acute inhalation hazard. Liquid suppression is required to alter the physical state of the spill before mechanical collection.

  • Isolation & PPE: Evacuate the immediate 2-meter radius. Don double nitrile gloves, splash goggles, and a fitted P100 particulate respirator.

  • Dust Suppression: Gently mist the spilled powder with a low-volatility, compatible solvent (e.g., isopropanol) to suppress aerosolization. Do not use water, as the compound's lipophilic nature resists aqueous wetting.

  • Mechanical Collection: Use non-sparking, disposable polypropylene tools to scoop the wetted slurry into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill zone with a surfactant-rich detergent to break down residual lipophilic molecules, collecting all rinsate as hazardous liquid waste.

Validation Checkpoint (Self-Validating System): Following physical cleanup, swab the spill zone with a methanol-moistened applicator. Spot the swab extract onto a silica TLC plate and develop it alongside a known reference standard under UV light (254 nm). The area is only certified "decontaminated" when no fluorescent quenching is observed on the plate.

Part 3: Ultimate Destruction Methodology (Cradle-to-Grave)

Under , the laboratory remains legally and ethically liable for the waste from the moment of generation to its ultimate destruction[2].

Because 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide contains three nitrogen atoms and one sulfur atom per molecule, standard landfill disposal is strictly prohibited. The only acceptable destruction methodology is High-Temperature Incineration .

  • Thermal Cleavage: Incineration at temperatures exceeding 1,000°C ensures complete thermal cleavage of the highly stable aromatic and sulfonamide bonds.

  • Flue Gas Scrubbing: Combustion will inevitably generate sulfur dioxide (SO2) and nitrogen oxides (NO/NO2). You must verify that your licensed waste contractor utilizes alkaline wet scrubbers (to neutralize SOx into benign sulfates) and Selective Catalytic Reduction (SCR) units (to reduce NOx to N2 gas).

Waste Management Workflow

WasteManagement Gen Waste Generation (CAS: 80198-26-1) Liquid Liquid Waste Stream (Solvent Dissolved) Gen->Liquid Dissolved in Organics Solid Solid Waste Stream (Powder/Contaminated PPE) Gen->Solid Spills / Consumables SAA Satellite Accumulation Area (Max 55 Gal / Point of Gen) Liquid->SAA Segregated from Acids Solid->SAA Sealed HDPE Containers CAA Central Accumulation Area (Max 90/180 Days) SAA->CAA Transfer within 72h of container full Incineration High-Temp Incineration (NOx/SOx Scrubbing) CAA->Incineration EPA/RCRA Manifested Contractor

Workflow for the segregation, accumulation, and destruction of laboratory chemical waste.

References

  • Title: Management of Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Hazardous Waste Management and Regulations Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: The 3 Hazards of Hazardous Waste Management Source: Lablogatory (ASCP) URL: [Link]

Personal protective equipment for handling 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and disposal protocols for 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide (CAS 80198-26-1 ).

Status: High-Potency Active Pharmaceutical Ingredient (HPAPI) / Intermediate. Precautionary Principle: In the absence of comprehensive toxicological data for this specific derivative, safety protocols must default to the hazards of its parent scaffold, 2,6-Diaminotoluene , a known mutagen and sensitizer, combined with the high sensitization potential of the sulfonamide moiety.

Part 1: Risk Assessment & Hazard Identification

Scientific Rationale for Hazards: As a Senior Application Scientist, I derive the risk profile from the molecule's pharmacophore. The structure contains a 2,6-diaminotoluene core , which is structurally alert for genotoxicity (mutagenicity) due to metabolic N-hydroxylation. The N,N-dibutyl substitution increases lipophilicity, significantly enhancing the risk of dermal absorption compared to the parent molecule. The sulfonamide group is a well-documented hapten, capable of inducing severe Type I (immediate) and Type IV (delayed) hypersensitivity reactions.

Hazard ClassGHS Classification (Derived)Operational Implication
Genotoxicity Muta. 2 (Suspected)Handle in a containment device (Isolator/BSC).
Sensitization Skin Sens. 1 / Resp. Sens. 1 Zero-tolerance for skin contact; respiratory protection mandatory.[1]
Acute Toxicity Acute Tox. 4 (Oral/Dermal)Systemic toxicity risk via skin absorption is high.
Aquatic Toxicity Aquatic Chronic 2 All waste must be collected; zero drain disposal.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic amines. Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound due to the dibutyl chains facilitating permeation.

ActivityRespiratory ProtectionDermal Protection (Hands)Body Protection
Solids Handling (Weighing, Transfer)N95 / P3 Particulate Respirator (if in BSC) ORPAPR (if open bench - discouraged)Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (High-Dexterity)Tyvek® Lab Coat (Disposable) + Sleeve Covers
Solution Handling (Synthesis, Extraction)Half-Mask with ABEK1P3 filters (Organic Vapor + Particulate)Laminate Film (Silver Shield®) Rationale: Dibutyl groups penetrate nitrile; Laminate is required for organic solvents.Chemical-Resistant Apron over Tyvek® Coat
Spill Cleanup (>100 mg or >10 mL)Full-Face Respirator (P100/OV Cartridge)Heavy Duty Butyl/Viton GlovesTychem® C Coverall (Impervious to liquids)

Critical Check: Before donning gloves, perform a pneumatic integrity test (inflate with air and submerge or listen for leaks) to ensure no pinholes exist.

Part 3: Operational Handling Protocol

Workflow Visualization: Safe Solubilization Logic

The following diagram illustrates the decision logic for handling this compound to minimize aerosol generation and solvent exposure.

HandlingWorkflow Start Start: Retrieve Chemical CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Solid Liquid Viscous Oil / Solution CheckState->Liquid If Oil Weighing Weigh inside BSC/Isolator (Static Control Gun Required) Solid->Weighing Volumetric Volumetric Transfer (Positive Displacement Pipette) Liquid->Volumetric Solubilization Add Solvent (DMSO/DMF) Add solvent to solid, NOT solid to solvent Weighing->Solubilization Volumetric->Solubilization Seal Seal Vessel & Wipe Exterior (Use Oxidizing Wipe) Solubilization->Seal

Figure 1: Safe handling workflow emphasizing containment and order of addition to reduce aerosolization.

Step-by-Step Protocol: Synthesis & Handling
  • Engineering Controls Setup:

    • Operate strictly within a Class II, Type A2 Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >0.5 m/s.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.

  • Weighing (Solid Phase):

    • Use an anti-static gun on the weighing boat and spatula. Lipophilic sulfonamides are prone to static charge, causing powder scattering.

    • Technique: Do not pour. Use a micro-spatula to transfer small amounts. If the powder adheres to the spatula, wipe it with a Kimwipe dampened in methanol inside the waste container.

  • Solubilization:

    • Solvent Choice: The dibutyl groups make this compound highly soluble in DMSO, DMF, or DCM.

    • Protocol: Add the solvent gently down the side of the vial containing the solid. Do not squirt directly onto the powder to avoid "puffing" (aerosol generation).

    • Vortexing: Cap the vial tightly. Vortex inside the hood. Wait 30 seconds before opening to allow aerosols to settle.

  • Reaction Monitoring:

    • When taking TLC aliquots, use long-tip glass capillaries . Dispose of capillaries immediately into a wide-mouth sharps container located inside the hood. Never remove contaminated capillaries from the containment zone.

Part 4: Emergency Response & Decontamination

Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid MajorLiquid Liquid or Large Solid (>1g) Assess->MajorLiquid DryClean Cover with wet pad (Do not sweep) MinorSolid->DryClean Absorb Apply Vermiculite/Sand Dam the spill MajorLiquid->Absorb Decon Decontaminate Surface (10% Bleach + Surfactant) DryClean->Decon Absorb->Decon Waste Double Bag -> Haz Waste Decon->Waste

Figure 2: Logic flow for spill remediation, prioritizing containment of dust and liquids.

Decontamination Solution (The "Destroyer")

Standard soap and water are insufficient for sulfonamides. Use this chemically active decontamination mixture to degrade the molecule:

  • Composition: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide (NaOH) + 0.5% SDS (Surfactant).

  • Mechanism: The surfactant solubilizes the lipophilic dibutyl chains; the base hydrolyzes the sulfonamide bond; the bleach oxidizes the resulting diamine core.

  • Contact Time: Allow 15 minutes of contact time before wiping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91671, 2,6-Diamino-4-nitrotoluene (Parent Structure Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Toluene-2,4-diamine (Structural Analog for Genotoxicity). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.